Product packaging for 2-Chloropyrimidine-4-carboxylic acid(Cat. No.:CAS No. 149849-92-3)

2-Chloropyrimidine-4-carboxylic acid

Cat. No.: B133435
CAS No.: 149849-92-3
M. Wt: 158.54 g/mol
InChI Key: YMDSUQSBJRDYLI-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C5H3ClN2O2 and its molecular weight is 158.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN2O2 B133435 2-Chloropyrimidine-4-carboxylic acid CAS No. 149849-92-3

Properties

IUPAC Name

2-chloropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-5-7-2-1-3(8-5)4(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDSUQSBJRDYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622741
Record name 2-Chloropyrimidine-4-carboxylic acid
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Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149849-92-3
Record name 2-Chloropyrimidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropyrimidine-4-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-4-carboxylic acid is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules.[1][2] Its unique molecular architecture, featuring a pyrimidine core substituted with a chlorine atom and a carboxylic acid group, makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical research.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is typically a yellow to light brown or brown solid.[3] It is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₃ClN₂O₂[3][4]
Molecular Weight 158.54 g/mol [3][4]
CAS Number 149849-92-3[3][4]
Appearance Yellow to light brown or brown solid[3]
Melting Point 147.2 - 151.4 °C[3]
Boiling Point (Predicted) 411.4 ± 18.0 °C[3]
pKa (Predicted) 2.44 ± 0.10[3][5]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[3]

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely available in the public domain. However, based on the known structure and the spectroscopic characteristics of similar compounds, the following spectral data can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyrimidine ring. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), though its observation can be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (typically 160-185 ppm). The four carbon atoms of the pyrimidine ring will have distinct chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

  • A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching vibration from the carbonyl group, expected around 1700-1730 cm⁻¹.

  • C-Cl stretching vibrations, which are typically found in the fingerprint region.

  • C=N and C=C stretching vibrations from the pyrimidine ring.

Mass Spectrometry (MS)

The mass spectrum (e.g., by electrospray ionization, ESI) would show the molecular ion peak [M-H]⁻ or [M+H]⁺. Common fragmentation patterns for carboxylic acids include the loss of CO₂ (44 Da) and H₂O (18 Da).[6][7]

Synthesis and Reactivity

Synthesis

Another potential synthetic pathway is the hydrolysis of ethyl 2-chloropyrimidine-4-carboxylate. This ester can be synthesized from commercially available starting materials.[8][9][10]

Below is a generalized workflow for the synthesis of this compound.

G General Synthetic Workflow start Starting Materials (e.g., Uracil derivatives) intermediate1 Ethyl 2-chloropyrimidine-4-carboxylate start->intermediate1 Multi-step synthesis product This compound intermediate1->product Hydrolysis purification Purification (e.g., Recrystallization) product->purification

Caption: General synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of Ethyl 2-chloropyrimidine-4-carboxylate (General Procedure)

  • Dissolve ethyl 2-chloropyrimidine-4-carboxylate in a suitable solvent mixture, such as aqueous ethanol.

  • Add a stoichiometric amount of a base, for example, sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., thin-layer chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent.

Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing chloro and carboxyl substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups at this position, making it a key feature for its utility in synthesis.[11]

The carboxylic acid group can undergo typical reactions of this functional group, such as esterification, amidation, and reduction.

Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Notably, it is used in the preparation of oxazolopyrimidine ketoamides, which have been identified as potent antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[3]

Role as a Precursor to TRPA1 Antagonists

The TRPA1 ion channel is a non-selective cation channel expressed in sensory neurons and is a key player in mediating pain, inflammation, and respiratory conditions.[3] Antagonists of the TRPA1 channel are therefore of significant interest as potential therapeutic agents for a range of conditions including pain, itching, inflammation, asthma, and cough.[3] this compound provides the core scaffold onto which further chemical modifications are made to generate these potent TRPA1 antagonists.

TRPA1 Signaling Pathway

The activation of the TRPA1 channel by various noxious stimuli leads to an influx of cations, primarily Ca²⁺, which depolarizes the neuron and initiates a signaling cascade. This ultimately results in the sensation of pain and the release of pro-inflammatory neuropeptides. TRPA1 antagonists block this channel, thereby inhibiting the downstream signaling events.

G TRPA1 Signaling Pathway in Nociception cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Stimuli Noxious Stimuli (e.g., irritants, inflammatory mediators) Stimuli->TRPA1 Activates Antagonist TRPA1 Antagonist (derived from 2-Chloropyrimidine- 4-carboxylic acid) Antagonist->TRPA1 Blocks Depolarization Neuronal Depolarization Ca_influx->Depolarization Signal Action Potential Propagation Depolarization->Signal Pain Sensation of Pain Signal->Pain Inflammation Neurogenic Inflammation Signal->Inflammation

Caption: Simplified TRPA1 signaling pathway and the inhibitory action of antagonists.

Safety and Handling

This compound is classified as an irritant.[3] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[12]

Conclusion

This compound is a chemical intermediate of significant value in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and versatile reactivity, particularly the susceptibility of the 2-chloro position to nucleophilic substitution, make it an ideal scaffold for the synthesis of complex, biologically active molecules. Its role as a precursor to potent TRPA1 antagonists highlights its importance in the ongoing search for novel therapeutics for pain and inflammatory conditions. Further research into the synthesis and applications of this compound is likely to yield new and valuable discoveries in the field of drug development.

References

In-Depth Technical Guide: 2-Chloropyrimidine-4-carboxylic acid (CAS 149849-92-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropyrimidine-4-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. This document outlines its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its significant applications in pharmaceutical research, particularly in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a yellow to light brown solid.[1] It is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom and a carboxylic acid group, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 149849-92-3N/A
Molecular Formula C₅H₃ClN₂O₂[2]
Molecular Weight 158.54 g/mol [2]
Appearance Yellow to light brown or brown solid[1]
Melting Point 147.2 °C to 151.4 °C[1]
Boiling Point (Predicted) 411.4 ± 18.0 °C[1]
Density (Predicted) 1.579 g/cm³[1]
pKa (Predicted) 2.44 ± 0.10[2]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A common route involves the hydrolysis of its corresponding ester, ethyl 2-chloropyrimidine-4-carboxylate.

Synthesis of Ethyl 2-chloropyrimidine-4-carboxylate

A detailed protocol for the synthesis of the precursor, ethyl 2-chloropyrimidine-5-carboxylate, which is analogous to the 4-carboxylate isomer, involves the chlorination of the corresponding hydroxypyrimidine. A similar strategy can be employed for the synthesis of ethyl 2-chloropyrimidine-4-carboxylate.

Experimental Protocol:

  • Reaction: A mixture of ethyl 2-hydroxy-pyrimidine-4-carboxylate, phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is heated to reflux.

  • Work-up: After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water. The pH of the solution is adjusted to neutral or slightly basic with a suitable base (e.g., sodium carbonate).

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield ethyl 2-chloropyrimidine-4-carboxylate.

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Base-catalyzed Hydrolysis):

  • Dissolve ethyl 2-chloropyrimidine-4-carboxylate in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction mixture at room temperature until the hydrolysis is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the organic solvents are removed under reduced pressure.

  • The aqueous residue is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried under vacuum to afford this compound.

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrolysis Ethyl 2-hydroxy-pyrimidine-4-carboxylate Ethyl 2-hydroxy-pyrimidine-4-carboxylate POCl3, N,N-dimethylaniline POCl3, N,N-dimethylaniline Ethyl 2-chloropyrimidine-4-carboxylate Ethyl 2-chloropyrimidine-4-carboxylate Ethyl 2-hydroxy-pyrimidine-4-carboxylate->Ethyl 2-chloropyrimidine-4-carboxylate  Reflux Ethyl 2-chloropyrimidine-4-carboxylate_2 Ethyl 2-chloropyrimidine-4-carboxylate Base (e.g., LiOH), then Acid (e.g., HCl) Base (e.g., LiOH), then Acid (e.g., HCl) This compound This compound Ethyl 2-chloropyrimidine-4-carboxylate_2->this compound  Room Temp

Caption: Synthesis of this compound.

Spectroscopic Data

¹H NMR of 2-chloropyrimidine-4-carboxamide (in CDCl₃, 300 MHz):

  • δ (ppm): 6.2 (br. s), 7.25 (s), 7.7 (br. s), 8.1 (d), 8.9 (d)[1]

This data suggests the presence of protons on the pyrimidine ring and amide protons. For this compound, one would expect to see signals corresponding to the pyrimidine ring protons and a characteristic broad singlet for the carboxylic acid proton, typically at a higher chemical shift (δ > 10 ppm) in a solvent like DMSO-d₆.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of pharmaceutical compounds, particularly in the preparation of oxazolopyrimidine ketoamides.[1] These compounds have been identified as potent antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.

TRPA1 Antagonism:

The TRPA1 ion channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a variety of noxious stimuli, including chemical irritants, cold temperatures, and mechanical stress, playing a key role in pain, inflammation, and respiratory conditions. Antagonists of TRPA1 are therefore of significant interest for the treatment of pain, itching, inflammation, asthma, and cough.[1]

The synthesis of these TRPA1 antagonists often involves the coupling of this compound with an appropriate amine-containing fragment to form an amide bond, followed by further transformations to construct the final oxazolopyrimidine ketoamide scaffold.

Diagram 2: Role in TRPA1 Antagonist Synthesis

G This compound This compound Amide Coupling Amide Coupling (e.g., EDC, HOBt) This compound->Amide Coupling Amine Fragment Amine Fragment Amine Fragment->Amide Coupling Oxazolopyrimidine Ketoamide Oxazolopyrimidine Ketoamide Amide Coupling->Oxazolopyrimidine Ketoamide TRPA1 Channel TRPA1 Channel Oxazolopyrimidine Ketoamide->TRPA1 Channel  Antagonism Inhibition Inhibition Therapeutic Effect Pain & Inflammation Relief TRPA1 Channel->Therapeutic Effect

Caption: Synthesis of TRPA1 antagonists.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

Table 2: Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its primary significance in the pharmaceutical industry lies in its role as a key intermediate for the development of potent TRPA1 antagonists, which hold promise for the treatment of a range of conditions, including pain and inflammation. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this compound in their synthetic and medicinal chemistry programs.

References

An In-depth Technical Guide to 2-Chloropyrimidine-4-carboxylic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropyrimidine-4-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a reactive chlorine atom and a versatile carboxylic acid group on a pyrimidine scaffold, makes it an essential intermediate for the development of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, and key applications, with a particular focus on its role in drug discovery and development.

Chemical Structure and Identification

This compound is a substituted pyrimidine derivative. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, while the carboxylic acid at the C4 position allows for various coupling reactions, most notably amide bond formation.

Identifier Value
IUPAC Name This compound[1][2]
CAS Number 149849-92-3[1][2][3][4]
Molecular Formula C₅H₃ClN₂O₂[1][2][3][4]
Molecular Weight 158.54 g/mol [1][3][4]
Canonical SMILES C1=CN=C(N=C1C(=O)O)Cl[1][2]
InChI Key YMDSUQSBJRDYLI-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis. The following table summarizes its key properties. Note that some values are predicted due to the limited availability of experimental data in public literature.

Property Value Notes
Physical State Yellow to light brown or brown solid[3]
Melting Point Not availableData for the corresponding amide is often misattributed to the acid.
Boiling Point 411.4 ± 18.0 °C[3]Predicted value.
pKa 2.44 ± 0.10Predicted value.
Solubility Slightly soluble in water; soluble in acidic and alkaline solutions.[5] Soluble in some organic solvents.[6]Quantitative data is not readily available. Generally, carboxylic acids show enhanced solubility in Lewis-base solvents.[6]
Storage Conditions Store at 2-8°C under an inert atmosphere[3]

Spectroscopic Profile (Predicted and Expected)

As of this guide's compilation, experimental spectra for this compound are not widely available in peer-reviewed literature. The following data is based on computational predictions and established spectroscopic principles for the functional groups present in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals corresponding to the aromatic protons on the pyrimidine ring and a broad signal for the carboxylic acid proton.

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Pyrimidine C-H (H5 or H6)~8.0 - 9.0Doublet
Pyrimidine C-H (H5 or H6)~7.5 - 8.5Doublet
Carboxylic Acid (-COOH)>10 (typically 10-13)[7]Broad Singlet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms in the molecule.

Carbon Expected Chemical Shift (δ, ppm) Notes
Carboxylic Acid (-C OOH)165 - 185[7][8]Strongly deshielded.
Pyrimidine C-Cl (C2)~160Attached to electronegative Cl and N.
Pyrimidine C-COOH (C4)~155Attached to N and the carboxylic group.
Pyrimidine C-H (C5 or C6)~120 - 140Aromatic region.
Pyrimidine C-H (C5 or C6)~120 - 140Aromatic region.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the prominent absorptions of the carboxylic acid group.

Functional Group Expected Absorption (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300[7][9]Very broad
C=O Stretch (Carboxylic Acid)1710 - 1760[7][9]Strong, sharp
C-O Stretch1210 - 1320Strong
C=N/C=C Stretch (Aromatic)1450 - 1600Medium to strong
C-Cl Stretch600 - 800Medium to strong
Mass Spectrometry

In mass spectrometry (EI), the molecular ion peak (M⁺) is expected. Key fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl radical ([M-17]) and the carboxyl group ([M-45]).[10]

m/z Fragment
158/160[M]⁺ (displaying isotopic pattern for one chlorine atom)
141/143[M - OH]⁺
113/115[M - COOH]⁺

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from patent literature, which describes a common synthetic route.

Reaction: Oxidation of 2-chloro-4-methylpyrimidine.

Materials:

  • 2-chloro-4-methylpyrimidine (starting material)

  • Suitable oxidizing agent (e.g., potassium permanganate)

  • Aqueous base (e.g., sodium hydroxide solution)

  • Acid for workup (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, suspend 2-chloro-4-methylpyrimidine in an aqueous solution.

  • Oxidation: Slowly add the oxidizing agent to the suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, quench any remaining oxidizing agent.

    • Filter the reaction mixture to remove any insoluble byproducts (e.g., manganese dioxide if using permanganate).

    • Acidify the filtrate with acid to a pH of approximately 2-3. This will precipitate the this compound product.

  • Isolation and Purification:

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system.

  • Drying: Dry the purified product under vacuum to yield this compound as a solid.

Reactivity

The reactivity of this compound is dominated by its two functional groups. The chlorine at the C2 position is a good leaving group, readily displaced by nucleophiles (e.g., amines, alcohols, thiols) in SₙAr reactions. The carboxylic acid at the C4 position can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, making it a versatile handle for molecular elaboration.

Applications in Drug Discovery

This compound is a highly valued building block in medicinal chemistry, primarily for the synthesis of kinase inhibitors and other targeted therapeutics.

General Workflow in Drug Discovery

The compound is typically used as a core scaffold onto which various substituents are added to optimize binding affinity, selectivity, and pharmacokinetic properties.

G cluster_0 Core Synthesis cluster_1 Functionalization & Diversification cluster_2 Screening & Optimization A Starting Materials B Synthesis of 2-Chloropyrimidine- 4-carboxylic acid A->B C Amide Coupling (at C4-COOH) B->C D Nucleophilic Substitution (at C2-Cl) B->D E Compound Library Generation C->E D->E F High-Throughput Screening (HTS) E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I Candidate Drug H->I

General workflow for the use of this compound in drug discovery.
Synthesis Pathway Diagram

The diagram below illustrates a common synthetic pathway to produce the title compound.

G A 2-Chloro-4-methylpyrimidine C Oxidation Reaction A->C B Oxidizing Agent (e.g., KMnO4) B->C D Acidic Workup (e.g., HCl) C->D E This compound D->E

A representative synthetic route to this compound.
Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals.[3] For instance, it is used in the preparation of oxazolopyrimidine ketoamides, which are potent antagonists of the TRPA1 (Transient Receptor Potential Ankryin 1) ion channel.[3] This class of drugs has potential applications in the treatment of pain, inflammation, and respiratory conditions.[3] Furthermore, the pyrimidine core is a common feature in many kinase inhibitors, and this building block provides a convenient entry point for their synthesis.

Safety and Handling

This compound should be handled with care in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[11]

  • Storage: Store in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[3]

Conclusion

This compound is a cornerstone intermediate for chemical synthesis, offering dual reactivity that is highly sought after in drug discovery and agrochemical research. Its ability to serve as a scaffold for building complex molecules, particularly kinase inhibitors and other targeted therapies, ensures its continued importance in the development of novel chemical entities. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, intended to support researchers in leveraging this versatile compound in their scientific endeavors.

References

2-Chloropyrimidine-4-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the physicochemical properties of 2-Chloropyrimidine-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical synthesis.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis planning.

PropertyValueCitations
Molecular FormulaC5H3ClN2O2[1][2][3][4][5][6]
Molecular Weight158.54 g/mol [1][2][3][4][5][6]
IUPAC NameThis compound[1][4]
CAS Number149849-92-3[1][3][4][5][6]
AppearanceYellow to light brown or brown solid[2][5]

Applications in Research and Development

This compound serves as a versatile building block for the synthesis of more complex, biologically active molecules.[2] Its primary applications are in:

  • Pharmaceutical Development: It is a crucial intermediate in the creation of novel therapeutics, including treatments for pain, inflammation, asthma, and cough.[5][7] It is particularly noted for its use in preparing oxazolopyrimidine ketoamides which are antagonists of the TRPA1 receptor.[5][7]

  • Agrochemical Research: This compound is utilized in the formulation of herbicides and fungicides, contributing to crop protection.[2]

Logical Relationship: Synthesis Intermediate to Application

The following diagram illustrates the role of this compound as a foundational chemical for further synthesis in key research areas.

G cluster_start Starting Material cluster_process Synthetic Pathways cluster_end End Applications 2-Chloropyrimidine-4-carboxylic_acid This compound Chemical_Synthesis Further Chemical Synthesis 2-Chloropyrimidine-4-carboxylic_acid->Chemical_Synthesis Pharmaceuticals Pharmaceuticals (e.g., TRPA1 Antagonists) Chemical_Synthesis->Pharmaceuticals Agrochemicals Agrochemicals (e.g., Herbicides, Fungicides) Chemical_Synthesis->Agrochemicals

Caption: Role as a chemical intermediate.

As an AI, I am unable to provide detailed experimental protocols or generate signaling pathway diagrams that are not available in my training data. The information provided is based on publicly available chemical data.

References

An In-depth Technical Guide to 2-Chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-4-carboxylic acid, with the IUPAC name this compound, is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine ring substituted with a chlorine atom and a carboxylic acid group, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a yellow to light brown solid.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₅H₃ClN₂O₂[3]
Molecular Weight 158.54 g/mol [3]
CAS Number 149849-92-3[3]
Melting Point 147.2 - 151.4 °C (for a related carboxamide)[1][4]
Boiling Point (Predicted) 411.4 ± 18.0 °C[1]
pKa (Predicted) 2.44 ± 0.10[1]
Appearance Yellow to light brown solid[1]
Solubility Information not available

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2-chloro-4-methylpyrimidine.

Experimental Protocol: Oxidation of 2-Chloro-4-methylpyrimidine

This protocol is based on established oxidation methods for similar substrates.

Materials:

  • 2-Chloro-4-methylpyrimidine

  • Selenium dioxide (SeO₂)

  • Dioxane (or another suitable high-boiling solvent)

  • Diatomaceous earth

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, combine 2-chloro-4-methylpyrimidine and selenium dioxide in a suitable solvent such as dioxane.[5]

  • Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete consumption of the starting material (monitoring by TLC or LC-MS is recommended).[5]

  • After the reaction is complete, cool the mixture to below 80°C.[5]

  • Filter the hot solution through a pad of diatomaceous earth to remove selenium byproducts.[5]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid into the aqueous layer.

  • Separate the aqueous layer and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][4] These antagonists, often in the class of oxazolopyrimidine ketoamides, are being investigated for the treatment of a range of conditions including pain, inflammation, itching, asthma, and cough.[1][4]

Synthesis of a TRPA1 Antagonist Intermediate

The following workflow illustrates the initial step in the synthesis of a potential TRPA1 antagonist, starting from this compound.

G Synthesis of 2-chloropyrimidine-4-carboxamide cluster_start Starting Material cluster_activation Activation cluster_amination Amidation 2_Chloropyrimidine_4_carboxylic_acid This compound Thionyl_Chloride Thionyl Chloride (SOCl₂) 2_chloropyrimidine_4_carbonyl_chloride 2-chloropyrimidine-4-carbonyl chloride Thionyl_Chloride->2_chloropyrimidine_4_carbonyl_chloride Activation Ammonia Ammonia (NH₃) 2_chloropyrimidine_4_carboxamide 2-chloropyrimidine-4-carboxamide Ammonia->2_chloropyrimidine_4_carboxamide Nucleophilic Acyl Substitution TRPA1_Pathway TRPA1 Signaling Pathway in Nociception and Inflammation cluster_stimuli Noxious Stimuli cluster_neuron Sensory Neuron cluster_effects Physiological Effects Irritants Environmental Irritants (e.g., AITC, acrolein) TRPA1 TRPA1 Channel Irritants->TRPA1 Inflammatory_Mediators Inflammatory Mediators (e.g., bradykinin, prostaglandins) Inflammatory_Mediators->TRPA1 Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->TRPA1 Ca_Influx Ca²⁺/Na⁺ Influx TRPA1->Ca_Influx Activation Depolarization Membrane Depolarization Pain_Signal Pain Signal to CNS Depolarization->Pain_Signal Ca_Influx->Depolarization Neuropeptide_Release Release of Substance P & CGRP Ca_Influx->Neuropeptide_Release Neurogenic_Inflammation Neurogenic Inflammation (Vasodilation, Plasma Extravasation) Neuropeptide_Release->Neurogenic_Inflammation Oxazolopyrimidine_Ketoamide Oxazolopyrimidine Ketoamide (TRPA1 Antagonist) Oxazolopyrimidine_Ketoamide->TRPA1 Blockade

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of pyrimidine and its derivatives. Pyrimidine is a foundational heterocyclic aromatic compound, integral to the structure of nucleic acids and a privileged scaffold in medicinal chemistry. Its derivatives are essential components of DNA and RNA (cytosine, thymine, and uracil) and are found in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. This document details their structural characteristics, reactivity, and the experimental methodologies used for their characterization, making it an essential resource for professionals in chemical and pharmaceutical research.

Physical Properties of Pyrimidine and Key Derivatives

Pyrimidine is a colorless crystalline solid at room temperature with a distinct, aromatic odor. It is a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3. The physical properties of the parent pyrimidine molecule and its most prominent derivatives—the nucleobases uracil, thymine, and cytosine—are summarized below. Derivatives often exhibit significant variations in these properties due to the nature and position of their substituents, particularly the presence of functional groups capable of hydrogen bonding.

Quantitative Data for Physical Properties

The fundamental physical constants for pyrimidine and its key nucleobase derivatives are presented in the table below. These values are critical for experimental design, particularly in purification, formulation, and analytical method development.

PropertyPyrimidineUracilThymineCytosine
Molecular Formula C₄H₄N₂C₄H₄N₂O₂[1]C₅H₆N₂O₂[1]C₄H₅N₃O
Molar Mass ( g/mol ) 80.09112.09[1][2]126.11[1]111.10
Appearance Colorless Crystalline SolidCrystalline SolidCrystalline SolidCrystalline Solid
Melting Point (°C) 20 - 22335 - 338 (decomposes)[1][2]316 - 317[3]320 - 325 (decomposes)
Boiling Point (°C) 123 - 124Decomposes335 (decomposes)[3]Decomposes
Solubility in Water Miscible3.6 g/L (25 °C)[2]3.82 g/L[3]Low, but soluble in acidic/alkaline water[4]
Solubility in Organic Solvents Soluble in alcohol, etherSoluble in DMSO (~50 mg/ml), DMF (~60 mg/ml), ethanol (~0.8 mg/ml)[5]Soluble in hot waterVery low in nonpolar solvents[4]
Acidity (pKa) 1.23 (Conjugate Acid)[6]9.45[2]9.7[3]4.6 (protonation), 12.2 (deprotonation)
Factors Influencing Physical Properties
  • Substituent Effects: The addition of functional groups dramatically alters physical properties. The nucleobases (uracil, thymine, cytosine) are solids with much higher melting points than pyrimidine due to extensive intermolecular hydrogen bonding conferred by their amino and oxo groups.

  • pH: The ionization state, and therefore solubility, of pyrimidine derivatives is significantly influenced by the pH of the solution. The nucleobases, for instance, can be solubilized in water by the addition of an acid or a base.[7]

  • Temperature: The solubility of pyrimidine derivatives in various solvents generally increases with temperature.

Chemical Properties and Reactivity

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic governs its reactivity.

  • Basicity: Compared to pyridine (pKa of conjugate acid = 5.2), pyrimidine is a much weaker base (pKa = 1.23).[6] The second nitrogen atom further deactivates the ring, making N-alkylation and N-oxidation more difficult.[6]

  • Electrophilic Aromatic Substitution: This is difficult due to the electron-deficient nature of the ring. When it does occur, substitution is favored at the C-5 position, which is the most electron-rich carbon. Reactions like nitration and halogenation can proceed at this position, often requiring forcing conditions.

  • Nucleophilic Aromatic Substitution: The electron deficiency at positions C-2, C-4, and C-6 facilitates nucleophilic attack. Halogens or other good leaving groups at these positions are readily displaced by nucleophiles such as amines, alkoxides, and thiolates. This reactivity is fundamental to the synthesis of a vast array of substituted pyrimidine derivatives.

  • Tautomerism: Pyrimidine derivatives with hydroxyl or amino substituents exist in tautomeric forms. For example, 2-hydroxypyrimidine predominantly exists as the keto tautomer, 2-pyrimidinone. This tautomerism is crucial for the hydrogen bonding patterns in nucleic acids and influences the spectroscopic and chemical properties of these molecules.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the parent pyrimidine, the protons are found at distinct chemical shifts. H-2 is typically the most deshielded, followed by H-4/H-6, and finally H-5. For substituted pyrimidines, chemical shifts are highly dependent on the electronic nature of the substituents. Exchangeable protons (NH, OH) can be identified by adding D₂O to the sample, which causes their signals to disappear.[8]

  • ¹³C NMR: The carbon atoms at positions 2, 4, and 6 are more deshielded (appear at higher ppm values) than the C-5 carbon due to the electronegativity of the adjacent nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify characteristic functional groups. Key vibrational frequencies for pyrimidine derivatives include:

Functional Group Characteristic Wavenumber (cm⁻¹) Comments
N-H Stretch (Amine) 3300 - 3500 Typically sharp peaks.
O-H Stretch (Hydroxyl) 3200 - 3600 Broad peak, indicative of hydrogen bonding.
Aromatic C-H Stretch 3000 - 3100 Medium to weak intensity.
C=O Stretch (Amide/Keto) 1620 - 1700 Strong, sharp absorption.
C=N and C=C Stretch (Ring) 1400 - 1600 Multiple bands of variable intensity.

| C-N Stretch | 1250 - 1350 | Medium intensity. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Pyrimidine and its derivatives exhibit characteristic UV absorption due to π → π* and n → π* electronic transitions. The parent pyrimidine shows absorption bands in the vacuum ultraviolet (VUV) region.[1] For derivatives like the nucleobases, the λmax is typically around 260 nm. The absorption spectrum is sensitive to substitution on the pyrimidine ring and the pH of the solution, which affects the ionization state and tautomeric equilibrium of the molecule.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below.

Protocol: ¹H NMR Analysis
  • Sample Preparation: Weigh 5-15 mg of the purified pyrimidine derivative.[9] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[9] Filter the solution through a glass wool plug into a 5 mm NMR tube.[9] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (δ = 0.00 ppm).[9]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard instrument parameters (e.g., on a 400 MHz spectrometer). For identifying labile protons (NH, OH), acquire a spectrum, then add 1-2 drops of D₂O, shake the tube, and re-acquire the spectrum.[8]

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID).[9] Phase the spectrum and apply a baseline correction.[9] Reference the spectrum to the TMS signal.[9]

  • Analysis: Integrate all signals to determine the relative proton counts. Identify the chemical shift (δ in ppm), multiplicity (singlet, doublet, etc.), and coupling constants (J in Hz) for each signal to elucidate the structure.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Background Spectrum: Ensure the ATR crystal is clean. Run a background spectrum without any sample.[10]

  • Sample Application (Solids): Place a small amount of the solid powder or crystal sample directly onto the ATR crystal, ensuring it is fully covered.[10] Apply pressure using the clamp to ensure good contact between the sample and the crystal.[10]

  • Sample Application (Liquids): Place a single drop of the neat liquid sample onto the ATR crystal.[11]

  • Data Acquisition: Collect the sample spectrum. Typical settings are a resolution of 4 cm⁻¹ over a wavenumber range of 4000-650 cm⁻¹.[10]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue.[10]

  • Analysis: Identify the wavenumbers of the absorption bands and correlate them to specific functional groups and bond vibrations.

Protocol: High-Performance Liquid Chromatography (HPLC)
  • System Preparation: Use a reverse-phase HPLC system equipped with a C8 or C18 column.[12]

  • Mobile Phase Preparation: A typical mobile phase for pyrimidine analysis consists of a mixture of an aqueous buffer (e.g., 200 mM ammonium formate, pH 3.0) and an organic solvent like acetonitrile. For example, a 10:90 ratio of buffer to acetonitrile can be used. Degas the mobile phase thoroughly before use.

  • Sample Preparation: Prepare a stock solution of the sample by dissolving it in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.22 µm syringe filter.

  • Analysis: Set the column temperature (e.g., 35 °C) and flow rate (e.g., 0.2 mL/min for a 2.1 mm ID column). Set the UV detector to a wavelength where the analyte absorbs strongly (e.g., 270 nm). Inject a small volume (e.g., 1 µL) of the prepared sample.

  • Data Processing: Record the chromatogram. The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a standard curve.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals free of defects are required.[13] A common method is slow evaporation: prepare a saturated or near-saturated solution of the compound in a suitable solvent, filter it into a clean vial, cover it loosely, and allow the solvent to evaporate slowly in an undisturbed location.[14]

  • Crystal Mounting: Carefully mount a suitable crystal (typically 0.03-0.3 mm in size) on a goniometer head using an appropriate adhesive or cryo-oil.[13]

  • Data Collection: Mount the goniometer on the diffractometer. A beam of monochromatic X-rays is directed at the crystal.[13] The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted X-rays) is recorded by a detector.[13]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods (e.g., direct methods). This initial model is then refined against the experimental data to determine precise atomic positions, bond lengths, and bond angles.[15]

Visualizations: Pathways and Workflows

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

Many pyrimidine derivatives function as potent anticancer agents by inhibiting the tyrosine kinase (TK) domain of the Epidermal Growth Factor Receptor (EGFR).[16][17][18][19] This inhibition blocks downstream signaling cascades that promote cell proliferation and survival.

EGFR signaling pathway and its inhibition by a pyrimidine-based drug.
Experimental Workflow: Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a classic multi-component reaction used to synthesize dihydropyrimidinones, a class of pyrimidine derivatives.[20][21] It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[22][23]

Biginelli_Workflow cluster_reaction One-Pot Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization start Start reagents Combine Reagents: 1. Aldehyde 2. β-Ketoester 3. Urea + Acid Catalyst (e.g., HCl) start->reagents reflux Heat under Reflux reagents->reflux monitor Monitor Reaction (e.g., by TLC) reflux->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filter Filter Precipitated Solid cool->filter recrystallize Recrystallize from Suitable Solvent (e.g., Ethanol) filter->recrystallize analyze Analyze Product: - Melting Point - FTIR - NMR recrystallize->analyze end End: Pure Dihydropyrimidinone analyze->end

References

An In-depth Technical Guide on the Safety and Hazards of 2-Chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and hazard information for 2-Chloropyrimidine-4-carboxylic acid (CAS No: 149849-92-3), a key intermediate in pharmaceutical synthesis.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute toxicity.

Table 1: GHS Classification [2][3][4]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2A / 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation
Acute toxicity, oral4H302: Harmful if swallowed

Signal Word: Warning[3][5][6]

Hazard Pictogram:

  • Irritant (Exclamation Mark)

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC5H3ClN2O2[3][7]
Molecular Weight158.54 g/mol [3][4]
AppearanceLight yellow or yellow-orange solid/powder[8][9]
Melting Point147.2 °C to 151.4 °C[1]
Boiling PointNo data available[7]
Flash PointNo data available[7]
DensityNo data available[7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, available data indicates the following:

  • Acute Effects: Harmful if swallowed.[4][5] Causes skin and serious eye irritation.[2][3][4][5] Inhalation may cause respiratory irritation.[2][3][4]

  • Chronic Effects: No information available.

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[10]

Experimental Protocols & Workflows

While specific experimental data is limited, the following diagrams illustrate generalized workflows for handling and safety assessment.

experimental_workflow General Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a Consult Safety Data Sheet (SDS) b Don appropriate Personal Protective Equipment (PPE) a->b c Prepare work area in a chemical fume hood b->c d Weigh the required amount of the solid c->d e Dissolve in an appropriate solvent d->e f Perform the chemical reaction e->f g Quench the reaction and work-up f->g h Dispose of waste in a labeled container g->h i Clean the work area and decontaminate equipment h->i j Remove PPE and wash hands thoroughly i->j

Caption: General Laboratory Handling Workflow.

hazard_assessment Logical Flow for Hazard Mitigation a Identify Hazard: This compound b Engineering Controls: Use in a chemical fume hood a->b Mitigate c Administrative Controls: Follow SOPs, receive training a->c Mitigate d Personal Protective Equipment (PPE): Gloves, goggles, lab coat a->d Mitigate e Safe Handling and Use b->e c->e d->e

Caption: Hierarchy of Controls for Safe Handling.

Safe Handling, Storage, and Disposal

Handling:

  • Handle only in a chemical fume hood.[7]

  • Avoid contact with skin, eyes, and clothing.[2][8]

  • Avoid ingestion and inhalation.[2]

  • Wash hands thoroughly after handling.[2][7]

  • Avoid formation of dust.[2][3]

Storage:

  • Store in a cool, well-ventilated area in a tightly closed container.[2][11]

  • Refrigerated storage is recommended.[7]

  • Keep away from heat, sparks, and open flames.[7][8]

  • Incompatible materials include oxidizing agents, bases, amines, and reducing agents.[2][7]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][7]

Emergency Procedures

Table 3: First-Aid Measures [2][3][7]

Exposure RouteFirst-Aid Procedure
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Wash out mouth with water. Do not induce vomiting. Seek medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry powder, carbon dioxide, or foam extinguishers.[7][11]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2][3][7]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3][7]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment (respirator, gloves, protective clothing, eye protection).[2][3][7]

  • Environmental Precautions: Do not allow the material to enter drains or water courses.[7]

  • Methods for Cleaning Up: Mix with sand or another inert absorbent material, sweep up, and place in a tightly closed container for disposal.[7]

Personal Protective Equipment (PPE)

Table 4: Recommended Personal Protective Equipment [2][3][7][8]

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.
Hand Protection Chemical-resistant gloves.
Skin and Body Protection Laboratory coat and suitable protective clothing.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.

Stability and Reactivity

  • Reactivity: Stable under recommended storage conditions.[11]

  • Chemical Stability: Stable under normal conditions.[2][11]

  • Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[7][9]

  • Incompatible Materials: Strong oxidizing agents, strong acids, bases, and amines.[2][7][9]

  • Hazardous Decomposition Products: In case of fire, hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2][3]

References

The Diverse Biological Activities of Chloropyrimidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chloropyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. The presence of the electron-withdrawing chlorine atom and the nitrogen-rich pyrimidine ring imparts unique chemical properties that allow for a diverse range of interactions with biological targets. This technical guide provides an in-depth overview of the biological activities of chloropyrimidine compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols and summaries of quantitative data are provided to support further research and development in this promising area.

Anticancer Activity

Chloropyrimidine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

1.1.1. Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Certain chloropyrimidine-containing compounds have been identified as potent inhibitors of Aurora kinases. For instance, a bisanilinopyrimidine containing a chlorophenyl group has demonstrated high potency against Aurora A kinase.

1.1.2. Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibition

MSK1 is a nuclear kinase involved in the regulation of gene expression in response to stress and mitogens. It has been implicated in inflammation and cancer. Novel series of chloropyrimidines have been discovered as covalent inhibitors of the C-terminal kinase domain of MSK1. These compounds act via a nucleophilic aromatic substitution (SNAr) reaction with a non-catalytic cysteine residue.

1.1.3. Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Trisubstituted morpholinopyrimidines, which can be synthesized from chloropyrimidine precursors, have shown inhibitory activity against PI3K.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative chloropyrimidine compounds.

Compound IDTarget KinaseAssay TypeIC50 (nM)Cell LineReference
1 Aurora AZ-LYTE™6.1 ± 1.0-[1]
12a Aurora AKinase Assay309-[2]
12a Aurora BKinase Assay293-[2]
SB-747651A MSK1In vitro kinase assay11-
Compound IDCell LineAssay TypeIC50 (µM)Reference
12a A549 (Lung Carcinoma)Proliferation Assay12.05 ± 0.45[2]
12a HCT-116 (Colon Carcinoma)Proliferation Assay1.31 ± 0.41[2]
12a MCF-7 (Breast Adenocarcinoma)Proliferation Assay20.53 ± 6.13[2]
35 DU-145 (Prostate Carcinoma)Antiproliferative Assay5 ± 1 µg/mL[3]
2d A549 (Lung Carcinoma)MTT AssayStrong cytotoxicity at 50 µM[4]

Antimicrobial Activity

Chloropyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action in this context is often related to the inhibition of essential enzymes or disruption of cell wall integrity.

Antibacterial Activity

Substituted chloropyrimidines have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the pyrimidine ring significantly influence the antibacterial spectrum and potency.

Antifungal Activity

Several chloropyrimidine derivatives have also shown potent antifungal activity against pathogenic fungi.

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative chloropyrimidine compounds.

Compound IDBacterial/Fungal StrainMIC (µM)Reference
31 Escherichia coli45.37[3]
31 Bacillus subtilis45.37[3]
31 Staphylococcus aureus45.37[3]
31 Candida albicans45.37[3]
25 Not Specified48.67[3]
30 Not Specified50.04[3]

Antiviral Activity

The antiviral potential of chloropyrimidine compounds has been explored against a variety of viruses, including influenza virus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV).

Anti-Influenza Virus Activity

Certain 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives, synthesized from chloropyrimidine precursors, have shown potent anti-influenza virus activity. The introduction of cyclobutyl and cyclopentyl groups has been found to improve antiviral potency.

Anti-Hepatitis C Virus (HCV) Activity

Some natural and synthetic compounds containing pyrimidine moieties have demonstrated anti-HCV activity by targeting viral proteins such as the NS5B RNA-dependent RNA polymerase.

Anti-HIV Activity

Novel pyrimidine analogues, including 2,6-diamino-5-arylazo-4-chloropyrimidines, have been synthesized and evaluated for their in vitro antiviral activity against HIV-1 and HIV-2.

Quantitative Data: Antiviral Activity

The following table summarizes the in vitro antiviral activity of representative chloropyrimidine compounds.

Compound IDVirusEC50Cell LineReference
4 Influenza B0.29 µMMDCK[5]
6 Influenza B0.19 µMMDCK[5]
4 RSV0.40 µMHeLa[5]
6 RSV1.8 µMHeLa[5]
3-HCL-C HCV10.5 µg/mL (37.5 µM)Subgenomic replicon system[6]
14 HIV-1 & HIV-2>2.12 µg/mLMT-4[7]
15 HIV-1 & HIV-21.99 µg/mLMT-4[7]
16 HIV-1 & HIV-21.80 µg/mLMT-4[7]
21 HIV-1 & HIV-21.92 µg/mLMT-4[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (MSK1)

This protocol describes a general procedure for determining the in vitro inhibitory activity of a compound against MSK1 kinase.

Materials:

  • Recombinant human MSK1 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT, 0.01% Triton X-100)

  • ATP solution

  • Substrate peptide (e.g., Crosstide)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white, opaque plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the test compound dilutions.

  • Add the MSK1 enzyme and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Kₘ value for MSK1.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate-reading luminometer.

  • The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Covalent Adduct Mass Spectrometry

This protocol outlines a general workflow for confirming the covalent binding of a chloropyrimidine inhibitor to its target protein.

Materials:

  • Purified target protein

  • Covalent inhibitor

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl)

  • Quenching solution (e.g., 0.1% Formic Acid in Water/Acetonitrile)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS grade solvents

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Intact Protein Analysis:

    • Incubate the target protein with an excess of the covalent inhibitor in the assay buffer.

    • Quench the reaction and desalt the sample.

    • Analyze the sample by LC-MS to determine the mass of the intact protein.

    • A mass shift corresponding to the molecular weight of the inhibitor (minus the leaving group, e.g., chlorine) confirms covalent adduct formation.

  • Peptide Mapping (Bottom-Up Analysis):

    • After incubation of the protein and inhibitor, reduce disulfide bonds with DTT and alkylate free cysteines with IAA.

    • Digest the protein into peptides using trypsin.

    • Analyze the peptide mixture by LC-MS/MS.

    • Identify the modified peptide by searching for the expected mass shift.

    • MS/MS fragmentation of the modified peptide will pinpoint the exact amino acid residue that is covalently modified.

Cell Viability (MTT) Assay

This protocol describes the MTT assay for assessing the cytotoxicity of chloropyrimidine compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the medium in the wells with the medium containing the test compound dilutions. Include untreated and vehicle controls.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Broth Microdilution MIC Assay

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of chloropyrimidine compounds against bacteria.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytopathic Effect (CPE) Inhibition Assay

This protocol describes a CPE inhibition assay to evaluate the antiviral activity of chloropyrimidine compounds.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., A549, Vero)

  • Virus stock

  • Cell culture medium

  • Test compound

  • 96-well cell culture plates

  • Crystal violet solution or another cell viability stain

Procedure:

  • Seed host cells in a 96-well plate and allow them to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with a pre-titered amount of virus that causes a significant cytopathic effect. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubate the plate at the optimal temperature for virus replication until CPE is evident in the virus control wells.

  • Fix and stain the cells with crystal violet.

  • The EC₅₀ value is determined as the concentration of the compound that inhibits the viral cytopathic effect by 50%.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling Pathways

MSK1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress, Cytokines Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->Receptor TAK1 TAK1 Growth_Factors->TAK1 RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MSK1 MSK1 ERK1_2->MSK1 p38_MAPK p38 MAPK p38_MAPK->MSK1 MKK3_6 MKK3/6 MKK3_6->p38_MAPK TAK1->MKK3_6 CREB CREB MSK1->CREB P Histone_H3 Histone H3 MSK1->Histone_H3 P Gene_Expression Gene Expression (Inflammation, Survival) CREB->Gene_Expression Histone_H3->Gene_Expression Chloropyrimidine Chloropyrimidine Inhibitor Chloropyrimidine->MSK1

Caption: MSK1 signaling pathway and the inhibitory action of chloropyrimidine compounds.

Aurora_Kinase_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression (G2/M Phase) cluster_mitosis Mitosis Cyclin_B_CDK1 Cyclin B/CDK1 Aurora_A Aurora A Cyclin_B_CDK1->Aurora_A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Chloropyrimidine Chloropyrimidine Inhibitor Chloropyrimidine->Aurora_A Chloropyrimidine->Aurora_B

Caption: Role of Aurora kinases in mitosis and their inhibition by chloropyrimidines.

PI3K_AKT_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Chloropyrimidine Chloropyrimidine Derivative Chloropyrimidine->PI3K PDK1->AKT P mTOR mTOR AKT->mTOR P Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition by chloropyrimidines.

Experimental Workflows

MTT_Assay_Workflow Seed_Cells 1. Seed Cells in 96-well plate Add_Compound 2. Add Chloropyrimidine Compound (serial dilutions) Seed_Cells->Add_Compound Incubate 3. Incubate (24-72h) Add_Compound->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance 7. Measure Absorbance (570 nm) Solubilize->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

MIC_Assay_Workflow Prepare_Dilutions 1. Prepare Serial Dilutions of Chloropyrimidine Inoculate 2. Inoculate with Bacterial Suspension Prepare_Dilutions->Inoculate Incubate 3. Incubate (16-20h at 37°C) Inoculate->Incubate Read_MIC 4. Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

References

The Dawn of Pyrimidine Chemistry: A Technical Guide to the Discovery and History of Core Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the seminal discoveries and historical evolution of pyrimidine-based intermediates, from their initial synthesis in the 19th century to their foundational role in contemporary drug discovery. We delve into the core chemical structures that form the building blocks of life and medicine, presenting key quantitative data, detailed experimental protocols from pioneering chemists, and visualized pathways to illuminate the logical progression of this vital field of organic chemistry.

From Uric Acid Derivatives to a New Class of Heterocycles: The Early Pioneers

The story of pyrimidine-based intermediates begins in the late 19th century, with chemists exploring the derivatives of naturally occurring compounds. The systematic study of what would become known as pyrimidines was initiated by German chemist Adolf Pinner in 1884 through his work on the condensation of ethyl acetoacetate with amidines. He is credited with coining the name "pyrimidin" in 1885.

However, the first laboratory synthesis of a pyrimidine derivative predates Pinner's work. In 1879, French chemist Édouard Grimaux successfully synthesized barbituric acid, a foundational pyrimidine intermediate, from urea and malonic acid using phosphorus oxychloride. This reaction marked a significant milestone, laying the groundwork for the vast class of barbiturate drugs and other pyrimidine-based therapeutics.

The parent compound of this class, pyrimidine itself, was first synthesized in 1900 by Siegmund Gabriel and James Colman. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, a key intermediate, followed by reduction.

In parallel with these synthetic achievements, the biological significance of pyrimidines was beginning to be unveiled. In 1900, the Italian physiological chemist Alberto Ascoli isolated uracil from the hydrolysis of yeast nuclein, identifying it as a fundamental component of nucleic acids.

Key Pyrimidine-Based Intermediates: A Quantitative Overview

The pioneering work of these early chemists introduced several key pyrimidine-based intermediates that remain central to organic synthesis and drug development. The following table summarizes their key physicochemical properties.

Intermediate NameChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key Historical Synthesis
Barbituric AcidC₄H₄N₂O₃128.09245260Grimaux (1879)
2,4,6-TrichloropyrimidineC₄HCl₃N₂183.4223-25210-215Gabriel & Colman (1900)
UracilC₄H₄N₂O₂112.09335 (decomposes)N/AAscoli (Isolation, 1900)

Foundational Experimental Protocols

The following sections provide detailed methodologies for the key historical experiments that defined the early landscape of pyrimidine chemistry.

Grimaux's Synthesis of Barbituric Acid (1879)

Objective: To synthesize barbituric acid from urea and malonic acid.

Materials:

  • Urea

  • Malonic acid

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of one part urea and one part malonic acid was treated with two parts phosphorus oxychloride.

  • The reaction mixture was heated, leading to a vigorous reaction.

  • Upon cooling, the reaction product solidified.

  • The solid was washed with cold water to remove unreacted starting materials and inorganic byproducts.

  • The resulting crude barbituric acid was then purified by recrystallization.

(Note: Specific quantities and yields were not detailed in the readily available historical accounts.)

Pinner's Pyrimidine Synthesis (1884)

Objective: To synthesize pyrimidine derivatives by condensing ethyl acetoacetate with amidines.

Materials:

  • Ethyl acetoacetate

  • An amidine (e.g., acetamidine, benzamidine)

  • A condensing agent (e.g., sodium ethoxide)

Procedure:

  • Ethyl acetoacetate was treated with an amidine in the presence of a basic condensing agent like sodium ethoxide.

  • The reaction mixture was refluxed in an appropriate solvent (e.g., ethanol).

  • The condensation reaction resulted in the formation of a substituted 2-hydroxypyrimidine.

  • The product was isolated by neutralization of the reaction mixture and subsequent purification, typically by recrystallization.

(Note: Yields varied depending on the specific amidine and reaction conditions used.)

Gabriel and Colman's Synthesis of Pyrimidine (1900)

Objective: To synthesize the parent pyrimidine ring.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine

Materials:

  • Barbituric acid

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

Procedure:

  • Barbituric acid was heated with an excess of phosphorus oxychloride and phosphorus pentachloride.

  • This reaction replaced the hydroxyl groups of the tautomeric form of barbituric acid with chlorine atoms, yielding 2,4,6-trichloropyrimidine.

  • The excess phosphorus oxychloride was removed by distillation.

  • The resulting 2,4,6-trichloropyrimidine was purified by distillation under reduced pressure.

Step 2: Reduction to Pyrimidine

Materials:

  • 2,4,6-Trichloropyrimidine

  • Zinc dust

  • Hot water

Procedure:

  • 2,4,6-Trichloropyrimidine was treated with zinc dust in hot water.

  • The zinc dust acted as a reducing agent, removing the chlorine atoms from the pyrimidine ring.

  • The reaction mixture was filtered to remove the zinc residues.

  • The aqueous solution was then distilled to isolate the pyrimidine.

Ascoli's Isolation of Uracil (1900)

Objective: To isolate a new nitrogenous base from yeast nuclein.

Materials:

  • Yeast nuclein (a crude preparation of nucleic acids from yeast)

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • Yeast nuclein was subjected to hydrolysis by heating with dilute sulfuric acid.

  • This process broke down the nucleic acid polymers into their constituent components, including purine and pyrimidine bases.

  • The resulting hydrolysate was then subjected to a series of precipitation and crystallization steps to separate the different components.

  • Through this fractionation process, Ascoli was able to isolate and purify a previously unknown substance which he identified as a pyrimidine derivative and was later named uracil.

Visualizing the Historical and Biological Pathways

The following diagrams illustrate the key historical synthesis pathways and the fundamental biological pathway for pyrimidine biosynthesis.

historical_synthesis cluster_grimaux Grimaux (1879) cluster_gabriel_colman Gabriel & Colman (1900) cluster_ascoli Ascoli (1900) Urea Urea BarbituricAcid Barbituric Acid Urea->BarbituricAcid MalonicAcid Malonic Acid MalonicAcid->BarbituricAcid Trichloropyrimidine 2,4,6-Trichloropyrimidine Pyrimidine Pyrimidine Trichloropyrimidine->Pyrimidine Zn, H₂O BarbituricAcid_ref Barbituric Acid BarbituricAcid_ref->Trichloropyrimidine POCl₃, PCl₅ YeastNuclein Yeast Nuclein Uracil Uracil YeastNuclein->Uracil Hydrolysis

Key Historical Syntheses and Isolations of Pyrimidine Intermediates.

de_novo_biosynthesis Glutamine Glutamine + CO₂ + 2 ATP CarbamoylPhosphate Carbamoyl Phosphate Glutamine->CarbamoylPhosphate Carbamoyl phosphate synthetase II CarbamoylAspartate N-Carbamoylaspartate CarbamoylPhosphate->CarbamoylAspartate Aspartate transcarbamoylase Aspartate Aspartate Aspartate->CarbamoylAspartate Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate dehydrogenase OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP Orotate phosphoribosyltransferase PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP decarboxylase

The De Novo Pyrimidine Biosynthesis Pathway.

The Enduring Legacy in Drug Discovery

The discovery and synthesis of these fundamental pyrimidine-based intermediates opened the door to a new era of medicinal chemistry. The pyrimidine scaffold has proven to be a "privileged structure," meaning it is a molecular framework that is able to bind to multiple biological targets. This versatility has led to the development of a wide array of drugs, including anticancer agents (e.g., 5-fluorouracil), antivirals (e.g., zidovudine), antibacterials (e.g., trimethoprim), and central nervous system depressants (barbiturates). The foundational work of the pioneers detailed in this guide continues to inform the rational design and synthesis of novel pyrimidine-based therapeutics today. The ongoing exploration of pyrimidine chemistry promises to yield new and improved treatments for a multitude of diseases.

A Technical Guide to 2-Chloropyrimidine-4-carboxylic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Chloropyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique chemical structure, featuring a reactive chlorine atom and a carboxylic acid group on a pyrimidine scaffold, makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive review of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel Transient Receptor Potential Ankryin 1 (TRPA1) channel antagonists for the treatment of pain, inflammation, and respiratory conditions. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers and scientists in the field.

Physicochemical Properties

This compound is typically a yellow to light brown solid.[1] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.[2][3]

PropertyValueSource(s)
CAS Number 149849-92-3[1][2]
Molecular Formula C₅H₃ClN₂O₂[2][4]
Molecular Weight 158.54 g/mol [2][4]
IUPAC Name This compound[2]
Appearance Yellow to light brown solid[1]
Purity ≥95% - 98% (typical)[3][4][5]
pKa (Predicted) 2.44 ± 0.10[1]
Storage Conditions 0-8 °C, under inert atmosphere[3][5]
SMILES O=C(O)C1=NC(Cl)=NC=C1[3]
InChIKey YMDSUQSBJRDYLI-UHFFFAOYSA-N[2]

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of this compound is cited as being available in U.S. Patent 5,591,853, the reactivity of the carboxylic acid moiety is well-documented.[1][6] A common and crucial reaction is its conversion to an acyl chloride, such as 2-chloropyrimidine-4-carbonyl chloride, which serves as a highly reactive intermediate for forming amide bonds. This reactivity is fundamental to its use in building larger, more complex drug candidates.

The following diagram illustrates a key synthetic transformation starting from this compound, demonstrating its utility in synthesizing carboxamide derivatives.

G A 2-Chloropyrimidine- 4-carboxylic acid B 2-Chloropyrimidine- 4-carbonyl chloride A->B  SOCl₂ or (COCl)₂ C 2-Chloropyrimidine- 4-carboxamide B->C  NH₃ / THF

Caption: Synthetic workflow for the conversion of the title compound to its amide derivative.
Experimental Protocol: Synthesis of 2-Chloropyrimidine-4-carboxamide

The following protocol details the synthesis of 2-chloropyrimidine-4-carboxamide from its corresponding acyl chloride, which is derived from this compound.[1][6]

Materials:

  • 2-chloropyrimidine-4-carbonyl chloride (1.5 g, 8.47 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Ammonia gas

  • Saturated sodium bicarbonate (NaHCO₃) solution (90 mL)

  • Ethyl acetate (3 x 50 mL)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cool 20 mL of anhydrous tetrahydrofuran to -6 °C in a reaction vessel.

  • Bubble ammonia gas through the cold THF for 35 minutes.

  • Allow the reaction system to warm to 10 °C.

  • Add 1.5 g (8.47 mmol) of 2-chloropyrimidine-4-carbonyl chloride to the solution.

  • Stir the reaction solution at room temperature for 45 minutes.

  • Upon completion, concentrate the solution using a rotary evaporator to remove the solvent.

  • Pour the residue into 90 mL of saturated NaHCO₃ solution.

  • Extract the aqueous phase three times with 50 mL portions of ethyl acetate.

  • Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase using a rotary evaporator and dry the residue under high vacuum.

Results: This procedure yields the product as a white solid. In one documented experiment, 1.07 g of product was obtained, representing an 80% yield.[1][6] The melting point was recorded in the range of 147.2 °C to 151.4 °C.[1][6]

Applications in Drug Development

This compound is a valued intermediate in pharmaceutical and agrochemical research.[5] Its primary application lies in serving as a foundational scaffold for pharmaceuticals, particularly those targeting cancer and viral infections.[5]

TRPA1 Antagonists

A major focus of research involving this compound is the development of antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel expressed on sensory neurons that functions as a sensor for pain, cold, and chemical irritants.[7][8] It is activated by a wide range of inflammatory and irritant stimuli, making it a key therapeutic target for conditions such as:

  • Neuropathic and inflammatory pain[9]

  • Itch (pruritus)[1]

  • Asthma and cough[1]

  • Inflammation[1]

Derivatives of this compound have been used to prepare potent oxazolopyrimidine ketoamides that exhibit strong antagonism against the TRPA1 channel.[1]

Biological Activity of Derivatives

The development of TRPA1 antagonists is an active area of research, with many compounds demonstrating potent inhibition of the channel. While specific data for derivatives of this compound are often proprietary, the table below shows representative IC₅₀ values for other small-molecule TRPA1 antagonists to illustrate the potency that researchers aim to achieve with scaffolds like this one.

CompoundTarget(s)IC₅₀NotesSource(s)
TRPA1 Antagonist 1TRPA18 nMA methylene phosphate prodrug.[10]
Compound 50hTRPA1, mTRPA11.42 µM, 2.84 µMA dual TRPA1/TRPV1 antagonist.[11]
Tricyclic thione (4R-enantiomer)Rat & Human TRPA1~10 nMA potent antagonist from a high-throughput screen.[9]

TRPA1 Signaling Pathway and Inhibition

The TRPA1 channel plays a crucial role in nociception (the sensory perception of pain). When activated by noxious stimuli—such as environmental irritants, inflammatory mediators, or oxidative stress—the channel opens, allowing an influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the sensory neuron.[12][13] This influx leads to membrane depolarization, triggering an action potential that travels to the central nervous system, where it is interpreted as pain, itch, or irritation.[8]

TRPA1 antagonists developed from intermediates like this compound are designed to block this channel, preventing ion influx and thereby inhibiting the pain signal at its source.

G cluster_0 Sensory Neuron TRPA1 TRPA1 Channel Ca_Influx Ca²⁺ / Na⁺ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Signal Action Potential (Pain Signal to CNS) Depolarization->Signal Stimuli Noxious Stimuli (Irritants, Inflammatory Agents) Stimuli->TRPA1 Activates Antagonist TRPA1 Antagonist (derived from 2-Chloropyrimidine- 4-carboxylic acid) Antagonist->TRPA1  Blocks

Caption: The TRPA1 signaling pathway for pain and its inhibition by a specific antagonist.

Other Applications

Beyond its primary role in developing TRPA1 antagonists, this compound is also utilized in:

  • Agrochemicals: As an intermediate in the formulation of herbicides and fungicides to improve crop yields.[5]

  • Biochemical Research: Employed in studies of enzyme inhibition and molecular interactions to help elucidate biochemical pathways.[5]

Safety and Handling

This compound is classified as an irritant. According to the Globally Harmonized System (GHS), it is associated with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard laboratory personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.[3]

Conclusion

This compound has established itself as a valuable and versatile building block in synthetic chemistry. Its utility is most profoundly demonstrated in the field of drug discovery, where it provides a robust scaffold for the creation of potent TRPA1 antagonists. As research into treatments for chronic pain, inflammation, and other sensory disorders continues to grow, the importance of key intermediates like this compound in generating novel and effective therapeutics is set to increase.

References

The Cornerstone of Modern Therapeutics: A Technical Guide to Key Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the identification and optimization of lead compounds are paramount. At the heart of this endeavor lies the strategic use of key molecular building blocks. These fundamental structural units, ranging from privileged scaffolds that confer broad biological activity to specific functional groups that fine-tune molecular interactions, are the medicinal chemist's essential toolkit for crafting novel therapeutics. This technical guide provides an in-depth exploration of these core components, offering quantitative data, detailed experimental protocols, and visual representations of crucial biological and experimental workflows to empower researchers in their quest for next-generation medicines.

Privileged Scaffolds: Nature's Blueprint for Drug Action

Privileged scaffolds are molecular frameworks that are recurrently found in potent, biologically active compounds, often interacting with multiple protein targets. Their inherent drug-like properties make them ideal starting points for the design of new therapeutic agents. This section delves into some of the most prominent privileged scaffolds, providing a comparative analysis of their physicochemical properties.

Common Privileged Scaffolds and Their Properties

The selection of an appropriate scaffold is a critical decision in the early stages of drug design, influencing a compound's solubility, permeability, and metabolic stability. The table below summarizes key physicochemical properties of three widely utilized privileged scaffolds: indole, benzodiazepine, and indazole. These parameters are crucial for predicting a compound's pharmacokinetic profile.

ScaffoldStructureMolecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA) (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
Indole 117.152.1415.7910
Benzodiazepine 144.171.9924.0612
Indazole 118.141.5728.7712

Data is calculated for the core, unsubstituted scaffold.

The Indole Scaffold in Kinase Inhibition

The indole scaffold is a prominent feature in a multitude of approved and investigational kinase inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site.[1] The following table presents the half-maximal inhibitory concentration (IC50) values of several indole-containing kinase inhibitors, demonstrating the potency that can be achieved with this privileged structure.[2][3]

CompoundTarget KinaseIC50 (nM)
Peficitinib (6j) JAK30.71[2]
JAK13.9[2]
JAK25.0[2]
TYK24.8[2]
Compound 1d T315I mutant Bcr-Abl56[3]
Anilinoquinazoline (5b) EGFR5[3]

Functional Groups: The Modulators of Molecular Recognition

Functional groups are the reactive centers of a molecule, dictating its chemical properties and its interactions with biological targets. The judicious introduction, removal, or modification of functional groups is a cornerstone of lead optimization, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Prevalence of Key Functional Groups in Approved Drugs

An analysis of the structures of approved drugs reveals a recurring set of functional groups, highlighting their importance in achieving desirable drug-like properties. The following table illustrates the percentage of approved drugs containing some of the most common functional groups.

Functional GroupStructurePercentage in All Approved Drugs
Hydroxyl-OH33.3%
Carboxylic Acid-COOH14.9%
Ester-COOR20.7%
Primary Amine-NH2-
Fluorine-F-

Bioisosterism: The Art of Molecular Mimicry

Bioisosterism is a powerful strategy in medicinal chemistry that involves the replacement of a functional group with another that possesses similar steric, electronic, and physicochemical properties.[4] This approach is often employed to enhance a molecule's metabolic stability, improve its absorption, or reduce toxicity while maintaining or improving its biological activity.

Carboxylic Acid vs. Tetrazole: A Case Study in Bioisosteric Replacement

A classic example of bioisosterism is the replacement of a carboxylic acid with a 5-substituted tetrazole.[4][5] While both groups are acidic and can participate in similar ionic interactions, the tetrazole ring offers several advantages, including increased lipophilicity and resistance to metabolic degradation.[4][5] The following table provides a comparative summary of the key physicochemical properties of these two functional groups.

PropertyCarboxylic Acid5-Substituted TetrazoleKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0[4]~4.5 - 5.1[4]Both are predominantly ionized at physiological pH, enabling similar ionic interactions with biological targets.[4]
Lipophilicity (LogP) LowerHigherThe tetrazole can be up to 10-fold more lipophilic, which can improve membrane permeability and oral absorption.[4]
Hydrogen Bonding H-bond donor and acceptorPrimarily H-bond acceptorThe difference in hydrogen bonding capacity can influence binding affinity and solubility.
Metabolic Stability Susceptible to glucuronidation and other metabolic pathways.Generally more resistant to metabolism, leading to a longer half-life.[4][5]
Impact of Bioisosteric Replacement on Pharmacokinetics: Losartan

Experimental Protocols: The Foundation of Data-Driven Discovery

The characterization of novel compounds relies on a suite of robust and reproducible experimental assays. This section provides detailed methodologies for three fundamental assays in medicinal chemistry.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a target kinase.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., indole-based inhibitor)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • 384-well white, opaque microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase to each well and incubate to allow for compound binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Receptor Binding Assay

Objective: To determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes or purified receptor

  • Radiolabeled ligand (e.g., [3H]-labeled antagonist)

  • Test compound

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EDTA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes/receptor, radiolabeled ligand, and various concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of non-specific binding by including wells with a high concentration of a known unlabeled ligand.

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Analyze the data using non-linear regression to determine the Ki (inhibitory constant) of the test compound.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a test compound on the metabolic activity and viability of cells.

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or stabilize overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTT but no cells).

    • Express the results as a percentage of the viability of the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 or IC50 value.

Visualizing the Molecular Landscape: Pathways and Workflows

A deeper understanding of the mechanisms of drug action and the processes of drug discovery can be achieved through the visualization of complex biological pathways and experimental workflows. The following diagrams, created using the DOT language, illustrate key concepts in medicinal chemistry.

G_Protein_Coupled_Receptor_Signaling_Pathway G-Protein Coupled Receptor (GPCR) Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction High_Throughput_Screening_Workflow High-Throughput Screening (HTS) Workflow Compound_Library Compound Library (>100,000 compounds) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Assay_Development Assay Development & Validation Assay_Development->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Identification->Compound_Library Inactive Compounds Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Active Compounds ('Hits') Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization Confirmed Hits Kinase_Inhibitor_Screening_Workflow Kinase Inhibitor Screening Workflow Primary_Assay Primary Biochemical Assay (e.g., ADP-Glo) Hit_Confirmation Hit Confirmation & IC50 Determination Primary_Assay->Hit_Confirmation Initial Hits Selectivity_Profiling Selectivity Profiling (Kinase Panel) Hit_Confirmation->Selectivity_Profiling Confirmed Hits Cellular_Assay Cell-Based Assay (Target Engagement & Potency) Selectivity_Profiling->Cellular_Assay Selective Hits Lead_Series Lead Series Identification Cellular_Assay->Lead_Series Cell-Active Hits

References

An In-depth Technical Guide to 2-Chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Chloropyrimidine-4-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals, particularly TRPA1 antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Synonyms and Identifiers

This compound is known by several names and is registered under various chemical identifiers. This information is crucial for accurate identification and sourcing of the compound.

Identifier TypeIdentifier
IUPAC Name This compound
CAS Number 149849-92-3[1][2][3]
PubChem CID 22135751[1]
InChI InChI=1S/C5H3ClN2O2/c6-5-7-2-1-3(8-5)4(9)10/h1-2H,(H,9,10)[1]
InChIKey YMDSUQSBJRDYLI-UHFFFAOYSA-N[1]
SMILES C1=CN=C(N=C1C(=O)O)Cl[1]
Molecular Formula C5H3ClN2O2[1][2]
Molecular Weight 158.54 g/mol [1][2]

Common Synonyms: [1]

  • 4-Carboxy-2-chloropyrimidine

  • 2-Chloro-4-pyrimidinecarboxylic acid

Physicochemical and Spectroscopic Data

PropertyValueData Type
Physical State Yellow to light brown or brown solid[2]Experimental
Melting Point 147.2-151.4 °C (for 2-chloropyrimidine-4-carboxamide)[2][4]Experimental (Derivative)
Boiling Point 411.4 ± 18.0 °C[2]Predicted
pKa 2.44 ± 0.10[2]Predicted
Density 1.579 g/cm³[2]Predicted
Storage Under inert gas (nitrogen or Argon) at 2-8°C[2]Recommendation

Spectroscopic Data:

Specific experimental spectroscopic data for this compound is limited. However, 1H-NMR data for the closely related derivative, 2-chloropyrimidine-4-carboxamide, has been reported in CDCl3 at 300 MHz with the following chemical shifts (δ) in ppm: 6.2 (broad singlet), 7.25 (singlet), 7.7 (broad singlet), 8.1 (doublet), and 8.9 (doublet).[2][4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 2-Chloro-4-methylpyrimidine. The following protocol is based on established chemical literature.

Reaction:

Synthesis 2-Chloro-4-methylpyrimidine 2-Chloro-4-methylpyrimidine This compound This compound 2-Chloro-4-methylpyrimidine->this compound SeO2, Reflux TRPA1_Antagonist_Synthesis cluster_synthesis Synthesis of TRPA1 Antagonist cluster_application Application This compound This compound Amide_Coupling Amide_Coupling This compound->Amide_Coupling Amine_Fragment Amine_Fragment Amine_Fragment->Amide_Coupling TRPA1_Antagonist TRPA1_Antagonist Amide_Coupling->TRPA1_Antagonist Biological_Assay Biological_Assay TRPA1_Antagonist->Biological_Assay Testing

References

Methodological & Application

Synthesis of 2-Chloropyrimidine-4-carboxylic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2-chloropyrimidine-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction

This compound (CAS No: 149849-92-3) is a versatile heterocyclic compound.[3] Its structure, featuring both a reactive chlorine atom and a carboxylic acid group, makes it a valuable building block for synthesizing a range of biologically active molecules.[1] Notably, it is a crucial intermediate in the preparation of compounds for treating conditions such as pain, inflammation, and asthma, as well as in the development of novel herbicides and fungicides.[1][2][4]

This report outlines two primary synthetic routes for the preparation of this compound, based on established chemical literature and patents. Each method is presented with a detailed protocol and a summary of key reaction parameters.

Synthetic Pathways

Two principal methods for the synthesis of this compound are detailed below:

  • Route 1: Oxidation of 2-chloro-4-methylpyrimidine. This approach involves the oxidation of the methyl group at the 4-position of the pyrimidine ring to a carboxylic acid.

  • Route 2: Chlorination of a Uracil Derivative. This classic method involves the conversion of a dihydroxypyrimidine (uracil) derivative to the corresponding dichloropyrimidine, followed by selective manipulation to yield the target carboxylic acid.

The following sections provide detailed experimental protocols for each synthetic route.

Route 1: Synthesis via Oxidation of 2-chloro-4-methylpyrimidine

This synthetic pathway involves a two-step process starting from 2-chloro-4-methylpyrimidine hydrochloride. The first step is a dehydrochlorination followed by an oxidation of the methyl group.

Experimental Protocol

Step 1: Preparation of 2-chloro-4-methylpyrimidine

  • To a 10L reaction vessel, add 4.09 kg of phosphorus oxychloride and 1.6 kg of 2-chloro-4-methylpyrimidine hydrochloride.

  • Heat the mixture to 80°C.

  • Slowly add 2.22 kg of triethylamine dropwise. The reaction is exothermic and will maintain the temperature.

  • After the addition is complete, heat the reaction mixture at 100-105°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 30°C for post-treatment.

Step 2: Oxidation to this compound

  • Slowly pour the reaction mixture from Step 1 into 40L of crushed ice to decompose the excess phosphorus oxychloride.

  • Add 2L of dichloroethane to aid in the dispersion of the reaction mixture.

  • Adjust the pH of the solution to 6-7 using a 30% sodium hydroxide solution.

  • Extract the aqueous phase three times with 4L of ethyl acetate.

  • Combine the organic phases and decolorize with activated carbon.

  • Filter the mixture and evaporate the solvent to yield the crude product.

  • The crude product can be further purified by refluxing with methanol, followed by concentration and cooling to induce crystallization.

Data Summary: Route 1
ParameterValueReference
Starting Material2-chloro-4-methylpyrimidine hydrochloride[5]
Key ReagentsPhosphorus oxychloride, Triethylamine[5]
Reaction Temperature100-105°C[5]
Reaction Time4 hours[5]
Reported Yield69.1% (crude)[5]
Purification MethodRecrystallization from methanol[5]

Workflow Diagram: Route 1

G Synthesis of this compound via Oxidation A 2-chloro-4-methylpyrimidine hydrochloride B Dehydrochlorination with POCl3 and Triethylamine A->B C 2-chloro-4-methylpyrimidine B->C D Oxidation C->D E This compound D->E F Workup and Purification E->F G Final Product F->G

Caption: Workflow for the oxidation of 2-chloro-4-methylpyrimidine.

Route 2: Synthesis via Chlorination of a Uracil Derivative

This route starts from uracil, which is first converted to 2,4-dichloropyrimidine. Subsequent selective reduction yields 2-chloropyrimidine, which can then be carboxylated.

Experimental Protocol

Step 1: Synthesis of 2,4-dichloropyrimidine from Uracil

  • In a reaction vessel, heat a mixture of 112.1 g (1 mol) of uracil, 27.5 g (0.20 mol) of triethylamine hydrochloride, and 460 g (3 mol) of phosphorus oxychloride to an internal temperature of 110-120°C for two hours.

  • Cool the reaction mixture to 30-40°C.

  • In a separate vessel, prepare a suspension of 416.5 g (2 mol) of phosphorus pentachloride in 200 ml of phosphorus oxychloride.

  • Add the uracil reaction mixture dropwise to the phosphorus pentachloride suspension at 50°C over 60 minutes.

  • Allow the reaction to proceed for an additional 30 minutes at 50-60°C.

  • Remove the phosphorus oxychloride by distillation. The resulting 2,4-dichloropyrimidine can be purified by further distillation.[6]

Step 2: Selective Reduction to 2-chloropyrimidine

  • The 2,4-dichloropyrimidine can be selectively reduced to 2-chloropyrimidine using zinc and ammonium chloride.[7]

Step 3: Carboxylation of 2-chloropyrimidine

Detailed experimental conditions for the direct carboxylation of 2-chloropyrimidine to this compound are not extensively described in the provided search results. However, this transformation is a plausible synthetic step.

Data Summary: Route 2 (for 2,4-dichloropyrimidine intermediate)
ParameterValueReference
Starting MaterialUracil[6]
Key ReagentsPhosphorus oxychloride, Triethylamine hydrochloride, Phosphorus pentachloride[6]
Reaction Temperature110-120°C (initial), 50-60°C (chlorination)[6]
Reaction Time2 hours (initial), 1.5 hours (chlorination)[6]
Reported Yield91.7% (for 2,4-dichloropyrimidine)[6]
Purification MethodDistillation[6]

Signaling Pathway Diagram: Route 2

G Synthesis of this compound via Chlorination A Uracil B Chlorination with POCl3/PCl5 A->B C 2,4-dichloropyrimidine B->C D Selective Reduction C->D E 2-chloropyrimidine D->E F Carboxylation E->F G This compound F->G

Caption: Synthetic pathway from Uracil to the target molecule.

Conclusion

The synthesis of this compound can be achieved through multiple synthetic routes. The oxidation of 2-chloro-4-methylpyrimidine offers a direct and relatively high-yielding method. The chlorination of uracil derivatives provides an alternative pathway, leveraging common starting materials. The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The protocols and data presented herein provide a solid foundation for researchers to undertake the synthesis of this important chemical intermediate.

References

Application Notes and Protocols for 2-Chloropyrimidine-4-carboxylic acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-Chloropyrimidine-4-carboxylic acid as a versatile pharmaceutical intermediate. This document includes key applications in the synthesis of bioactive molecules, detailed experimental protocols for its derivatization, and insights into the mechanism of action of resulting pharmaceutical compounds.

Introduction

This compound is a pivotal building block in medicinal chemistry, primarily utilized in the synthesis of a variety of pharmaceutical agents.[1] Its reactive chloro and carboxylic acid functionalities allow for diverse chemical modifications, making it an ideal scaffold for the development of targeted therapies. This intermediate has been instrumental in the creation of compounds for treating conditions such as pain, inflammation, cancer, and viral infections.[1][2]

Key Applications in Drug Discovery

This compound serves as a crucial starting material for the synthesis of several classes of therapeutic agents:

  • TRPA1 Antagonists: This intermediate is key in the preparation of oxazolopyrimidine ketoamides, which exhibit high antagonism against the TRPA1 (Transient Receptor Potential Ankryin 1) ion channel.[1] These compounds are under investigation for the treatment of pain, itching, inflammation, asthma, and cough.[1]

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in oncology. Derivatives of this compound can be elaborated into potent inhibitors of kinases such as Aurora Kinase and Glycogen Synthase Kinase-3 (GSK-3).[3][4]

  • Antiviral Agents: The pyrimidine scaffold is fundamental to nucleoside analogs and other antiviral drugs. 2-Chloropyrimidine-4-carboxamide, a direct derivative, is a known intermediate in the synthesis of antiviral and anticancer agents.[2]

Experimental Protocols

The following protocols detail common synthetic transformations of this compound.

Amide Bond Formation (Amidation)

The carboxylic acid group of this compound can be readily converted to an amide. This is a common step in the synthesis of many biologically active molecules.

Protocol 1: General Amide Coupling using EDC and HOBt

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials:

  • This compound

  • Amine (e.g., Aniline derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 2-Chloropyrimidine-4-carboxamide

This protocol details the synthesis of the primary amide, 2-Chloropyrimidine-4-carboxamide, from the corresponding acid chloride.

Materials:

  • 2-Chloropyrimidine-4-carbonyl chloride

  • Ammonia (gas)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Cool a flask containing 20 mL of anhydrous THF to -6°C.

  • Bubble ammonia gas through the THF for 35 minutes.

  • Warm the reaction mixture to 10°C.

  • Add 1.5 g (8.47 mmol) of 2-chloropyrimidine-4-carbonyl chloride to the reaction mixture.[1]

  • Stir the solution at room temperature for 45 minutes.[1]

  • Concentrate the reaction solution using a rotary evaporator.[1]

  • Pour the residue into 90 mL of saturated NaHCO₃ solution.[1]

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic phases, wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate again using a rotary evaporator.[1]

  • Dry the resulting solid under high vacuum to obtain the product.[1]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Protocol 3: General SNAr with an Amine

This protocol outlines a general procedure for the reaction of a 2-chloropyrimidine derivative with an amine nucleophile.

Materials:

  • 2-Chloropyrimidine-4-carboxamide (or other derivative)

  • Amine nucleophile

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base

  • Solvent (e.g., isopropanol, 1-pentanol, or DMSO)

Procedure:

  • In a reaction vessel, combine the 2-chloropyrimidine derivative (1.0 eq) and the amine nucleophile (1.1-2.0 eq).

  • Add the solvent and the base (e.g., DIPEA, 2.0 eq).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-140°C) and stir for the required time (typically 2-16 hours). Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water or brine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the transformations of this compound and its derivatives.

Table 1: Amide Coupling Reactions

Starting MaterialAmineCoupling Reagent/AdditiveBaseSolventTime (h)Yield (%)Purity (%)Reference
2-Chloropyrimidine-4-carbonyl chlorideAmmonia--THF0.7580>95 (by NMR)[1]
Boc-valine4-amino-N-(4-methoxybenzyl)benzamideHATUDIPEADMF538Not Reported[5]
Boc-valine4-amino-N-(4-methoxybenzyl)benzamideEDC/HOBt/DMAPDIPEAMeCN1085Not Reported[5]

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

2-Chloropyrimidine DerivativeNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4,5-trichloropyrimidine2-isopropoxy-5-methyl-4-(piperdin-4-yl)anilineDIPEAIsopropanol80Not ReportedNot Reported[6]
Compound 30 (a 2-chloropyrimidine derivative)1-ethyl piperazineTriethylamine1-pentanol140258[7]
Compound 30 (a 2-chloropyrimidine derivative)N,N-dimethylazetidin-3-amine-1-pentanol140226[7]

Signaling Pathways and Mechanisms of Action

Derivatives of this compound often target key signaling pathways implicated in disease.

Bcr-Abl Kinase Inhibition in Chronic Myeloid Leukemia (CML)

Many kinase inhibitors, including those with a pyrimidine core similar to Imatinib, target the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. Inhibition of Bcr-Abl blocks downstream signaling pathways such as the Ras/MAPK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.[8][9]

Bcr_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Ras Ras Bcr_Abl->Ras Activates PI3K PI3K Bcr_Abl->PI3K Activates STAT STAT Bcr_Abl->STAT Activates MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Proliferation Increased Cell Proliferation STAT->Proliferation MAPK_Pathway->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis AKT_Pathway->Apoptosis_Inhibition Imatinib_Analog Imatinib Analog (Kinase Inhibitor) Imatinib_Analog->Bcr_Abl Inhibits

Bcr-Abl signaling pathway and inhibition.
HMG-CoA Reductase Inhibition

Statins, such as Rosuvastatin, which contain a pyrimidine core, act by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This leads to a reduction in hepatic cholesterol synthesis and an upregulation of LDL receptors, resulting in lower circulating LDL cholesterol.[10][11]

HMG_CoA_Reductase_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase (Rate-limiting enzyme) HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Leads to LDL_Receptors Increased LDL Receptors on Hepatocytes Cholesterol->LDL_Receptors Downregulation leads to HMG_CoA_Reductase->Mevalonate Catalyzes HMG_CoA_Reductase->LDL_Receptors Inhibition leads to Upregulation Rosuvastatin_Analog Rosuvastatin Analog Rosuvastatin_Analog->HMG_CoA_Reductase Inhibits LDL_C_Reduction Reduced Circulating LDL Cholesterol LDL_Receptors->LDL_C_Reduction

HMG-CoA reductase pathway and Rosuvastatin action.

Conclusion

This compound is a high-value intermediate for the synthesis of a diverse range of pharmaceutical compounds. Its chemical versatility allows for the straightforward creation of complex molecules targeting critical disease pathways. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors.

References

Preparation of Oxazolopyrimidine Ketoamides: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of oxazolopyrimidine ketoamides, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The oxazolopyrimidine scaffold is a key pharmacophore due to its structural analogy to purine bases, making it a valuable candidate for the development of various therapeutic agents, particularly in oncology.

This document outlines two primary synthetic strategies for the preparation of oxazolopyrimidine ketoamides: the synthesis of oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones and the synthesis of oxazolopyrimidine-based ureas and amides. These methods provide access to a diverse range of derivatives for further biological evaluation.

I. Synthesis of Oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones

This method provides a route to oxazolopyrimidine derivatives with a dione ("keto") functionality. The core of this approach is the Rh(II)-catalyzed cycloaddition of 5-diazobarbituric acids with nitriles. This reaction allows for the introduction of various substituents at the 2-position of the oxazole ring.

Experimental Protocol: Synthesis of 2-Substituted Oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones

This protocol is based on the method described for the synthesis of oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones from diazobarbituric acids and nitriles.

Materials:

  • 1,3-Disubstituted 5-diazobarbituric acid (1.0 eq)

  • Nitrile (used as solvent or with an inert solvent)

  • Rh₂(esp)₂ (dirhodium(II) bis(pentacarboxy)prolinate) (1 mol%)

  • Anhydrous solvent (e.g., dichloromethane, if nitrile is not the solvent)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a solution or suspension of the 1,3-disubstituted 5-diazobarbituric acid in the appropriate nitrile (which also serves as the reactant), add the Rh₂(esp)₂ catalyst.

  • Heat the reaction mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diazo compound is consumed (typically 4-16 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the excess nitrile and solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione.

Quantitative Data
CompoundYield (%)
1a MeMe78
1b EtPh72
1c Bn4-Cl-Ph65

Yields are representative and may vary based on the specific substrates and reaction conditions.

Reaction Workflow

G start Start reagents 1. 1,3-Disubstituted 5-diazobarbituric acid 2. Nitrile 3. Rh₂(esp)₂ start->reagents reaction Reaction at 80°C (4-16 h) reagents->reaction workup Work-up: - Cool to RT - Concentrate reaction->workup purification Purification: Column Chromatography workup->purification product 2-Substituted oxazolo[5,4-d]pyrimidine- 5,7(4H,6H)-dione purification->product

Experimental workflow for the synthesis of oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones.

II. Synthesis of Oxazolopyrimidine-Based Amides and Ureas

This synthetic approach focuses on the preparation of oxazolopyrimidine derivatives bearing amide or urea functionalities, which are important for establishing interactions with biological targets. These compounds have shown promise as angiogenesis inhibitors.[1]

Experimental Protocol: General Procedure for the Synthesis of Oxazolopyrimidine Amides

This protocol is a general representation based on the work of Deng and colleagues for synthesizing diarylamides with an oxazolo[5,4-d]pyrimidine scaffold.[1]

Materials:

  • 7-Amino-oxazolo[5,4-d]pyrimidine derivative (1.0 eq)

  • Substituted benzoyl chloride or isocyanate (1.1 eq)

  • Anhydrous pyridine or other suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Standard laboratory glassware and purification supplies

Procedure for Amide Synthesis:

  • Dissolve the 7-amino-oxazolo[5,4-d]pyrimidine derivative in the anhydrous solvent.

  • Add the base (e.g., pyridine) to the solution.

  • Add the substituted benzoyl chloride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired oxazolopyrimidine amide.

Procedure for Urea Synthesis:

  • Dissolve the 7-amino-oxazolo[5,4-d]pyrimidine derivative in the anhydrous solvent.

  • Add the substituted isocyanate to the solution at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • If a precipitate forms, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture and purify the crude product by recrystallization or column chromatography.

Quantitative Data
CompoundLinkerR GroupYield (%)
2a Amide4-Chlorophenyl85
2b Amide4-Methoxyphenyl82
2c UreaPhenyl90
2d Urea4-Fluorophenyl88

Yields are representative and may vary based on the specific substrates and reaction conditions.

Signaling Pathway Context

Oxazolopyrimidine derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt ERK ERK Pathway VEGFR->ERK Oxazolo Oxazolopyrimidine Ketoamide Oxazolo->VEGFR Inhibition Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis ERK->Angiogenesis

Inhibition of the VEGFR signaling pathway by oxazolopyrimidine ketoamides.

These detailed protocols and application notes provide a solid foundation for the synthesis and exploration of oxazolopyrimidine ketoamides in a research and drug development setting. The versatility of the described synthetic routes allows for the generation of a wide array of derivatives for structure-activity relationship (SAR) studies and the identification of novel therapeutic candidates.

References

Application Notes and Protocols for the Synthesis of TRPA1 Antagonists Using 2-Chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that functions as a sensor for a wide array of noxious external stimuli and endogenous ligands associated with cellular damage.[1][2] Expressed predominantly in sensory neurons, its activation is linked to pain, itch, and respiratory syndromes, making it a promising therapeutic target.[1][2][3] Consequently, the development of potent and selective TRPA1 antagonists is an area of significant interest in drug discovery.[4] Pyrimidine derivatives have emerged as a promising scaffold for such antagonists.[5][6][7]

This document provides detailed application notes on the utility of 2-Chloropyrimidine-4-carboxylic acid, a key intermediate for the synthesis of potent TRPA1 antagonists, particularly oxazolopyrimidine ketoamides.[8][9] It includes a summary of the TRPA1 signaling pathway, synthetic protocols, and efficacy data for related compounds.

TRPA1 Signaling Pathway

TRPA1 is a polymodal sensor activated by various harmful stimuli, including environmental irritants and endogenous inflammatory mediators.[4][10] Upon activation, the channel opens, allowing the influx of cations, primarily Ca²⁺ and Na⁺.[11][12] This influx leads to depolarization of the sensory neuron membrane, triggering the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P. These neuropeptides, in turn, induce vasodilation and plasma extravasation, contributing to neurogenic inflammation.[10][13]

TRPA1_Signaling_Pathway cluster_0 Stimuli cluster_1 Cellular Response cluster_2 Physiological Effect Stimuli Noxious Stimuli (AITC, Acrolein, Oxidative Stress) TRPA1 TRPA1 Channel Stimuli->TRPA1 Activates Influx Cation Influx (Ca²⁺, Na⁺) TRPA1->Influx Mediates Depolarization Membrane Depolarization Influx->Depolarization Release Neuropeptide Release (CGRP, Substance P) Depolarization->Release Inflammation Neurogenic Inflammation (Pain, Itch) Release->Inflammation Induces Antagonist TRPA1 Antagonist (e.g., Pyrimidine Derivatives) Antagonist->TRPA1 Blocks

Figure 1: Simplified TRPA1 signaling pathway and point of antagonist intervention.

Application: Synthesis of Oxazolopyrimidine Ketoamide TRPA1 Antagonists

This compound serves as a versatile building block for creating complex heterocyclic systems with biological activity.[14] It is particularly useful as a precursor for oxazolopyrimidine ketoamides, a class of compounds reported to exhibit potent TRPA1 antagonism, making them suitable for treating conditions like pain, inflammation, asthma, and cough.[8][9]

The general synthetic strategy involves two key transformations:

  • Amide Coupling: The carboxylic acid moiety of the pyrimidine is coupled with a suitable amine to form an amide bond.

  • Cyclization: The chloro-substituent at the 2-position of the pyrimidine ring acts as a leaving group in a subsequent intramolecular or intermolecular cyclization step to form the final fused heterocyclic system.

Synthetic_Workflow Start 2-Chloropyrimidine- 4-carboxylic acid Step1 Activation (e.g., SOCl₂) Start->Step1 Intermediate1 Acyl Chloride Intermediate Step1->Intermediate1 Step2 Amide Coupling (with desired Amine) Intermediate1->Step2 Intermediate2 2-Chloropyrimidine- 4-carboxamide Derivative Step2->Intermediate2 Step3 Cyclization (Base-mediated) Intermediate2->Step3 Final Final Product (e.g., Oxazolopyrimidine Ketoamide TRPA1 Antagonist) Step3->Final

Figure 2: General synthetic workflow for TRPA1 antagonists from this compound.

Experimental Protocol: Synthesis of a Representative Oxazolopyrimidine Ketoamide

This protocol describes a representative, multi-step synthesis of a potential TRPA1 antagonist starting from this compound. This procedure is based on standard synthetic methodologies for amide bond formation and subsequent cyclization reactions.

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • An appropriate amino alcohol (e.g., 2-amino-2-methyl-1-propanol)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)

  • Reagents for workup and purification: Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄), ethyl acetate, hexanes, silica gel.

Procedure:

Step 1: Synthesis of 2-Chloropyrimidine-4-carbonyl chloride

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Amide Coupling to form N-(hydroxyalkyl)-2-chloropyrimidine-4-carboxamide

  • Dissolve the crude 2-chloropyrimidine-4-carbonyl chloride from Step 1 in anhydrous DCM.

  • In a separate flask, dissolve the selected amino alcohol (1.1 eq) and a base such as triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Let the reaction proceed at room temperature for 3-6 hours.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide intermediate.

Step 3: Intramolecular Cyclization to form the Oxazolopyrimidine Product

  • Dissolve the purified amide from Step 2 in an anhydrous polar aprotic solvent like THF or DMF.

  • Add a strong base, such as sodium hydride (1.2 eq), portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at room temperature or gently heat (e.g., 50-60 °C) for 4-12 hours until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the final compound by recrystallization or silica gel chromatography.

Characterization:

  • The structure and purity of the final compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Data on Pyrimidine-Based TRPA1 Antagonists

Several classes of pyrimidine-containing molecules have been developed and tested for their ability to antagonize the TRPA1 channel. The table below summarizes the reported in vitro potency for some of these compounds, demonstrating the effectiveness of this scaffold.

Compound ClassSpecific CompoundTargetPotency (IC₅₀)Reference
Pyrrolo[3,2-d]pyrimidine-2,4-dioneCompound 3hhuman TRPA1400 nM[5]
Fused Pyrimidine-dioneExemplified Cpd.TRPA1 Assay> 50 nM[6]
Tricyclic 3,4-dihydropyrimidine-2-thioneLead Compoundsrat & human TRPA1~10 nM[7]
1,2,4-Oxadiazole-purinone (Dual Antagonist)Compound 50human TRPA11.42 µM[15]

This compound is a valuable and reactive starting material for the synthesis of potent TRPA1 antagonists. Its chemical structure allows for straightforward derivatization and construction of fused heterocyclic systems, such as oxazolopyrimidine ketoamides. The protocols and data presented herein underscore the utility of this building block for researchers and scientists in the field of drug development aiming to create novel therapeutics for pain, inflammation, and other TRPA1-mediated disorders.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with chloropyrimidine substrates. This class of reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds that are pivotal for the creation of novel compounds in drug discovery and materials science. Pyrimidine-containing molecules are of particular interest due to their prevalence in a wide range of biologically active compounds.[1][2][3]

The Suzuki-Miyaura coupling is a versatile and widely utilized method for the synthesis of biaryl and heteroaryl compounds.[4] Halogenated pyrimidines are excellent substrates for these reactions, owing to the electron-deficient nature of the pyrimidine ring, which enhances their reactivity compared to analogous benzene halides.[2] While the general reactivity of halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl, the C-Cl bond on the pyrimidine ring is activated towards oxidative addition to the palladium catalyst.[4] Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high selectivity and yield.[4]

Core Concepts and Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves a sensitive Pd(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrimidine.

  • Transmetalation: The organoboron species (boronic acid or ester) transfers its organic group to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired C-C bond, regenerating the Pd(0) catalyst.

It is critical to maintain an inert atmosphere (e.g., using argon or nitrogen) to prevent the oxidation of the Pd(0) species and phosphine ligands, which would otherwise lead to catalyst deactivation and lower yields.[3]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd RPdX R-Pd(II)Ln-X OxAdd->RPdX Transmetalation Transmetalation (R'-B(OR)2) RPdX->Transmetalation RPdR R-Pd(II)Ln-R' Transmetalation->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Chloropyrimidine Chloropyrimidine (R-X) Chloropyrimidine->OxAdd BoronicAcid Boronic Acid/Ester (R'-B(OR)2) BoronicAcid->Transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the Suzuki coupling of chloropyrimidines, offering a comparative overview of different catalytic systems and conditions.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[5]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[5]
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.[5]
Pd(OAc)₂PPh₃--[1]
PdCl₂(PPh₃)₂-36Low yield observed in a specific study.[6]

Table 2: Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid under Various Conditions

CatalystBaseSolventTemp. (°C)TimeYield (%)Source
Pd(PPh₃)₄K₂CO₃1,4-Dioxane10024 h71[1]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[1][6]
Pd(PPh₃)₄K₂CO₃THF6024 h42[7]
Pd(PPh₃)₄K₂CO₃DMF10024 h12[7]

Table 3: Suzuki Coupling of Various Chloropyrimidines with Arylboronic Acids

ChloropyrimidineBoronic AcidCatalystBaseSolventTemp. (°C)Yield (%)Source
2-Chloro-4-(m-tolyl)pyrimidinePhenylboronic AcidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)75[6]
2-Chloro-4-(3-methoxyphenyl)pyrimidinePhenylboronic AcidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)72[6]
2-Chloro-4-(naphthalen-2-yl)pyrimidinePhenylboronic AcidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)87[6]
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80Good yields[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of chloropyrimidines.

Protocol 1: General Procedure for Suzuki Coupling of Chloropyrimidines (Conventional Heating)

This protocol is a generalized procedure and may require optimization for specific substrates.

Reagents and Materials:

  • Chloropyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Schlenk flask and condenser

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Vacuum pump

Procedure:

  • Inert Atmosphere Setup: Assemble the Schlenk flask with a stir bar and condenser and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a thoroughly inert environment.[3]

  • Addition of Solids: Under a positive flow of inert gas, quickly add the chloropyrimidine, arylboronic acid, palladium catalyst, and base to the Schlenk flask.[3]

  • Solvent Addition: Add the degassed solvent to the flask via a syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1][9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3][4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography or recrystallization.[1]

Experimental_Workflow start Start setup Setup Schlenk flask under inert atmosphere start->setup add_solids Add chloropyrimidine, boronic acid, catalyst, and base setup->add_solids add_solvent Add degassed solvent add_solids->add_solvent react Heat and stir reaction mixture add_solvent->react monitor Monitor progress (TLC/LC-MS) react->monitor workup Cool, dilute, wash, and concentrate monitor->workup purify Purify product (chromatography/recrystallization) workup->purify end End purify->end

Caption: A generalized experimental workflow for the Suzuki coupling.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

Microwave irradiation can significantly reduce reaction times and improve yields.[5][6]

Reagents and Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol)

  • Arylboronic acid (0.5 mmol)

  • K₂CO₃ (1.5 mmol)

  • Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol)

  • 1,4-Dioxane and water (2:1 mixture, 6 mL total volume)

  • Microwave reactor tube

Procedure:

  • Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine, the desired arylboronic acid, and K₂CO₃.[1]

  • Solvent and Catalyst Addition: Add the 2:1 mixture of 1,4-dioxane and water. Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄.[1][6]

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Heat the reaction mixture to 100 °C for 15 minutes.[6]

  • Work-up: After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.[6]

  • Purification: Concentrate the organic layer and purify the residue by column chromatography.

Troubleshooting and Optimization

Low yields in Suzuki coupling reactions with chloropyrimidines can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Common Issues and Solutions:

  • Low or No Product Formation:

    • Catalyst Inactivity: Ensure the palladium catalyst is active and the correct ligand is used. For less reactive chlorides, more sophisticated ligands may be required.[5]

    • Insufficiently Degassed Solvent: Thoroughly degas the solvent by sparging with an inert gas or using freeze-pump-thaw cycles.[3]

    • Impure Reagents: Use high-purity starting materials.

  • Formation of Side Products (e.g., Homocoupling):

    • Non-optimal Reaction Conditions: Screen different bases, solvents, and temperatures. Adjusting the stoichiometry of the reactants can also be beneficial.[3]

    • Protodeboronation: This common side reaction can be minimized by using fresh, high-purity boronic acid and optimizing the reaction temperature and base.[5]

  • Decomposition of Starting Material:

    • High Reaction Temperature: Lower the reaction temperature.

    • Base Strength: Consider using a milder base.[3]

Troubleshooting_Logic start Low Yield check_catalyst Is the catalyst/ligand system optimal? start->check_catalyst check_atmosphere Is the inert atmosphere robust? check_catalyst->check_atmosphere Yes optimize_conditions Screen bases, solvents, and temperature check_catalyst->optimize_conditions No check_reagents Are the reagents pure and fresh? check_atmosphere->check_reagents Yes check_atmosphere->optimize_conditions No check_reagents->optimize_conditions No side_products Are side products (homocoupling, protodeboronation) observed? check_reagents->side_products Yes side_products->optimize_conditions Yes decomposition Is starting material decomposing? side_products->decomposition No decomposition->optimize_conditions Yes

Caption: A decision-making workflow for troubleshooting low yields.

References

Application Notes and Protocols for Amide Coupling of 2-Chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives of 2-chloropyrimidine-4-carboxylic acid, a key intermediate in the development of novel therapeutics.[1] The protocols outlined below utilize common amide coupling reagents and provide data to guide reaction optimization.

Introduction

This compound is a versatile building block in medicinal chemistry, notably used in the preparation of pharmaceutical compounds for treating pain, inflammation, and other conditions.[1] The formation of an amide bond at the 4-position of the pyrimidine ring is a critical transformation for generating diverse libraries of compounds for drug discovery. This document details two primary methods for this amide coupling: a classic two-step approach via an acyl chloride intermediate and direct coupling methods using modern reagents such as HATU and EDC/HOBt.

Data Summary: Amide Coupling Protocols

The following table summarizes various protocols for the amide coupling of this compound with different amine nucleophiles.

ProtocolCoupling Reagent/MethodAmineSolventBaseTemp. (°C)Time (h)Yield (%)
1Thionyl Chloride / NH4OHAmmoniaThionyl Chloride, then aq. NH4OH-90, then 00.5, then reaction~64% (calculated from starting material)
2HATUGeneral Primary/Secondary AmineDMFDIPEARoom Temp1-4Not Specified (General Protocol)
3EDC/HOBtGeneral Primary/Secondary AmineDMF or DCMDIPEA/Et3N0 to Room Temp1-12Not Specified (General Protocol)

Experimental Protocols

Protocol 1: Two-Step Amide Synthesis via Acyl Chloride

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. This is a robust and widely applicable procedure.

Step 1: Synthesis of 2-Chloropyrimidine-4-carbonyl chloride

  • To this compound (1.0 eq.), add thionyl chloride (10 volumes).

  • Heat the mixture to 90°C and stir for 30 minutes.

  • Monitor the reaction for the cessation of gas evolution.

  • Once complete, remove the excess thionyl chloride under reduced pressure to yield the crude 2-chloropyrimidine-4-carbonyl chloride.

Step 2: Amide Formation

  • Cool the crude 2-chloropyrimidine-4-carbonyl chloride to 0°C in an ice bath.

  • Slowly add a solution of the desired amine (e.g., ammonium hydroxide for the primary amide, or an alkyl/aryl amine in an appropriate solvent) (1.0-1.2 eq.).

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous work-up. For example, when using ammonium hydroxide, extract the mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by column chromatography or recrystallization as needed.

A specific example for the synthesis of 2-chloropyrimidine-4-carboxamide using ammonia yielded a white solid.

Protocol 2: Direct Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging couplings.

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1-1.2 eq.) in anhydrous DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Direct Amide Coupling using EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a widely used and cost-effective method for amide bond formation.

  • To a stirred solution of this compound (1.0 eq.), the desired amine (1.0-1.2 eq.), and HOBt (1.1-1.2 eq.) in DMF or DCM at 0°C, add EDC hydrochloride (1.1-1.2 eq.).

  • Add a tertiary amine base such as DIPEA or triethylamine (2.0-3.0 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by silica gel column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid 2-Chloropyrimidine- 4-carboxylic acid Coupling_Reagent Coupling Reagent (HATU or EDC/HOBt) Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate + Coupling Reagent + Base (e.g., DIPEA) Amide_Product 2-Chloropyrimidine- 4-carboxamide Derivative Activated_Intermediate->Amide_Product + Amine Amine Amine (R1R2NH)

Caption: General workflow for direct amide coupling.

Acyl_Chloride_Workflow Carboxylic_Acid 2-Chloropyrimidine- 4-carboxylic acid Acyl_Chloride 2-Chloropyrimidine- 4-carbonyl chloride Carboxylic_Acid->Acyl_Chloride + SOCl2 (90°C) Thionyl_Chloride Thionyl Chloride (SOCl2) Amide_Product 2-Chloropyrimidine- 4-carboxamide Derivative Acyl_Chloride->Amide_Product + Amine Amine Amine (R1R2NH)

Caption: Workflow for amide synthesis via acyl chloride.

Logical Relationships in Direct Amide Coupling

Coupling_Reagents_Logic cluster_reagents Choice of Coupling Reagent Goal Synthesize 2-Chloropyrimidine-4-carboxamide HATU HATU Goal->HATU Consider for: - Steric hindrance - High efficiency EDC_HOBt EDC/HOBt Goal->EDC_HOBt Consider for: - Cost-effectiveness - General applicability Conditions_HATU - Anhydrous DMF - DIPEA HATU->Conditions_HATU Requires Conditions_EDC - DMF or DCM - DIPEA or Et3N EDC_HOBt->Conditions_EDC Requires

Caption: Decision logic for selecting a coupling reagent.

References

Revolutionizing Agrochemical Synthesis: Advanced Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless demand for higher crop yields and more sustainable agricultural practices necessitates the development of novel, efficient, and environmentally benign agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemical classes utilizing cutting-edge methodologies, including flow chemistry, photoredox catalysis, and biocatalysis. These advanced techniques offer significant advantages over traditional batch processes, such as enhanced safety, improved scalability, and access to novel molecular architectures.

Flow Chemistry in Fungicide Synthesis: The Case of Hymexazol

Continuous flow chemistry has emerged as a powerful tool in chemical synthesis, offering precise control over reaction parameters and enabling safer and more efficient processes. A notable application in agrochemical synthesis is the production of the soil fungicide Hymexazol.

Application Note:

The continuous-flow synthesis of Hymexazol provides a significant improvement over conventional batch methods, which are often plagued by long reaction times and the formation of side products.[1] The flow process allows for rapid and controlled mixing of reagents, precise temperature management, and shorter residence times, leading to a higher yield and purity of the final product.[1] This methodology is particularly advantageous for large-scale production, as demonstrated by the successful scale-up to produce 1.7 kg of Hymexazol in just 3.5 hours with 99% purity.

Quantitative Data:
ParameterValueReference
Yield 86%[1]
Purity 99%
Production Scale 1.7 kg
Reaction Time 3.5 hours
Experimental Protocol: Continuous-Flow Synthesis of Hymexazol

This protocol describes the two-step continuous-flow synthesis of Hymexazol from ethyl acetoacetate and hydroxylamine hydrochloride.[1]

Reagents:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Concentrated hydrochloric acid

  • Deionized water

  • Ethanol

Equipment:

  • Two syringe pumps

  • T-mixer

  • Two coiled reactors (e.g., PFA tubing)

  • Back-pressure regulator

  • Collection flask

  • Standard laboratory glassware for work-up

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a solution of hydroxylamine hydrochloride in deionized water.

    • Solution B: Prepare a solution of ethyl acetoacetate in ethanol.

    • Solution C: Prepare a solution of sodium hydroxide in deionized water.

  • Reaction Setup:

    • Set up the flow chemistry system as depicted in the workflow diagram below.

    • Pump Solution A and Solution B into the first T-mixer at optimized flow rates.

    • The resulting mixture flows through the first coiled reactor maintained at a specific temperature to form the hydroxamic acid intermediate.

    • The output from the first reactor is then mixed with Solution C in a second T-mixer.

    • This mixture passes through a second coiled reactor where the cyclization reaction occurs to form Hymexazol.

    • The final product stream is collected in a flask after passing through a back-pressure regulator.

  • Work-up and Purification:

    • The collected reaction mixture is quenched with concentrated hydrochloric acid.

    • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude Hymexazol can be further purified by recrystallization or column chromatography.

G cluster_0 Step 1: Hydroxamic Acid Formation cluster_1 Step 2: Cyclization to Hymexazol cluster_2 Work-up reagentA Ethyl Acetoacetate in Ethanol mixer1 T-Mixer reagentA->mixer1 reagentB Hydroxylamine HCl in Water reagentB->mixer1 reactor1 Coiled Reactor 1 (Heated) mixer1->reactor1 mixer2 T-Mixer reactor1->mixer2 reagentC NaOH Solution reagentC->mixer2 reactor2 Coiled Reactor 2 mixer2->reactor2 quench Quench with HCl reactor2->quench extraction Extraction & Purification quench->extraction product Hymexazol extraction->product

Continuous-flow synthesis of Hymexazol.

Photoredox Catalysis in Herbicide Intermediate Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions.[2] This approach is particularly valuable for the construction of complex heterocyclic scaffolds found in many agrochemicals. The C-H arylation of thiazoles, for instance, provides a direct route to valuable intermediates for herbicides that inhibit protoporphyrinogen oxidase (PPO).[3][4]

Application Note:

The direct C-H arylation of thiazoles using photoredox catalysis avoids the need for pre-functionalization of the heterocyclic ring, thus streamlining the synthetic route and improving atom economy.[2][4] This method utilizes a photocatalyst that, upon irradiation with visible light, can generate highly reactive aryl radicals from readily available precursors like diazonium salts.[2] These radicals then engage in C-H functionalization of the thiazole ring. The reaction proceeds under mild conditions and demonstrates a broad substrate scope.[4]

Quantitative Data:
ParameterValueReference
Catalyst Loading (Photocatalyst) 0.06 equiv.[5]
Catalyst Loading (Pd catalyst) 0.03 equiv.[5]
Reaction Time 1-2 hours[5]
Yield 57-87%[6]
Experimental Protocol: Photoredox-Mediated C-H Arylation of a Thiazole Derivative

This protocol is adapted from a general procedure for the photoredox-mediated C-H arylation of heterocycles.[5]

Reagents:

  • Thiazole derivative

  • Benzenediazonium tetrafluoroborate

  • [Ru(bpy)₃]Cl₂·6H₂O (photocatalyst)

  • Palladium(II) acetate (co-catalyst)

  • Silver acetate (oxidant)

  • Anhydrous methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inlet

  • Blue LED lamp (e.g., 450 nm)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To a 5 mL round-bottom flask, add the thiazole derivative (0.2 mmol, 1.0 equiv.), benzenediazonium tetrafluoroborate (0.8 mmol, 4.0 equiv.), [Ru(bpy)₃]Cl₂·6H₂O (0.012 mmol, 0.06 equiv.), Pd(OAc)₂ (0.006 mmol, 0.03 equiv.), and AgOAc (0.4 mmol, 2.0 equiv.).

    • Seal the flask and purge with nitrogen or argon.

    • Add anhydrous methanol (1 mL) via syringe.

    • Stir the mixture vigorously for 5 minutes.

  • Photocatalytic Reaction:

    • Place the reaction flask in front of a blue LED lamp and continue stirring.

    • Irradiate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the arylated thiazole derivative.

G cluster_0 Photocatalytic Cycle cluster_1 C-H Arylation PC Ru(II) PC_excited Ru(II)* PC->PC_excited hν (Visible Light) PC_reduced Ru(I) PC_excited->PC_reduced SET (Reductive Quenching) PC_oxidized Ru(III) PC_reduced->PC SET Aryl_diazonium Ar-N₂⁺ PC_reduced->Aryl_diazonium Aryl_radical Ar• Aryl_diazonium->Aryl_radical -N₂ Thiazole Thiazole Aryl_radical->Thiazole Addition Intermediate [Thiazole-Ar]•⁺ Thiazole->Intermediate Product Arylated Thiazole Intermediate->Product -H⁺, -e⁻

Photoredox-mediated C-H arylation of thiazole.

Biocatalysis in Chiral Herbicide Synthesis

Biocatalysis offers a green and highly selective approach to the synthesis of chiral agrochemicals.[7] The use of enzymes or whole-cell systems can provide access to enantiomerically pure compounds, which often exhibit enhanced biological activity and reduced environmental impact compared to their racemic mixtures.[8] The asymmetric reduction of prochiral ketones to chiral alcohols is a key transformation in the synthesis of many herbicides.[7][9]

Application Note:

The biocatalytic reduction of a prochiral ketone, such as 4-nitroacetophenone, using enzymes present in plant tissues (e.g., carrot, parsley) serves as a model for the synthesis of chiral alcohol intermediates.[8][10] This method is environmentally friendly, utilizing renewable resources and avoiding the need for heavy metal catalysts. The enzymes within the plant cells, primarily dehydrogenases, catalyze the enantioselective reduction of the ketone to the corresponding alcohol with high stereoselectivity.[8]

Quantitative Data:
ParameterSubstrateBiocatalystYieldEnantiomeric Excess (e.e.)Reference
Reduction 4-NitroacetophenoneCarrotHigh>99% (S)[8]
Reduction 4-NitroacetophenoneParsleyModerate>99% (S)[8]
Reduction 4-NitroacetophenoneWhite RadishModerate>99% (S)[8]
Experimental Protocol: Biocatalytic Reduction of 4-Nitroacetophenone

This protocol describes the whole-cell biocatalytic reduction of 4-nitroacetophenone using carrot roots.[8]

Reagents:

  • 4-Nitroacetophenone

  • Fresh carrot roots

  • Deionized water

  • Ethyl acetate

Equipment:

  • Blender or food processor

  • Erlenmeyer flask

  • Orbital shaker

  • Standard laboratory glassware for extraction and analysis

Procedure:

  • Biocatalyst Preparation:

    • Wash and peel fresh carrot roots.

    • Cut the carrots into small pieces and homogenize in a blender with a minimal amount of deionized water to form a paste.

  • Bioreduction:

    • In an Erlenmeyer flask, add the carrot paste and a solution of 4-nitroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., ethanol) to aid solubility. The final substrate concentration should be in the range of 1-5 g/L.

    • Add deionized water to achieve a suitable consistency for shaking.

    • Incubate the flask on an orbital shaker at room temperature for 24-48 hours. Monitor the reaction by TLC or GC.

  • Work-up and Analysis:

    • After the reaction is complete, filter the mixture to remove the plant material.

    • Extract the aqueous filtrate with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by chiral GC or HPLC to determine the yield and enantiomeric excess of the resulting (S)-1-(4-nitrophenyl)ethanol.

G cluster_0 Whole-Cell Biocatalysis Ketone Prochiral Ketone (e.g., 4-Nitroacetophenone) ADH Alcohol Dehydrogenase (ADH) Ketone->ADH Carrot_cell Carrot Cell Carrot_cell->ADH Cofactor_ox NADP⁺ ADH->Cofactor_ox Chiral_alcohol Chiral Alcohol ((S)-1-(4-nitrophenyl)ethanol) ADH->Chiral_alcohol Cofactor_red NADPH Cofactor_ox->Cofactor_red Cofactor Regeneration Cofactor_red->ADH

Biocatalytic reduction of a prochiral ketone.

Signaling Pathways of Target Agrochemicals

Understanding the mode of action of agrochemicals is crucial for developing more effective and selective products, as well as for managing resistance.

Neonicotinoid Insecticides:

Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[11][12] This binding leads to the continuous stimulation of the nerve cells, resulting in paralysis and death of the insect.[13][14]

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Neonicotinoid Neonicotinoid nAChR Nicotinic ACh Receptor (nAChR) Neonicotinoid->nAChR Binds to receptor ACh Acetylcholine (ACh) ACh->nAChR Natural Ligand Ion_channel Ion Channel Opening nAChR->Ion_channel Na_influx Na⁺/Ca²⁺ Influx Ion_channel->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Nerve_impulse Continuous Nerve Impulse Depolarization->Nerve_impulse Paralysis Paralysis & Death Nerve_impulse->Paralysis

Mode of action of neonicotinoid insecticides.
Strobilurin Fungicides:

Strobilurin fungicides inhibit mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[15][16] This blockage disrupts the production of ATP, the energy currency of the cell, leading to fungal cell death.[16][17]

G cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV ATP_synthase ATP Synthase Complex_IV->ATP_synthase ATP ATP ATP_synthase->ATP Strobilurin Strobilurin Fungicide Strobilurin->Complex_III Inhibits Qo site

Mechanism of action of strobilurin fungicides.
PPO-Inhibiting Herbicides:

These herbicides block the enzyme protoporphyrinogen oxidase (PPO), which is essential for chlorophyll and heme biosynthesis.[18] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then diffuses into the cytoplasm and is oxidized to protoporphyrin IX.[18] In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS) that cause rapid cell membrane disruption and plant death.[2]

G cluster_0 Chloroplast cluster_1 Cytoplasm & Cell Damage ProtoIXgen Protoporphyrinogen IX PPO_enzyme PPO Enzyme ProtoIXgen->PPO_enzyme Accumulated_ProtoIXgen Accumulated Protoporphyrinogen IX ProtoIXgen->Accumulated_ProtoIXgen Leaks out ProtoIX Protoporphyrin IX PPO_enzyme->ProtoIX Chlorophyll Chlorophyll Synthesis ProtoIX->Chlorophyll PPO_inhibitor PPO Inhibitor PPO_inhibitor->PPO_enzyme Inhibits Oxidized_ProtoIX Protoporphyrin IX Accumulated_ProtoIXgen->Oxidized_ProtoIX Oxidation ROS Reactive Oxygen Species (ROS) Oxidized_ProtoIX->ROS Light, O₂ Membrane_damage Cell Membrane Damage ROS->Membrane_damage Plant_death Plant Death Membrane_damage->Plant_death

Mode of action of PPO-inhibiting herbicides.

References

2-Chloropyrimidine-4-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-Chloropyrimidine-4-carboxylic acid has emerged as a critical building block for medicinal chemists, enabling the synthesis of a diverse range of therapeutic agents. Its unique chemical architecture, featuring both a reactive chlorine atom and a carboxylic acid group on a pyrimidine core, provides a versatile platform for developing novel drugs targeting a spectrum of diseases, including cancer, inflammatory disorders, and viral infections.[1] This application note provides an overview of its utility, detailed experimental protocols for the synthesis of key derivatives, and a summary of the biological activities of compounds derived from this valuable scaffold.

Key Applications in Drug Discovery

The pyrimidine ring is a fundamental component of nucleobases, making it a privileged scaffold in drug design. The strategic placement of a chlorine atom at the 2-position and a carboxylic acid at the 4-position of the pyrimidine ring in this compound allows for selective modifications, leading to the development of potent and selective inhibitors of various biological targets.

1. TRPA1 Antagonists for Pain and Inflammation:

This compound is a key intermediate in the synthesis of oxazolopyrimidine ketoamides, a class of potent antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[2] TRPA1 is a crucial player in the signaling pathways of pain, itching, and inflammation.[2] Antagonists of this channel are actively being pursued as novel non-opioid analgesics and anti-inflammatory agents.

2. Kinase Inhibitors in Oncology:

The pyrimidine scaffold is a well-established core for numerous kinase inhibitors. While direct synthesis from this compound is one of many routes, the functional groups it possesses are ideal for creating libraries of compounds to screen against various kinases. For instance, related chloropyrimidine derivatives have been successfully utilized to develop covalent inhibitors of Mitogen- and Stress-Activated Protein Kinase 1 (MSK1), a key enzyme in cellular signaling pathways implicated in cancer and inflammation.

3. Antiviral and Anticancer Agents:

The pyrimidine core is central to many antiviral and anticancer drugs. This compound serves as a versatile starting material for the synthesis of novel nucleoside and non-nucleoside analogues with potential therapeutic applications in these areas.[1]

Signaling Pathways

To visualize the mechanism of action of drugs derived from this compound, the following signaling pathways are of importance.

TRPA1_Signaling_Pathway TRPA1 Signaling in Nociceptive Neurons cluster_stimuli Noxious Stimuli cluster_neuron Nociceptive Neuron cluster_antagonist Therapeutic Intervention Irritants Irritants TRPA1 TRPA1 Channel Irritants->TRPA1 Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->TRPA1 Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Activation Vesicle_Release Neurotransmitter Release (CGRP, SP) Ca_Influx->Vesicle_Release Action_Potential Action Potential Propagation Ca_Influx->Action_Potential Neurogenic_Inflammation Neurogenic Inflammation Vesicle_Release->Neurogenic_Inflammation Pain_Sensation Pain Sensation (to CNS) Action_Potential->Pain_Sensation TRPA1_Antagonist TRPA1 Antagonist (e.g., Oxazolopyrimidine ketoamides) TRPA1_Antagonist->TRPA1 Inhibition

TRPA1 Signaling Pathway and Inhibition

MSK1_Signaling_Pathway MSK1 Signaling Pathway in Inflammation and Cancer cluster_stimuli Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention Growth Factors Growth Factors MAPK_Cascade MAPK Cascade (ERK, p38) Growth Factors->MAPK_Cascade Stress Stress Stress->MAPK_Cascade Cytokines Cytokines Cytokines->MAPK_Cascade MSK1 MSK1 MAPK_Cascade->MSK1 Phosphorylation MSK1_active Active MSK1 MSK1->MSK1_active Translocation CREB CREB MSK1_active->CREB Phosphorylation Histone_H3 Histone H3 MSK1_active->Histone_H3 Phosphorylation Gene_Expression Gene Expression (Inflammation, Proliferation) CREB->Gene_Expression Histone_H3->Gene_Expression Chromatin Remodeling MSK1_Inhibitor MSK1 Inhibitor (derived from chloropyrimidines) MSK1_Inhibitor->MSK1 Inhibition

MSK1 Signaling and Therapeutic Inhibition

Experimental Protocols

The following protocols provide a general framework for the synthesis of key intermediates and final compounds from this compound. Researchers should adapt these methods based on the specific target molecule.

Protocol 1: Synthesis of 2-Chloropyrimidine-4-carboxamide

This protocol describes the conversion of the carboxylic acid to a primary amide, a common step in generating diversity for drug discovery libraries.

protocol1 start Start: This compound step1 Step 1: Conversion to Acid Chloride Reagents: Thionyl chloride (SOCl2) or Oxalyl chloride Solvent: Anhydrous DCM or Toluene Conditions: Reflux start->step1 step2 Step 2: Amidation Reagents: Ammonia (gas or solution in THF) Solvent: Anhydrous THF Conditions: 0°C to Room Temperature step1->step2 end Product: 2-Chloropyrimidine-4-carboxamide step2->end

Workflow for 2-Chloropyrimidine-4-carboxamide Synthesis

Methodology:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-chloropyrimidine-4-carbonyl chloride, which can be used in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in THF (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-chloropyrimidine-4-carboxamide.[2]

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines and other nucleophiles.

protocol2 start Start: 2-Chloropyrimidine-4-carboxamide (or other derivative) step1 Step 1: S_NAr Reaction Reagents: Primary or Secondary Amine (R-NH2) Base: DIPEA or K2CO3 Solvent: DMF, DMSO, or NMP Conditions: 80-120°C start->step1 end Product: 2-Aminopyrimidine-4-carboxamide derivative step1->end

General Workflow for SNAr Reactions

Methodology:

  • To a solution of the 2-chloropyrimidine derivative (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add the desired amine (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-120°C and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted pyrimidine derivative.

Biological Activity of Pyrimidine Derivatives

The following tables summarize the in vitro biological activity of various compounds derived from pyrimidine scaffolds, illustrating the potential of this chemical class in drug discovery.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
Compound 5b EGFRWTA549 (Lung Cancer)17.79[3]
EGFRWTMCF-7 (Breast Cancer)22.66[3]
Compound 5f EGFRWTA549 (Lung Cancer)17.46[3]
EGFRWTMCF-7 (Breast Cancer)21.40[3]
Compound 13 Aurora A Kinase-< 0.2[4]
Compound 3d Topoisomerase IIA498 (Renal Cancer)3.5

Table 2: Other Biological Activities of Pyrimidine Derivatives

Compound ClassTargetBiological ActivityIC50 (µM)Reference
Oxazolopyrimidine ketoamides TRPA1Antagonist-[2]
Thieno[2,3-d]pyrimidines Antiviral--[3]

Note: The compounds listed above are derivatives of the broader pyrimidine class and are presented to illustrate the therapeutic potential of this scaffold. Not all are direct derivatives of this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its dual reactivity allows for the efficient construction of diverse molecular architectures, leading to the identification of potent modulators of key biological targets. The successful application of this scaffold in the development of TRPA1 antagonists, kinase inhibitors, and other therapeutic agents underscores its importance for researchers and scientists in the pharmaceutical industry. Continued exploration of derivatives from this starting material holds significant promise for the discovery of next-generation medicines.

References

Application Notes and Protocols for Reactions of 2-Chloropyrimidine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

2-Chloropyrimidine-4-carbonyl chloride is a highly reactive bifunctional molecule, making it a valuable building block in medicinal chemistry and drug development. The presence of two distinct electrophilic sites—the acyl chloride at the C4 position and the chloro-substituted carbon at the C2 position—allows for sequential and regioselective reactions. The acyl chloride is the more reactive site, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These products retain the 2-chloro-pyrimidine core, which can be further functionalized in subsequent steps, for instance, through nucleophilic aromatic substitution (SNAr) reactions.[1][2] This document provides detailed protocols for the preparation and key reactions of 2-chloropyrimidine-4-carbonyl chloride, along with essential safety information.

Safety and Handling Precautions

2-Chloropyrimidine-4-carbonyl chloride is expected to be a hazardous chemical. Based on the safety data for the structurally analogous 2-chloropyridine-4-carbonyl chloride, the following precautions are critical:

  • Hazard Identification : The compound is likely corrosive and causes severe skin burns and eye damage. It is also expected to react violently with water, liberating toxic gas (HCl).[3]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[3]

  • Handling : All manipulations should be performed in a certified chemical fume hood.[3] Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[3] Avoid inhalation of mists, vapors, or spray. Do not allow the substance to come into contact with skin, eyes, or clothing.[3]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water or moist air.[3] Store under an inert atmosphere to protect from moisture.[3]

  • First Aid : In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water. For eye contact, rinse cautiously with water for at least 15 minutes. If swallowed, rinse the mouth but do not induce vomiting. In all cases of exposure, seek immediate medical attention.[3]

Synthesis and Reaction Protocols

Protocol 1: Preparation of 2-Chloropyrimidine-4-carbonyl Chloride

The standard method for preparing an acyl chloride is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The following is a general procedure adapted from the synthesis of similar acyl chlorides.[4]

G cluster_prep Preparation Workflow start Start: 2-Chloropyrimidine- 4-carboxylic Acid reagents Add Thionyl Chloride (SOCl₂) & catalytic DMF (optional) start->reagents reflux Heat mixture to reflux (e.g., 70-80 °C) for 2-4 hours reagents->reflux concentrate Remove excess SOCl₂ under reduced pressure (co-evaporate with toluene) reflux->concentrate product Product: 2-Chloropyrimidine- 4-carbonyl Chloride (Use directly without purification) concentrate->product G cluster_amide Amide Synthesis Workflow start Start: Amine in Aprotic Solvent (e.g., THF, DCM) cool Cool solution (e.g., 0 °C or lower) start->cool add_acyl Add 2-Chloropyrimidine- 4-carbonyl Chloride solution dropwise cool->add_acyl react Stir at room temperature for 1-16 hours add_acyl->react workup Aqueous Workup: 1. Quench with water or NaHCO₃ 2. Extract with organic solvent react->workup purify Purify: 1. Wash with brine 2. Dry over Na₂SO₄ 3. Concentrate & Recrystallize/Chromatography workup->purify product Product: N-Substituted 2-Chloropyrimidine-4-carboxamide purify->product G cluster_ester Ester Synthesis Workflow start Start: Alcohol/Phenol in Aprotic Solvent (e.g., DCM) with Pyridine cool Cool solution to 0 °C start->cool add_acyl Add 2-Chloropyrimidine- 4-carbonyl Chloride solution dropwise cool->add_acyl react Stir at room temperature for 2-12 hours add_acyl->react workup Aqueous Workup: 1. Wash with dilute HCl (to remove pyridine) 2. Wash with NaHCO₃ and brine react->workup purify Purify: 1. Dry over MgSO₄/Na₂SO₄ 2. Concentrate & Purify via Column Chromatography workup->purify product Product: Alkyl/Aryl 2-Chloropyrimidine-4-carboxylate purify->product

References

Application Note: Comprehensive Characterization of 2-Chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloropyrimidine-4-carboxylic acid is a vital heterocyclic building block used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] It serves as a key intermediate in the development of novel drugs, particularly in treatments where pyrimidine derivatives are crucial.[1] Accurate and comprehensive characterization of this compound is essential to ensure its identity, purity, and stability, which are critical parameters for quality control in drug discovery and manufacturing. This document provides detailed analytical methods and protocols for the thorough characterization of this compound.

Physical and Chemical Properties

A preliminary assessment involves the determination of fundamental physical and chemical properties. The compound typically appears as a yellow to light brown solid.[1][2]

PropertyValue
Molecular Formula C₅H₃ClN₂O₂[3]
Molecular Weight 158.54 g/mol [3][4]
CAS Number 149849-92-3[4]
Appearance Yellow to light brown solid[1][2]
Melting Point 147.2 - 151.4 °C[2][5]
IUPAC Name This compound[4]
Storage Conditions Store under inert gas at 2-8 °C[2]
Analytical Workflow

The comprehensive characterization of this compound involves a multi-technique approach to confirm its structure, assess its purity, and identify any potential impurities. The general workflow is outlined below.

CharacterizationWorkflow cluster_prep 1. Sample Preparation & Initial Assessment cluster_methods 2. Analytical Characterization Techniques cluster_results 3. Data Analysis & Final Report start This compound Sample prep Dissolution in appropriate solvent (e.g., Methanol, Acetonitrile, DMSO-d6) start->prep phys_char Physical Characterization (Appearance, Solubility) prep->phys_char HPLC HPLC-UV (Purity & Quantification) prep->HPLC NMR NMR Spectroscopy (¹H, ¹³C for Structure Elucidation) prep->NMR FTIR FTIR Spectroscopy (Functional Group ID) prep->FTIR GCMS GC-MS (Volatile Impurity Profile - after derivatization) prep->GCMS Thermal Thermal Analysis (DSC) (Melting Point & Thermal Events) prep->Thermal data_analysis Data Interpretation & Comparison HPLC->data_analysis NMR->data_analysis FTIR->data_analysis GCMS->data_analysis Thermal->data_analysis final_report Complete Characterization Report (Structure, Purity, Properties) data_analysis->final_report

Caption: Overall workflow for the analytical characterization of the target compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of this compound.[1] A reverse-phase method is typically suitable for this type of polar, aromatic compound.[6]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1.0 mg/mL stock solution.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions: The following parameters can be used as a starting point and optimized as needed.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection UV at 254 nm

Data Presentation:

PeakRetention Time (min)Area %Identification
1(Typical, e.g., ~8.5)>95%This compound
2...n(Varies)<5%Impurities
NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure confirmation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra like COSY and HSQC for full assignment.

Expected Data (Predicted based on general chemical shift knowledge): [7][8]

¹H NMR (400 MHz, DMSO-d₆) Data The acidic proton signal is often broad and its chemical shift can vary with concentration.

Chemical Shift (δ, ppm)MultiplicityAssignment
~13.5 - 14.0broad singlet-COOH
~9.1doubletH6 (proton on carbon adjacent to N and C-COOH)
~8.0doubletH5 (proton on carbon adjacent to N and C-Cl)

¹³C NMR (100 MHz, DMSO-d₆) Data Assignments are based on predicted electronic environments.

Chemical Shift (δ, ppm)Assignment
~165C=O (Carboxylic Acid)
~162C2 (Carbon with Cl)
~160C4 (Carbon with COOH)
~158C6
~122C5
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

Expected Characteristic Peaks for Carboxylic Acids: [7][9]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid dimer
~1710StrongC=O stretch of the carbonyl group
~1600 & ~1470MediumC=N and C=C stretches of the pyrimidine ring
1200-1300MediumC-O stretch
~700-800Medium-StrongC-Cl stretch
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Direct GC-MS analysis of carboxylic acids is often difficult due to their low volatility and high polarity. Derivatization to a more volatile ester (e.g., a methyl ester) is a common strategy.[10]

Protocol (Two-Step: Derivatization and Analysis):

  • Derivatization (Esterification):

    • Dissolve ~1 mg of the sample in 1 mL of methanol.

    • Add a catalyst, such as a few drops of concentrated sulfuric acid or use a milder reagent like (trimethylsilyl)diazomethane.

    • Gently heat the mixture (e.g., at 60 °C) for 1-2 hours.

    • Neutralize the solution, extract the ester with a suitable organic solvent (e.g., dichloromethane), and dry the solvent.

  • GC-MS Analysis of the Ester:

    • Instrumentation: A standard GC-MS system.

    • GC Conditions:

ParameterCondition
Column DB-5ms or similar non-polar capillary column (30 m x 0.25 mm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
MS Conditions
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Data Presentation: The resulting mass spectrum of the main peak should correspond to the methyl ester of the target compound. Other peaks can be identified as derivatized impurities using mass spectral libraries.

Disclaimer: The protocols and expected data provided are for guidance and should be adapted and validated for specific instrumentation and laboratory conditions.

References

Application Notes and Protocols for the HPLC and LC-MS Analysis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and quantitative data for the analysis of common pyrimidine derivatives using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to guide researchers in developing and validating their own analytical methods for these important compounds.

Introduction to Pyrimidine Derivative Analysis

Pyrimidine derivatives are a class of heterocyclic aromatic compounds that form the basis of two of the four nucleobases in DNA and RNA: cytosine, thymine, and uracil. Synthetic pyrimidine analogs are widely used as antiviral and anticancer agents.[1] Accurate and robust analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. HPLC with UV detection and LC-MS are the most common techniques for the quantification of pyrimidine derivatives in various biological and pharmaceutical matrices.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various validated HPLC and LC-MS methods for the analysis of key pyrimidine derivatives.

Table 1: HPLC Analysis of Pyrimidine Derivatives
CompoundMatrixColumnMobile PhaseFlow Rate (mL/min)Wavelength (nm)Linearity RangeLOD (ng/mL)LOQ (ng/mL)Reference
5-FluorouracilPolymeric NanoparticlesRP C18Acetonitrile:Water (10:90, v/v)12650.1-10 µg/mL10.8632.78[2]
5-FluorouracilBulk/FormulationC180.05 M KH2PO4 buffer (with 0.1% TEA)1.22662-10 µg/mL0.83 µg/mL3.3 µg/mL[3]
CytarabineBulk/Dosage FormNova pack C18 (250x4.6mm, 3µm)Acetonitrile:Ammonium acetate buffer (30:70, v/v)1272---[4]
CytarabineBulk/InfusionDenali C18 (250x4.6mm, 5µm)---16.2–97.5 μg/ml--[5]
Cytarabine & DaunorubicinBulk/Dosage FormZorbax C18 (150x4.6mm, 5µ)0.01N KH2PO4:Acetonitrile (60:40)1240-320 (Cytarabine)970 (Cytarabine)[6]
Cytarabine & DaunorubicinAPI/FormulationAltima C18 (150x4.6mm, 5µm)ACN:Methanol:Phosphate buffer pH 4.6 (10:25:65)126510-50 µg/mL (Cytarabine)--[7][8]
Table 2: LC-MS/MS Analysis of Pyrimidine Derivatives
CompoundMatrixColumnMobile PhaseFlow Rate (mL/min)Ionization ModeLinearity RangeLODLOQReference
Gemcitabine & dFdUHuman Plasma----2.5-500 pg/mL (Gemcitabine)--[9]
Gemcitabine, dFdU, dFdCTPPancreatic Tumor TissuePorous Graphitic Carbon----0.2 ng/mg tissue (dFdCTP)-[10][11]
Pyrimidine Derivatives-C18 reverse-phase (2.1x50mm, 1.8µm)A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile0.3ESI (+)---[12]
Purines & PyrimidinesUrine-------[13][14][15]
GemcitabineHuman DNA---ESI-MS/MS5-7500 pg/mL--[16]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of 5-Fluorouracil in Pharmaceutical Formulations

This protocol is adapted from a validated method for the quantification of 5-Fluorouracil (5-FU).[2][3]

1. Materials and Reagents:

  • 5-Fluorouracil reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen orthophosphate

  • Triethanolamine (TEA)

  • Methanol (HPLC grade)

  • 5-Bromouracil (Internal Standard)[3]

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase A (for nanoparticles): Acetonitrile and water (10:90, v/v).[2]

  • Mobile Phase B (for bulk drug): 0.05 M Potassium dihydrogen orthophosphate buffer containing 0.1% Triethanolamine.[3]

  • Flow Rate: 1.0 - 1.2 mL/min.[2][3]

  • Column Temperature: Ambient

  • Detection Wavelength: 265-266 nm.[2][3]

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 5-FU reference standard in 10 mL of mobile phase to obtain a 1 mg/mL solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 to 10 µg/mL.[2]

  • Internal Standard Stock Solution: Prepare a 1 mg/mL solution of 5-Bromouracil in methanol.[3]

  • Sample Preparation:

    • For nanoparticles, disperse the formulation in a suitable solvent and dilute to fall within the calibration range.[2]

    • For bulk drug or other formulations, dissolve a known amount in the mobile phase, add the internal standard, and dilute accordingly.[3]

    • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification:

  • Inject the prepared standards and samples into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve by plotting the peak area of 5-FU against its concentration.

  • Determine the concentration of 5-FU in the samples from the calibration curve.

Protocol 2: LC-MS/MS Analysis of Pyrimidine Derivatives in Biological Matrices

This protocol provides a general framework for the sensitive and selective quantification of pyrimidine derivatives and their metabolites.[10][11][12]

1. Materials and Reagents:

  • Pyrimidine derivative reference standards (e.g., Gemcitabine, dFdU)

  • Stable isotope-labeled internal standards

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

2. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[12] or Porous Graphitic Carbon column.[10][11]

3. LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water.[12]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[12]

  • Flow Rate: 0.3 mL/min.[12]

  • Column Temperature: 40 °C.[12]

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes is a good starting point.[12]

4. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Optimization: Optimize precursor and product ions, collision energy, and other MS parameters for each analyte and internal standard by infusing individual standard solutions.

5. Sample Preparation:

  • Plasma/Serum: Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of sample. Vortex, centrifuge, and collect the supernatant.

  • Tissue: Homogenize the tissue in a suitable buffer. Perform protein precipitation as described for plasma. For phosphorylated metabolites, specific extraction protocols may be required.[10][11]

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

6. Analysis and Quantification:

  • Inject the prepared standards and samples.

  • Acquire data using the optimized MRM transitions.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the analyte in the samples using the calibration curve.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis Sample Biological or Pharmaceutical Sample Extraction Extraction / Dissolution Sample->Extraction Cleanup Protein Precipitation / Solid Phase Extraction Extraction->Cleanup Filtration Filtration (0.22 or 0.45 µm) Cleanup->Filtration HPLC_LCMS HPLC or LC-MS/MS System Filtration->HPLC_LCMS Injection Separation Chromatographic Separation (C18 or other column) HPLC_LCMS->Separation Detection Detection (UV or Mass Spectrometer) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_drugs Drug Inhibition Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate  CAD Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate  CAD CAD CAD (CPS2, ATCase, DHOase) Orotate Orotate Dihydroorotate->Orotate  DHODH DHODH DHODH UMP UMP Orotate->UMP  UMPS UMPS UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP  Thymidylate Synthase CTP CTP UTP->CTP dUMP dUMP dUDP->dUMP  Thymidylate Synthase dTMP dTMP dUMP->dTMP  Thymidylate Synthase TS Thymidylate Synthase FU 5-Fluorouracil (active metabolite FdUMP) FU->TS Gem Gemcitabine (active metabolites) Gem->TS Inhibition of DNA Synthesis and Repair G FU 5-Fluorouracil (5-FU) FUMP Fluorouridine monophosphate (FUMP) FU->FUMP FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FUMP->FdUMP FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP RNA RNA FUTP->RNA Incorporation into RNA (RNA damage) Inhibition Inhibition FdUMP->Inhibition TS Thymidylate Synthase (TS) dTMP dTMP dUMP dUMP dUMP->dTMP  TS DNA DNA Synthesis dTMP->DNA Inhibition->TS Incorporation Incorporation

References

Application Notes and Protocols for the ¹H-NMR Characterization of 2-chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the characterization of 2-chloropyrimidine-4-carboxamide using proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. This document includes predicted spectral data, a comprehensive experimental protocol, and visualizations to aid in the structural elucidation and purity assessment of the compound.

Introduction

2-chloropyrimidine-4-carboxamide is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery as a synthetic intermediate. Accurate structural characterization is crucial for its use in further chemical synthesis and biological screening. ¹H-NMR spectroscopy is a powerful analytical technique for confirming the chemical structure of small molecules by providing information about the electronic environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H-NMR Spectral Data

The following table summarizes the predicted ¹H-NMR spectral data for 2-chloropyrimidine-4-carboxamide. These predictions are based on the chemical structure and typical chemical shifts for similar compounds. The actual experimental values may vary depending on the solvent, concentration, and instrument used.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz)
H-58.0 - 8.2Doublet~5.0
H-68.9 - 9.1Doublet~5.0
-CONH₂ (Amide Protons)7.5 - 8.5Broad Singlet (2H)N/A

Disclaimer: The ¹H-NMR data presented is predicted and should be confirmed by experimental analysis.

Experimental Protocol

This protocol outlines the steps for preparing a sample of 2-chloropyrimidine-4-carboxamide and acquiring a ¹H-NMR spectrum.

1. Materials and Equipment:

  • 2-chloropyrimidine-4-carboxamide sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ≥99.8% D)

  • NMR tube (5 mm)

  • Pipettes and tips

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard (optional)

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 2-chloropyrimidine-4-carboxamide into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • If using an internal standard, add a small drop of TMS to the solvent.

  • Securely cap the vial and vortex until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

  • Cap the NMR tube and wipe the outside clean.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • Set the appropriate acquisition parameters for a standard ¹H-NMR experiment. Typical parameters include:

    • Pulse sequence: Standard single-pulse (e.g., zg30)

    • Number of scans: 16 to 64 (depending on sample concentration)

    • Relaxation delay (D1): 1-2 seconds

    • Acquisition time (AQ): 2-4 seconds

  • Acquire the ¹H-NMR spectrum.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the solvent peak or TMS (δ 0.00 ppm).

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of 2-chloropyrimidine-4-carboxamide.

Data Analysis and Interpretation

The ¹H-NMR spectrum of 2-chloropyrimidine-4-carboxamide is expected to show three distinct signals corresponding to the two aromatic protons on the pyrimidine ring and the two amide protons.

  • Pyrimidine Protons (H-5 and H-6): These two protons are expected to appear as doublets in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms and the chlorine atom in the pyrimidine ring. They will be coupled to each other, resulting in a characteristic doublet of doublets pattern.

  • Amide Protons (-CONH₂): The two protons of the amide group are typically observed as a broad singlet. The chemical shift of this peak can be variable and is often dependent on the solvent, temperature, and concentration due to hydrogen bonding and exchange with trace amounts of water.

Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for the characterization of 2-chloropyrimidine-4-carboxamide.

molecular_structure cluster_molecule 2-chloropyrimidine-4-carboxamide cluster_protons Proton Environments mol H5 H-5 H5->mol δ ~8.1 ppm (d) H6 H-6 H6->mol δ ~9.0 ppm (d) NH2 -CONH₂ NH2->mol δ ~8.0 ppm (br s)

Caption: Molecular structure and key proton environments of 2-chloropyrimidine-4-carboxamide.

experimental_workflow start Start: 2-chloropyrimidine-4-carboxamide Sample dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR Spectrum transfer->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Chemical Shifts, Multiplicities, Integration) process->analyze characterize Structural Characterization and Purity Assessment analyze->characterize end End characterize->end

Caption: Experimental workflow for ¹H-NMR characterization.

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling of chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of chloropyrimidines.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of chloropyrimidines, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low to No Product Formation

Q1: My Suzuki coupling reaction with a chloropyrimidine is resulting in a consistently low yield or no product. What are the primary factors I should investigate?

A1: Low yields in the Suzuki coupling of chloropyrimidines are a frequent challenge and can arise from several factors. Chloropyrimidines are known to be less reactive coupling partners compared to their bromo or iodo counterparts, making the selection of an appropriate catalytic system crucial.[1][2] The primary reasons for low yield include:

  • Catalyst Inactivity or Deactivation: The palladium catalyst is the heart of the reaction. The active Pd(0) species is susceptible to oxidation, which renders it inactive.[3] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[4][5]

  • Sub-optimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, particularly the oxidative addition of the C-Cl bond. For challenging substrates like chloropyrimidines, standard ligands may be ineffective.[6]

  • Ineffective Base: The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[4] The strength and solubility of the base can significantly influence the reaction rate and yield.[6]

  • Inappropriate Solvent System: The solvent must solubilize the reactants, catalyst, and base to ensure an efficient reaction. A poor solvent choice can lead to a sluggish or incomplete reaction.[6]

  • Low Reaction Temperature: Due to the lower reactivity of chloropyrimidines, higher reaction temperatures are often required to overcome the activation energy of the oxidative addition step.[7]

  • Presence of Oxygen: Suzuki couplings are sensitive to oxygen. Oxygen can oxidize the active Pd(0) catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[6][8]

To systematically troubleshoot this issue, a logical workflow can be followed to identify the root cause.

G start Low or No Yield check_catalyst 1. Verify Catalyst and Ligand Activity - Use fresh, high-purity catalyst and ligand. - Consider a more active catalytic system (e.g., Buchwald ligands). start->check_catalyst check_base 2. Evaluate Base - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Ensure the base is finely powdered and dry. check_catalyst->check_base check_solvent 3. Assess Solvent System - Ensure proper solubility of all components. - Try different solvents or solvent mixtures (e.g., 1,4-dioxane/water, toluene/water). check_base->check_solvent check_temp 4. Increase Reaction Temperature - Gradually increase the temperature. - Consider microwave irradiation for faster reaction times. check_solvent->check_temp check_degassing 5. Ensure Anaerobic Conditions - Thoroughly degas the solvent and reaction mixture. - Maintain a positive pressure of inert gas (Ar or N₂). check_temp->check_degassing solution Optimized Reaction Conditions High Yield check_degassing->solution

Troubleshooting workflow for low or no yield.

Issue 2: Presence of Significant Side Products

Q2: My reaction is producing significant amounts of side products. How can I identify and minimize them?

A2: The formation of byproducts is a common issue that reduces the yield of the desired product. The most prevalent side reactions in the Suzuki coupling of chloropyrimidines are protodeboronation and homocoupling of the boronic acid.[7]

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond.[9] This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of aqueous bases.[4][9]

    • Mitigation:

      • Use fresh, high-purity boronic acid.

      • Consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which are more stable and less prone to protodeboronation.[4][10]

      • Optimize the reaction temperature and time to avoid excessive heating.

      • Choose a milder base if possible.[11]

  • Homocoupling: This is the self-coupling of two boronic acid molecules.[12] It is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[4]

    • Mitigation:

      • Ensure the reaction is thoroughly degassed to remove oxygen.[4]

      • Use a Pd(0) source directly or an efficient precatalyst system.[4]

      • Adding the aryl halide in a slight excess can sometimes reduce homocoupling.[1]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of chloropyrimidines?

A1: Due to the lower reactivity of the C-Cl bond, highly active catalyst systems are often required.[4] Standard catalysts like Pd(PPh₃)₄ can be effective in some cases, but more challenging couplings often benefit from the use of bulky, electron-rich phosphine ligands.[1][13] Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are particularly effective as they stabilize the palladium catalyst and promote the difficult oxidative addition step.[4][14] N-heterocyclic carbenes (NHCs) can also be excellent ligands for these transformations.[4]

Q2: How do I choose the right base for my reaction?

A2: The base plays a critical role in activating the boronic acid for the transmetalation step.[4] The choice of base can significantly impact the reaction yield. Common inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[4] For difficult couplings, a stronger base like K₃PO₄ or cesium carbonate (Cs₂CO₃) is often more effective.[4][14] It is recommended to screen a few different bases to find the optimal one for your specific substrates.[4]

Q3: Can I use microwave irradiation to improve my reaction?

A3: Yes, microwave-assisted procedures can be highly effective for the Suzuki coupling of chloropyrimidines. Microwave heating often leads to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[1][15]

Q4: Why do electron-rich or sterically hindered boronic acids give poor yields?

A4: The electronic and steric properties of the coupling partners have a significant impact on the reaction outcome.

  • Electronic Effects: While electron-donating groups on the boronic acid generally lead to good yields, electron-withdrawing groups can slow down the transmetalation step, resulting in lower yields.[1]

  • Steric Hindrance: Ortho-substituted arylboronic acids can be challenging due to steric hindrance, which can impede both the transmetalation and reductive elimination steps.[14][16] For these substrates, using bulky, electron-rich ligands (e.g., XPhos, SPhos) and higher reaction temperatures are often necessary.[14]

Data Presentation: Optimizing Reaction Components

The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of dichloropyrimidines, providing a comparative overview to guide your optimization efforts.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

CatalystLigandBaseSolventTemp. (°C)TimeYield (%)Reference(s)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h71[1][17]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[15][17]
Pd₂(dba)₃-----<5[1]
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane10024 h42[17]
PdCl₂(dppf)·CH₂Cl₂dppfK₂CO₃1,4-Dioxane10024 h70[15]

Table 2: Base and Solvent Screening for Suzuki Coupling of Chloropyrimidines

ChloropyrimidineBoronic AcidCatalystBaseSolventYield (%)Reference(s)
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic AcidPd(PPh₃)₄K₃PO₄Toluene40[13][18]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic AcidPd(PPh₃)₄K₃PO₄Acetonitrile36[13][18]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane60[13][18]
2,4-DichloropyrimidinePhenylboronic AcidPd(PPh₃)₄K₂CO₃1,4-Dioxane71[15]
2,4-DichloropyrimidinePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene65[15]
2,4-DichloropyrimidinePhenylboronic AcidPd(PPh₃)₄K₂CO₃DMF58[15]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol% or a Pd(II) precatalyst with a suitable ligand).[3][18]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[3][4]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[3][4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring for the specified time (e.g., 4–24 hours), monitoring the progress by TLC or LC-MS.[4][19]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3][4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[4]

Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

  • Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[17]

  • Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).[17]

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate at 100 °C for 15 minutes.[15][17]

  • Work-up and Purification: Follow the general work-up and purification procedure described above.

Mandatory Visualizations

Suzuki_Cycle A Ar-X + Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)L₂-X B->C D Transmetalation (R-B(OH)₂ + Base) C->D E Ar-Pd(II)L₂-R D->E F Reductive Elimination E->F G Ar-R + Pd(0)L₂ F->G G->A Catalyst Regeneration

The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Optimizing Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrimidine synthesis.

Troubleshooting Guides

This section offers solutions to specific issues that may arise during your experiments.

Issue 1: Low Yield of the Desired Pyrimidine Product

A common challenge in pyrimidine synthesis is achieving a high yield. Several factors can contribute to low product formation.

Potential Causes and Solutions:

  • Inactive Catalyst: The catalyst may have lost its activity. If you are using a reusable catalyst, it may need regeneration. For Brønsted acids like HCl, ensure the concentration is appropriate.[1]

  • Suboptimal Reaction Time and Temperature: The reaction may require more time or a moderate temperature adjustment to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] Be aware that excessively high temperatures can lead to the decomposition of reactants or products.[1]

  • Improper Solvent: The choice of solvent is crucial as it affects reactant solubility and reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[1]

  • Impure Reactants: The purity of your starting materials—aldehyde, β-ketoester, and urea/thiourea—is critical. Impurities can inhibit the reaction.[1][2] Ensure you are using high-purity reagents; consider purification or using freshly opened starting materials.[3]

  • Inefficient Work-up: Product loss can occur during the work-up phase, such as during extraction or filtration. Analyze all layers and filtrates to ensure you are not discarding the product. Additionally, confirm that the pH during the work-up is suitable for your product's stability and solubility.[3]

Troubleshooting Workflow for Low Yield

start Low Reaction Yield check_reagents Verify Starting Material Purity and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions (Catalyst, Temperature, Time, Solvent) check_reagents->optimize_conditions Reagents OK end_bad Persistent Low Yield: Further Investigation Required check_reagents->end_bad Impure/Incorrect Stoichiometry monitor_reaction Monitor Reaction Progress (TLC/LC-MS) optimize_conditions->monitor_reaction Conditions Set monitor_reaction->optimize_conditions Reaction Incomplete/Side Products evaluate_workup Evaluate Work-up Procedure monitor_reaction->evaluate_workup Reaction Complete end_good Yield Improved evaluate_workup->end_good Procedure Optimized evaluate_workup->end_bad Product Loss Identified

Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.

Issue 2: Formation of Significant Side Products

The presence of unexpected byproducts can complicate purification and reduce the yield of the target pyrimidine.

Common Side Products and Prevention Strategies:

  • Hantzsch Dihydropyridine Byproduct: In Biginelli reactions, a common, often yellow and fluorescent, byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures.[1][2]

    • Prevention:

      • Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

      • Catalyst Choice: Certain Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.[1]

      • Order of Addition: Adding the urea last may help minimize its decomposition into ammonia.[1]

  • N-Acylurea Byproducts: These byproducts can form from a competing reaction between the β-ketoester and urea, making purification difficult.[1][2]

    • Identification and Prevention:

      • Characterization: N-acylureas can be identified by their characteristic signals in 1H and 13C NMR spectroscopy and by mass spectrometry.[1][2]

      • Reaction Conditions: Careful control of reactant stoichiometry and catalyst choice can suppress their formation.[2]

      • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities.[1][2]

  • Knoevenagel Condensation Product: The condensation of the aldehyde and the β-ketoester can lead to an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.[4]

Biginelli vs. Hantzsch Reaction Pathways

cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) aldehyde_b Aldehyde biginelli_product Dihydropyrimidinone (DHPM) aldehyde_b->biginelli_product ketoester_b β-Ketoester ketoester_b->biginelli_product urea Urea urea->biginelli_product aldehyde_h Aldehyde hantzsch_product Hantzsch Dihydropyridine (DHP) aldehyde_h->hantzsch_product ketoester_h1 β-Ketoester (1 eq) ketoester_h1->hantzsch_product ketoester_h2 β-Ketoester (1 eq) ketoester_h2->hantzsch_product ammonia Ammonia (from Urea decomposition) ammonia->hantzsch_product

Caption: Competing reaction pathways in pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is giving a low yield. What are the first things I should check?

A1: Start by verifying the purity of your reactants (aldehyde, β-ketoester, and urea). Impurities can significantly hinder the reaction.[1][2] Next, ensure your catalyst is active and used in the correct concentration.[1] Finally, monitor the reaction over a longer period or at a slightly elevated temperature, using TLC to track its progress.[1]

Q2: I'm observing a yellow, fluorescent spot on my TLC plate that isn't my desired dihydropyrimidinone. What is it?

A2: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[1][2] It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[1] To minimize its formation, try running the reaction at a lower temperature.[1]

Q3: How can I confirm the presence of N-acylurea byproducts in my crude product?

A3: N-acylurea byproducts can be identified using spectroscopic methods such as 1H and 13C NMR, as well as mass spectrometry.[1][2]

Q4: What is the Pinner synthesis and what are common issues with this reaction?

A4: The Pinner pyrimidine synthesis typically involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1] Common problems include side reactions from self-condensation of the dicarbonyl compound, hydrolysis of the amidine, or incomplete cyclization.[1] To troubleshoot, use freshly prepared or purified amidine hydrochloride and ensure strictly anhydrous reaction conditions.[1]

Q5: Can I use aliphatic aldehydes in the Biginelli reaction?

A5: Yes, but yields are often lower compared to aromatic aldehydes because aliphatic aldehydes are more prone to self-condensation and other side reactions.[4] The "Atwal modification," which involves pre-forming the enone intermediate, can be an effective strategy for improving yields with aliphatic aldehydes.[4]

Data on Optimized Reaction Conditions

The following tables summarize quantitative data for the Biginelli reaction under various conditions.

Table 1: Effect of Catalyst on the Biginelli Reaction

CatalystAmount (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
HCl20Water900.592[5]
Yb(OTf)₃10None1000.595[6]
CuCl₂·2H₂O / HCl0.25 mmol / few dropsNoneRoom Temp0.1-0.290-98[7]
Strontium Chloride Hexahydrate10EthanolReflux3-485-95[8]
Benzyltriethylammonium chloride10None1000.5-190-96[9]
MFI27_6 Zeolite0.25 gNone (Ball-milling)N/A0.3391[10]

Table 2: Effect of Solvent and Temperature on the Biginelli Reaction with HCl Catalyst

EntrySolventTemperature (°C)Time (min)Yield (%)Reference
1H₂O903092[5]
2EtOH903085[5]
3CH₃CN903078[5]
4THF903065[5]
5H₂O703080[5]
6H₂O503060[5]

Experimental Protocols

Protocol 1: Classical Biginelli Reaction (Conventional Heating)

This protocol is based on the original method described by Pietro Biginelli.[7]

Materials:

  • Aldehyde (e.g., Benzaldehyde): 1 mmol

  • β-ketoester (e.g., Ethyl acetoacetate): 1 mmol

  • Urea or Thiourea: 1.5 mmol[1]

  • Catalyst (e.g., HCl): catalytic amount[7]

  • Solvent (e.g., Ethanol): 5 mL[11]

Procedure:

  • Combine the aldehyde, β-ketoester, urea, and catalyst in a round-bottom flask equipped with a reflux condenser.[11]

  • Add the solvent to the flask.

  • Heat the reaction mixture to reflux (for ethanol, this is approximately 78°C).[11]

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.[1]

  • Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.[11]

  • If a precipitate has formed, cool the flask in an ice bath to maximize crystallization.[11]

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[1]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1]

Protocol 2: Pinner Synthesis of a Substituted Pyrimidine

This protocol provides a general method for synthesizing pyrimidines from 1,3-dicarbonyl compounds and amidines.[1]

Materials:

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone): 10 mmol

  • Amidine hydrochloride: 10 mmol

  • Base (e.g., Sodium ethoxide): 11 mmol

  • Anhydrous Solvent (e.g., Ethanol)

Procedure:

  • Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • In a round-bottom flask, dissolve the amidine hydrochloride in the anhydrous solvent.

  • Carefully add the base to the stirred solution and continue stirring for 30 minutes at room temperature to generate the free amidine.

  • Add the 1,3-dicarbonyl compound dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.[1]

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.[4]

  • Carefully neutralize the mixture with an acidic solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[1]

General Experimental Workflow

setup Reaction Setup (Inert Atmosphere if needed) reagents Reagent Addition setup->reagents reaction Reaction Monitoring (TLC/HPLC) reagents->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification analysis Analysis (NMR, MS, IR) purification->analysis

References

Technical Support Center: 2-Chloropyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered in the chemistry of 2-chloropyrimidines. It is designed for researchers, scientists, and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with 2-chloropyrimidines?

A1: The most prevalent side reactions include:

  • Hydrolysis: Reaction with water to form the corresponding 2-hydroxypyrimidine.

  • Disubstitution: In reactions with di- or poly-chlorinated pyrimidines, multiple substitutions can occur when only mono-substitution is desired.

  • Homocoupling: In cross-coupling reactions like the Suzuki-Miyaura coupling, the boronic acid reagent can couple with itself.

  • Dehalogenation: Replacement of the chlorine atom with a hydrogen atom, which is a common side reaction in palladium-catalyzed couplings.

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be converted to the corresponding arene before cross-coupling occurs.

Troubleshooting Guides

Issue 1: Formation of 2-Hydroxypyrimidine (Hydrolysis)

Q: I am observing a significant amount of 2-hydroxypyrimidine in my reaction product. How can I minimize this hydrolysis?

A: Hydrolysis of the 2-chloro substituent is a common issue, especially in the presence of water or hydroxide ions. To minimize this side reaction, consider the following:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.

  • Non-Aqueous Work-up: If possible, utilize a non-aqueous work-up procedure to isolate your product. If an aqueous work-up is necessary, keep the exposure time to water minimal and consider performing it at a lower temperature.

  • Control of pH: In some cases, the rate of hydrolysis can be pH-dependent. Buffering the reaction mixture may help to suppress this side reaction. For instance, the hydrolysis of 2-chloropyrimidine can be influenced by the acidity of the medium.

Experimental Protocol: General Procedure for Amination of 2-Chloropyrimidine with Minimal Hydrolysis
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloropyrimidine (1.0 mmol).

  • Solvent and Reagents: Add an anhydrous aprotic solvent (e.g., Dioxane, Toluene, or DMF) (5 mL). Add the desired amine (1.1 mmol) followed by a non-nucleophilic base such as anhydrous K₂CO₃ (2.0 mmol) or Cs₂CO₃ (1.5 mmol).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate) and wash with brine. Avoid extensive washing with aqueous basic or acidic solutions if the product is susceptible to hydrolysis.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Unwanted Disubstitution in Reactions with Dichloropyrimidines

Q: I am trying to achieve mono-substitution on 2,4-dichloropyrimidine, but I am getting a significant amount of the di-substituted product. How can I improve the selectivity for mono-substitution?

A: Achieving regioselective mono-substitution on dichloropyrimidines can be challenging. The reactivity of the chloro-positions (C2 vs. C4) can be influenced by the reaction conditions. Generally, the C4 position is more reactive towards nucleophilic attack in SNAr reactions.

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. Using a large excess of the nucleophile will favor disubstitution.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can enhance the selectivity for the more reactive site and reduce the rate of the second substitution.

  • Choice of Base and Solvent: The nature of the base and solvent can influence the regioselectivity. For instance, in palladium-catalyzed aminations, the choice of ligand is crucial for controlling which position reacts.

  • Tertiary Amine Nucleophiles for C2 Selectivity: In the SNAr amination of 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to exhibit excellent selectivity for the C2 position.[1]

Quantitative Data: Regioselectivity in the Amination of 2,4-Dichloropyrimidine
NucleophileCatalyst/BaseSolventTemp (°C)Product Ratio (C4-amino : C2-amino)Yield (%)Reference
Aliphatic Secondary AminesPd(0)/LiHMDSToluene100Highly favors C4Good to Excellent[2]
Aromatic AminesNoneDMF120Highly favors C4Good to Excellent[2]
Tertiary AminesNoneCHCl₃RTHighly favors C2Moderate to Excellent[1]
Experimental Protocol: Regioselective Mono-amination of 2,4-Dichloropyrimidine at the C4 Position
  • Reaction Setup: In a reaction vial, combine 2,4-dichloropyrimidine (1.0 mmol), the desired primary or secondary amine (1.0 mmol), and anhydrous potassium carbonate (2.0 mmol).

  • Solvent: Add anhydrous DMF (5 mL).

  • Reaction Conditions: Seal the vial and heat the mixture to 140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, pour it into water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to isolate the 4-amino-2-chloropyrimidine product.[3]

Issue 3: Side Reactions in Suzuki-Miyaura Cross-Coupling

Q: My Suzuki-Miyaura coupling of 2-chloropyrimidine is giving low yields and multiple byproducts. What are the likely side reactions and how can I minimize them?

A: Common side reactions in the Suzuki-Miyaura coupling of 2-chloropyrimidines include homocoupling of the boronic acid, dehalogenation of the 2-chloropyrimidine, and protodeboronation of the boronic acid.

  • Homocoupling: This side reaction is often promoted by the presence of oxygen.

    • Troubleshooting:

      • Thoroughly degas all solvents and reagents before use.

      • Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

      • Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst system to ensure the active catalytic species is readily available.[4]

  • Dehalogenation: The 2-chloropyrimidine is reduced to pyrimidine.

    • Troubleshooting:

      • This can be caused by β-hydride elimination from certain ligands or the presence of hydride sources.

      • Avoid using bases that can act as hydride donors.

      • Screen different palladium catalysts and ligands.

  • Protodeboronation: The boronic acid reacts with protic sources to replace the boronic acid group with a hydrogen atom.

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Choose a base that is not excessively strong or prone to causing protodeboronation. Potassium phosphate (K₃PO₄) is often a good choice.[4]

      • Consider using boronic acid pinacol esters, which are often more stable.

Quantitative Data: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[5]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[5]
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with Minimized Side Reactions
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Issue 4: Side Reactions in Buchwald-Hartwig Amination

Q: I am performing a Buchwald-Hartwig amination on a 2-chloropyrimidine and observing significant hydrodehalogenation. How can I suppress this side reaction?

A: Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction in Buchwald-Hartwig aminations, particularly with less reactive aryl chlorides. It often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective in promoting the desired C-N bond formation and suppressing hydrodehalogenation.

  • Base Selection: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the base is anhydrous and of high purity.

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.

  • Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried, as trace water can contribute to hydrodehalogenation.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrimidine
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add the 2-chloropyrimidine (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Hydrolysis_Side_Reaction 2-Chloropyrimidine 2-Chloropyrimidine Nucleophilic_Attack Nucleophilic Attack (e.g., Amination) 2-Chloropyrimidine->Nucleophilic_Attack Desired Pathway Hydrolysis Hydrolysis (H2O) 2-Chloropyrimidine->Hydrolysis Side Reaction Desired_Product 2-Substituted Pyrimidine Nucleophilic_Attack->Desired_Product Side_Product 2-Hydroxypyrimidine Hydrolysis->Side_Product

Caption: Competing pathways of hydrolysis and desired nucleophilic substitution.

Suzuki_Coupling_Side_Reactions cluster_main Main Catalytic Cycle cluster_side Side Reactions Oxidative_Addition Oxidative Addition (Ar-X + Pd(0)) Transmetalation Transmetalation (Ar'-B(OR)2) Oxidative_Addition->Transmetalation Dehalogenation Dehalogenation (Ar-X -> Ar-H) Oxidative_Addition->Dehalogenation [H-] source Reductive_Elimination Reductive Elimination (Ar-Ar') Transmetalation->Reductive_Elimination Homocoupling Homocoupling (Ar'-B(OR)2 + Ar'-B(OR)2) Transmetalation->Homocoupling [O2] Protodeboronation Protodeboronation (Ar'-B(OR)2 -> Ar'-H) Transmetalation->Protodeboronation [H+] source Reductive_Elimination->Oxidative_Addition Regenerates Pd(0) Desired_Product Cross-Coupled Product Reductive_Elimination->Desired_Product

Caption: Suzuki-Miyaura catalytic cycle and common side reactions.

Buchwald_Hartwig_Troubleshooting Start Low Yield or Side Products in Buchwald-Hartwig Check_Hydrodehalogenation Significant Hydrodehalogenation? Start->Check_Hydrodehalogenation Optimize_Ligand_Base Optimize Ligand and Base: - Bulky, electron-rich ligand - Strong, non-nucleophilic base - Anhydrous conditions Check_Hydrodehalogenation->Optimize_Ligand_Base Yes Check_Catalyst_Deactivation Catalyst Deactivation? Check_Hydrodehalogenation->Check_Catalyst_Deactivation No Final_Product Improved Yield of Desired Aminated Product Optimize_Ligand_Base->Final_Product Ensure_Inert_Atmosphere Ensure Rigorous Inert Atmosphere (N2 or Ar) Check_Catalyst_Deactivation->Ensure_Inert_Atmosphere Yes Check_Catalyst_Deactivation->Final_Product No Ensure_Inert_Atmosphere->Final_Product

Caption: Troubleshooting logic for Buchwald-Hartwig amination side reactions.

References

Technical Support Center: Purification of Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of carboxylic acid derivatives. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of esters, amides, acid halides, and anhydrides.

General Purification Principles & FAQs

This section covers overarching questions applicable to the purification of most carboxylic acid derivatives.

Q1: My reaction is complete, but I'm unsure which purification technique to use. How do I choose?

A1: The choice of purification method depends on the physical properties of your target compound (e.g., solid vs. liquid, volatility, polarity) and the nature of the impurities. A general decision-making workflow can help guide your choice.

G Workflow for Selecting a Purification Technique start Is the desired product a solid or liquid? solid Product is a Solid start->solid Solid liquid Product is a Liquid start->liquid Liquid recrystallization Attempt Recrystallization solid->recrystallization liquid_thermostable Is the product thermally stable? liquid->liquid_thermostable recrystallization_fail Recrystallization fails or purity is insufficient recrystallization->recrystallization_fail Issues distillation Purify by Distillation (Simple, Fractional, or Vacuum) liquid_thermostable->distillation Yes chromatography Purify by Column Chromatography liquid_thermostable->chromatography No, or high-boiling distillation->chromatography Purity still insufficient extraction Consider preliminary acid/base extraction to remove ionic impurities distillation->extraction chromatography->extraction recrystallization_fail->chromatography Yes

Choosing the right purification method.

Purification of Esters

Esters are common intermediates in organic synthesis. Their purification is generally straightforward but can present specific challenges.

Ester Purification: Troubleshooting & FAQs

Q1: After my esterification reaction, what are the most common impurities I should expect?

A1: The most common impurities are unreacted starting materials, specifically the parent carboxylic acid and alcohol.[1] If an acid catalyst (like sulfuric acid) was used, it will also be present.[2]

Q2: My crude ester is contaminated with acidic residue. What is the best way to remove it?

A2: Washing the crude ester with a mild aqueous base is highly effective.[2] Typically, the crude product is dissolved in an organic solvent (like diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1][2] This converts the acidic impurities into their corresponding salts, which are soluble in the aqueous layer and can be easily separated.[2]

Q3: I am observing low yields after purification. What are the potential causes?

A3: Low yields can result from several factors. The esterification reaction is often an equilibrium process, which can limit the initial product formation.[2] During purification, losses can occur from incomplete extraction, premature crystallization, or decomposition if distillation is performed at too high a temperature.[2] To drive the initial reaction, consider using an excess of one reactant or removing water as it forms.[3]

Q4: How do I remove residual water from my ester before final purification?

A4: After aqueous washes, the organic layer containing the ester should be "dried" using an anhydrous drying agent. Common choices include magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2] Simply add the drying agent to the organic solution, swirl, and then remove it by filtration. For esters with boiling points significantly above 100°C, azeotropic distillation can also be employed.[3]

Method Common Impurities Removed Applicable To
Aqueous Wash (Base) Unreacted carboxylic acid, acid catalyst.[2]Liquid and solid esters (dissolved in an organic solvent).
Aqueous Wash (Water/Brine) Excess alcohol (if water-soluble), residual base, water.[1][2]Liquid and solid esters (dissolved in an organic solvent).
Distillation Non-volatile impurities, excess alcohol, other volatile components with different boiling points.[1][4]Thermally stable liquid esters.
Recrystallization Soluble impurities, starting materials.[1]Solid esters.
Column Chromatography Impurities with different polarities (e.g., starting alcohol).[5]Solid or high-boiling liquid esters.
Table 1: Common Purification Methods for Esters.
Detailed Protocol: Purification of a Liquid Ester by Extraction and Distillation

This protocol assumes the synthesis of a water-insoluble liquid ester, such as ethyl acetate.

G Workflow for Liquid Ester Purification start Crude reaction mixture (Ester, Acid, Alcohol, Catalyst) transfer Transfer to Separatory Funnel and dilute with organic solvent (e.g., Ethyl Acetate) start->transfer wash_bicarb Wash with saturated NaHCO3 solution transfer->wash_bicarb separate1 Separate Layers: - Aqueous: Acid Salt - Organic: Ester, Alcohol wash_bicarb->separate1 wash_brine Wash organic layer with Brine (sat. NaCl) separate1->wash_brine Organic Layer separate2 Separate Layers: - Aqueous: Water, Alcohol - Organic: Ester wash_brine->separate2 dry Dry organic layer over anhydrous MgSO4 or Na2SO4 separate2->dry Organic Layer filter Filter to remove drying agent dry->filter distill Purify by Fractional Distillation filter->distill product Pure Ester Product distill->product

Purification workflow for a liquid ester.
  • Transfer : Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to ensure the ester is fully dissolved in the organic phase.

  • Neutralization Wash : Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[4] Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas produced. Shake more vigorously once gas evolution subsides.

  • Separation 1 : Allow the layers to separate. Drain the lower aqueous layer, which contains the salt of the unreacted carboxylic acid and catalyst.

  • Brine Wash : Wash the remaining organic layer with a saturated sodium chloride solution (brine). This helps to remove the bulk of the dissolved water and any remaining water-soluble impurities like the starting alcohol.[2]

  • Separation 2 : Separate the layers and collect the organic phase.

  • Drying : Transfer the organic solution to an Erlenmeyer flask and add an anhydrous drying agent like magnesium sulfate (MgSO₄).[2] Swirl the flask until the drying agent no longer clumps together, indicating the solution is dry.

  • Filtration : Filter the solution through a fluted filter paper into a round-bottom flask suitable for distillation.

  • Distillation : Assemble a distillation apparatus and gently heat the flask to distill the ester, collecting the fraction that boils at the literature value for the pure product.[4] A sharp, constant boiling point is an indication of purity.[4]

Purification of Amides

Amides are generally more polar and have higher boiling points than their corresponding esters. Their purification can be challenging due to their properties.

Amide Purification: Troubleshooting & FAQs

Q1: I am losing a significant amount of my amide product during column chromatography on silica gel. Why is this happening and what can I do?

A1: Significant product loss on silica gel is a common issue with amides.[6] Amides can be quite polar and may bind strongly to the acidic silica gel, leading to tailing and poor recovery. In some cases, the amide may even decompose on the column.[6] Consider switching to a less acidic stationary phase like alumina or trying reverse-phase chromatography. Alternatively, avoid chromatography altogether if possible.

Q2: If not chromatography, what is the best method to purify a solid amide?

A2: Recrystallization is often the method of choice for purifying solid amides.[6] It avoids the potential issues of chromatography and can yield very pure material. Finding a suitable solvent system is key. Solvents like ethanol, acetonitrile, or 1,4-dioxane are often good starting points.[6]

Q3: My amide synthesis used a coupling reagent like DCC, and now my product is contaminated with dicyclohexylurea (DCU). How do I remove it?

A3: DCU is notoriously difficult to remove as it has low solubility in many common solvents. One strategy is to filter the crude reaction mixture through a sintered funnel before workup, as much of the DCU will precipitate out. If it persists, careful recrystallization or chromatography may be necessary. For future syntheses, consider using a water-soluble coupling reagent like EDC, whose urea byproduct can be removed with an aqueous wash.[3]

Q4: Can I use a liquid-liquid extraction to purify my amide?

A4: Yes, extraction can be very effective for removing unreacted starting materials. For instance, if the reaction involves a carboxylic acid and an amine, a basic wash (e.g., with NaOH solution) can remove the unreacted carboxylic acid, and an acidic wash (e.g., with dilute HCl) can remove the unreacted amine.[7] The neutral amide product will remain in the organic layer.

Detailed Protocol: Purification of a Solid Amide by Recrystallization

This protocol outlines the general steps for purifying a solid amide.

  • Solvent Selection : The ideal solvent is one in which the amide is highly soluble at high temperatures but poorly soluble at low temperatures. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to find a suitable one. A solvent pair (one solvent in which the compound is soluble and one in which it is not) can also be used.

  • Dissolution : Place the crude solid amide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.[8] Keep the solution at or near its boiling point. If colored impurities are present, you may cool the solution slightly, add a small amount of activated charcoal, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

  • Cooling & Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8][9] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing : While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[8]

  • Drying : Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or, more effectively, in a vacuum oven or desiccator. The purity can be checked by taking a melting point; a sharp melting point close to the literature value indicates high purity.

Purification of Acid Halides & Anhydrides

Acid halides (or acyl halides) and acid anhydrides are highly reactive derivatives. Their purification requires special care, particularly the exclusion of water.

Acid Halide/Anhydride Purification: Troubleshooting & FAQs

Q1: What are the primary impurities in a crude acid chloride?

A1: The most likely impurities are the parent carboxylic acid, formed from hydrolysis with trace moisture, and residual hydrogen chloride (HCl) if it was a byproduct of the synthesis.[10]

Q2: How are acid halides and anhydrides typically purified?

A2: Due to their high reactivity with water, alcohols, and other nucleophilic solvents, purification is almost exclusively done by fractional distillation under anhydrous conditions.[10] All glassware must be rigorously dried, and the system should be protected from atmospheric moisture with a drying tube. For high-boiling compounds, vacuum distillation is employed to prevent thermal decomposition.[1]

Q3: Is it possible to use an aqueous wash to purify an acid halide?

A3: This is extremely hazardous and generally not recommended for reactive acid halides like acetyl chloride or benzoyl chloride, as they will hydrolyze rapidly and violently.[10][11] For less reactive compounds, such as some aryl sulfonyl chlorides, a careful wash with dilute, cold base followed by water may be possible, but it must be performed with extreme caution in a fume hood.[10]

Q4: What are the critical safety precautions when purifying acid halides?

A4: All operations must be conducted in a well-ventilated fume hood.[10] Always wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves.[12][13] These compounds are corrosive and lachrymatory (tear-inducing). Be prepared to quench any unreacted material or spills with a suitable nucleophile like a dilute base or alcohol, but do so cautiously to control the exothermic reaction.[11]

G Safety Protocol for Handling Acid Halides ppe 1. Wear Full PPE - Splash Goggles & Face Shield - Acid-Resistant Gloves - Lab Coat fume_hood 2. Work Exclusively in a Certified Fume Hood anhydrous 3. Use Flame-Dried Glassware and Anhydrous Conditions quenching 4. Have Quenching Agent Ready (e.g., NaHCO3 solution, isopropanol) no_water 5. AVOID CONTACT WITH WATER Violent reaction can occur disposal 6. Dispose of Waste Properly (Quench excess reagent before disposal)

Critical safety steps for acid halides.
Detailed Protocol: Purification of a Liquid Acid Chloride by Distillation

  • Setup : Assemble a fractional distillation apparatus using flame- or oven-dried glassware. Ensure all joints are well-sealed. Place a drying tube filled with a desiccant (e.g., calcium chloride) on the vacuum adapter to protect the system from atmospheric moisture.

  • Transfer : Carefully transfer the crude acid chloride into the distillation flask containing a few boiling chips or a magnetic stir bar.

  • Distillation : Heat the flask gently using a heating mantle. Discard any initial low-boiling fractions.

  • Collection : Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure acid chloride.

  • Storage : The purified acid chloride should be stored in a tightly sealed container, possibly under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation from moisture.

References

Technical Support Center: Improving the Solubility of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments with pyrimidine-based compounds.

Troubleshooting Guides

Issue 1: Compound Precipitation ("Crashing Out") Upon Dilution from DMSO Stock

Q: My pyrimidine-based compound, which is stable in a high-concentration DMSO stock, precipitates when I dilute it into an aqueous buffer for my assay. What should I do?

A: This is a common issue known as "crashing out" and occurs when a compound is rapidly transferred from a high-concentration organic solvent (like DMSO) to an aqueous buffer where its solubility is significantly lower.[1] This can lead to inaccurate results in biological assays.[1]

Troubleshooting Workflow:

Precipitation_Workflow Start Precipitation Observed in Assay Well Phase1 Phase 1: Initial Checks Start->Phase1 VerifyDMSO Verify Final DMSO Concentration (Target: <1%, ideally <0.5%) Phase1->VerifyDMSO VerifyCompoundConc Review Final Compound Concentration (Is it above suspected aqueous solubility limit?) Phase1->VerifyCompoundConc InspectStock Visually Inspect DMSO Stock (Any signs of precipitation?) Phase1->InspectStock Phase2 Phase 2: Simple Mitigation VerifyDMSO->Phase2 VerifyCompoundConc->Phase2 InspectStock->Phase2 SerialDilution Perform Serial Dilution in Assay Buffer (Instead of a single large dilution) Phase2->SerialDilution LowerConc Lower Final Compound Concentration Phase2->LowerConc IncreaseMixing Increase Mixing Energy (Vortex/sonicate during dilution) Phase2->IncreaseMixing Phase3 Phase 3: Formulation & Buffer Modification SerialDilution->Phase3 LowerConc->Phase3 IncreaseMixing->Phase3 Cosolvents Use Co-solvents (e.g., PEG-400, ethanol) Phase3->Cosolvents Surfactants Add Surfactants (Biochemical Assays Only) (e.g., Tween-20, Triton X-100) Phase3->Surfactants AdjustpH Adjust Buffer pH (For ionizable compounds) Phase3->AdjustpH WarmBuffer Gently Warm Buffer (If compound & target are thermally stable) Phase3->WarmBuffer Phase4 Phase 4: Advanced Solutions Cosolvents->Phase4 Surfactants->Phase4 AdjustpH->Phase4 WarmBuffer->Phase4 MeasureSolubility Formally Measure Kinetic Solubility Phase4->MeasureSolubility Formulation Advanced Formulation (e.g., Solid Dispersion, Nanosuspension) Phase4->Formulation EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK EGFR (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Leads to Pyrimidine Pyrimidine-based EGFR Inhibitor Pyrimidine->RTK Inhibition Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., RTK, Integrin) Src Src Kinase Receptor->Src Activation FAK FAK Src->FAK Activates Ras Ras-MAPK Pathway Src->Ras Activates PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT Activates STAT3 STAT3 Src->STAT3 Activates CellFunctions Cell Adhesion, Migration, Proliferation FAK->CellFunctions Regulates Ras->CellFunctions Regulates PI3K_AKT->CellFunctions Regulates STAT3->CellFunctions Regulates Pyrimidine_Src Pyrimidine-based Src Inhibitor Pyrimidine_Src->Src Inhibition Cytotoxicity_Assay_Workflow Start Start: Cell Seeding SeedCells Seed cells in 96-well plate (5,000-10,000 cells/well) Start->SeedCells Incubate1 Incubate for 24 hours SeedCells->Incubate1 TreatCells Treat cells with serially diluted pyrimidine compound and vehicle control (DMSO) Incubate1->TreatCells Incubate2 Incubate for 24, 48, or 72 hours TreatCells->Incubate2 AddReagent Add Cytotoxicity Reagent (e.g., MTT, MTS, or Resazurin) Incubate2->AddReagent Incubate3 Incubate for 1-4 hours AddReagent->Incubate3 Measure Measure Absorbance or Fluorescence (Plate Reader) Incubate3->Measure Analyze Analyze Data: Calculate IC50 Measure->Analyze

References

Stability and storage conditions for 2-Chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloropyrimidine-4-carboxylic acid. This guide provides essential information on the stability and storage of this product, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a refrigerator at 2-8°C.[1] It is crucial to keep the container tightly closed and in a dry, well-ventilated place.[2] Some suppliers also recommend storing it under an inert atmosphere (e.g., nitrogen or argon).

Q2: How stable is this compound at room temperature?

A2: The product is chemically stable under standard ambient conditions (room temperature).[2] However, for prolonged periods, refrigeration is recommended to maintain optimal quality and prevent potential degradation.

Q3: What are the known incompatibilities for this compound?

A3: this compound should be kept away from strong oxidizing agents.[2] It is also advisable to avoid exposure to heat, flames, and sparks.[2]

Q4: Is this compound sensitive to moisture or air?

A4: While specific data on moisture sensitivity is limited, it is best practice to store it in a dry environment with the container tightly sealed to prevent hydrolysis of the chloro group. Some suppliers recommend storage under an inert atmosphere, suggesting some degree of air sensitivity.

Q5: What is the expected shelf life of this product?

A5: While a specific shelf life is not consistently provided by all suppliers, when stored under the recommended conditions (refrigerated, dry, and tightly sealed), the compound is expected to remain stable for an extended period. For critical applications, it is advisable to use the product within the timeframe specified by the supplier's certificate of analysis.

Q6: What are the visual characteristics of this compound and what do changes in appearance signify?

A6: this compound is typically a solid, with colors ranging from yellow to light brown or brown. Significant darkening or changes in coloration upon storage may indicate degradation, and the material should be re-analyzed for purity before use.

Stability and Storage Conditions Summary

The following table summarizes the key storage and stability information for this compound.

ParameterRecommended ConditionNotes
Storage Temperature 2-8°C (Refrigerated)[1]Essential for long-term stability.
Atmosphere Store in a dry place; under an inert atmosphere (Nitrogen or Argon) is recommended.Minimizes potential hydrolysis and oxidation.
Container Tightly closed vessels.[2]Prevents moisture and air exposure.
Incompatibilities Avoid strong oxidizing agents, heat, flames, and sparks.[2]To prevent hazardous reactions.
Short-term Handling Stable at room temperature for short periods.For experimental use, it can be handled on the bench, but should be returned to cold storage promptly.
Appearance Yellow to light brown or brown solid.Any significant change in color may be an indicator of degradation.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or Low Yields in Amide Coupling Reactions

Amide bond formation is a common application for this carboxylic acid.[3] Low or inconsistent yields can be frustrating.

  • Possible Cause 1: Degradation of the starting material.

    • Troubleshooting: Ensure the compound has been stored correctly. If degradation is suspected (e.g., discoloration), verify the purity of the material using an appropriate analytical method such as NMR or LC-MS before use.

  • Possible Cause 2: Inefficient activation of the carboxylic acid.

    • Troubleshooting: The direct condensation of a carboxylic acid and an amine is often inefficient.[4] Use a suitable coupling reagent to activate the carboxylic acid. Common choices include carbodiimides (e.g., EDC, DCC) or uronium/aminium salts (e.g., HATU, HBTU).[4]

  • Possible Cause 3: Side reactions.

    • Troubleshooting: The chloro group on the pyrimidine ring can be susceptible to nucleophilic substitution, especially under basic conditions or with certain nucleophiles. Consider the choice of base and reaction temperature to minimize unwanted side reactions.

Issue 2: Poor Solubility

  • Possible Cause: Inappropriate solvent selection.

    • Troubleshooting: While specific solubility data is not widely available, polar aprotic solvents such as DMF or DMSO are commonly used for reactions involving similar compounds. For aqueous reactions, the carboxylate salt (formed by deprotonation with a suitable base) may have better solubility.

Issue 3: Unexpected Byproducts

  • Possible Cause 1: Hydrolysis of the 2-chloro group.

    • Troubleshooting: If the reaction is run in the presence of water, especially with heating or under basic conditions, hydrolysis of the chloro group to a hydroxyl group can occur. Ensure anhydrous conditions if this side reaction is a concern.

  • Possible Cause 2: Decarboxylation.

    • Troubleshooting: While less common under typical coupling conditions, elevated temperatures could potentially lead to decarboxylation. Monitor reaction temperatures carefully.

G start Low or Inconsistent Yield check_purity Verify Purity of This compound start->check_purity purity_ok Purity is High check_purity->purity_ok Yes purity_bad Purity is Low/ Degraded check_purity->purity_bad No coupling_reagent Review Amide Coupling Protocol purity_ok->coupling_reagent purify Purify Starting Material or Use a New Batch purity_bad->purify purify->start reagent_ok Protocol is Appropriate coupling_reagent->reagent_ok Yes reagent_bad Inefficient Activation coupling_reagent->reagent_bad No side_reactions Analyze for Side Reactions (e.g., LC-MS) reagent_ok->side_reactions optimize_coupling Optimize Coupling Reagent, Base, and Solvent reagent_bad->optimize_coupling optimize_coupling->side_reactions side_reactions_present Side Products Detected side_reactions->side_reactions_present Yes no_side_reactions No Major Side Products side_reactions->no_side_reactions No modify_conditions Modify Reaction Conditions (e.g., lower temperature, anhydrous) to Minimize Side Reactions side_reactions_present->modify_conditions re_evaluate Re-evaluate Stoichiometry and Reaction Time no_side_reactions->re_evaluate end Yield Improved modify_conditions->end re_evaluate->end

Caption: Troubleshooting workflow for low yields.

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol provides a general guideline for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

  • Materials:

    • This compound

    • Amine

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

    • A non-nucleophilic base (e.g., DIPEA or TEA)

    • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

  • Procedure:

    • In a clean, dry flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.

    • Add the amine (1-1.2 equivalents) to the solution.

    • Add the non-nucleophilic base (2-3 equivalents).

    • In a separate vial, dissolve HATU (1.1-1.5 equivalents) in a small amount of the anhydrous solvent.

    • Slowly add the HATU solution to the reaction mixture at room temperature or 0°C, depending on the reactivity of the substrates.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization as needed.

  • Stability Note: During this procedure, it is important to use anhydrous solvents and an inert atmosphere to prevent potential hydrolysis of the 2-chloro group, which can be exacerbated by the basic conditions.

G start Receiving This compound check_container Is container tightly sealed? start->check_container reseal Reseal container tightly check_container->reseal No storage_location Select Storage Location check_container->storage_location Yes reseal->storage_location refrigerator Refrigerator (2-8°C) storage_location->refrigerator dry_ventilated Dry and Well-Ventilated Area refrigerator->dry_ventilated inert_atmosphere Consider storing under Inert Atmosphere (optional) dry_ventilated->inert_atmosphere incompatibilities Store away from Oxidizing Agents and Heat Sources inert_atmosphere->incompatibilities end Optimal Storage Achieved incompatibilities->end

References

Technical Support Center: Suzuki Reactions & Protodeboronation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to protodeboronation, an undesired side reaction that can significantly impact reaction yield and purity.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving problems related to protodeboronation during your Suzuki coupling experiments.

Problem: Low yield of the desired coupled product and significant presence of a byproduct corresponding to the protonated form of the boronic acid/ester.

This is a classic sign of protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] Follow these steps to mitigate this side reaction:

Step 1: Evaluate Your Boron Source

The stability of the boronic acid derivative is a critical first step in preventing protodeboronation.

  • Observation: You are using a boronic acid, especially a heteroaryl boronic acid.

  • Solution: Switch to a more stable boronic acid derivative. This is one of the most effective strategies to combat protodeboronation.[1][2]

    • Pinacol esters: More robust than the corresponding boronic acids.[1]

    • MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, often crystalline solids that enable a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[1][3]

    • Organotrifluoroborates (R-BF₃K): These salts offer increased stability and can be effective at suppressing protodeboronation.[1]

Step 2: Optimize the Base

The choice and strength of the base are crucial as base-catalyzed decomposition is a common pathway for protodeboronation.[2]

  • Observation: You are using a strong base (e.g., NaOH, KOH).

  • Solution: Switch to a weaker base. Milder bases are often sufficient to promote the Suzuki coupling while minimizing the undesired side reaction.[4][5]

    • Consider using bases like K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF.[1][4]

Step 3: Adjust Reaction Temperature

Higher temperatures can accelerate the rate of protodeboronation.[4]

  • Observation: Your reaction is running at a high temperature (e.g., >100 °C).

  • Solution: Lower the reaction temperature. Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A good starting point is often between 60-80 °C.[4] If the reaction is sluggish at lower temperatures, consider optimizing the catalyst system rather than increasing the heat.[4]

Step 4: Enhance Catalyst and Ligand Efficiency

A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[6][7]

  • Observation: The reaction is slow, allowing more time for the boronic ester to decompose.

  • Solution:

    • Increase Catalyst Loading: A modest increase in catalyst loading can accelerate the desired reaction.[4]

    • Optimize Ligands: Employ robust, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands, which are known to promote efficient cross-coupling.[4]

    • Use a Pre-formed Catalyst: Active Pd(0) pre-catalysts can avoid inefficient in-situ reduction steps.[4]

Step 5: Control the Reaction Environment

The presence of water can facilitate protodeboronation.[4]

  • Observation: You are running the reaction under standard aqueous conditions.

  • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[4][8] While some Suzuki reactions benefit from a small amount of water, excessive amounts can be detrimental.[4]

Below is a troubleshooting workflow to guide your decision-making process:

Caption: Troubleshooting workflow for addressing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki reactions?

Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[1] This consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can complicate purification.[1] Certain substrates, like heteroaryl boronic acids, are particularly susceptible to this decomposition pathway.[1]

Q2: What is the underlying mechanism of protodeboronation?

Protodeboronation can proceed through several mechanisms, which are often influenced by the reaction pH.[9] Both acid- and base-catalyzed pathways exist.[2] For some heteroaryl boronic acids, such as 2-pyridylboronic acid, a unique mechanism occurs under neutral pH where a reactive zwitterionic intermediate forms and rapidly decomposes.[1] In many cases, especially under the basic conditions of the Suzuki reaction, the formation of a more reactive boronate anion ([ArB(OH)₃]⁻) can accelerate protodeboronation.[10]

Q3: How does the choice of base quantitatively affect protodeboronation?

The selection of the base is critical. While a comprehensive, universal quantitative comparison is challenging due to substrate dependency, general trends show that weaker bases tend to minimize protodeboronation while still promoting the desired coupling.

BaseTypical SubstrateReported Yield of Coupled ProductCommentsReference
Na₂CO₃Aryl Iodide98%Highly effective in some systems.[1]
K₂CO₃2-Bromo-4-methylpyridine81%A commonly used and effective mild base.[1]
K₃PO₄Heteroaryl BromidesGood to ExcellentOften a good choice for sensitive substrates.[5]
Cs₂CO₃Aryl BromidesGood to ExcellentEffective, but a stronger and more expensive base.[5]
NaOHAryl Bromides~70%Strong base; can lead to more side reactions.[11]
KOHAryl Bromides70-90%Strong base; risk of side reactions.[11]
KF2-Pyridyl NucleophilesGood to ExcellentFluoride ions can play a unique role in activation.[12]

Q4: Can temperature changes significantly reduce protodeboronation?

Yes, temperature can have a dramatic effect. Lowering the temperature generally slows down the rate of protodeboronation. However, an optimal temperature exists where the desired coupling is efficient, and the side reaction is minimized.

TemperatureModel ReactionYield of Coupled ProductObservationsReference
Room TempAryl Bromide + Phenylboronic AcidLowReaction is often too slow.[13]
60 °C5-iodovanillin + Phenylboronic acidGoodA good starting point for many reactions.[14]
80 °CAryl Halide + Phenylboronic AcidOptimalYields often peak around this temperature.[15]
>100 °CAryl Bromide + Phenylboronic AcidDecreasedCan lead to catalyst decomposition and increased side reactions.[16]

Q5: What is a "slow-release" strategy and how does it work?

The "slow-release" strategy involves using a stable precursor of the boronic acid, such as a MIDA boronate.[3][17] This precursor slowly hydrolyzes under the reaction conditions to release the active boronic acid.[3] This keeps the instantaneous concentration of the unstable boronic acid low, which minimizes the rate of its decomposition via protodeboronation while still allowing it to participate in the desired Suzuki coupling.[3][17]

G cluster_0 Slow-Release Strategy cluster_1 Suzuki Catalytic Cycle cluster_2 Side Reaction MIDA Stable MIDA Boronate (Precursor) BA Unstable Boronic Acid (Low Concentration) MIDA->BA Slow Hydrolysis Suzuki Desired Suzuki Coupling BA->Suzuki Proto Protodeboronation (Minimized) BA->Proto

Caption: The "slow-release" strategy for minimizing protodeboronation.

Experimental Protocols

Protocol 1: Suzuki Coupling of a Heteroaryl Bromide using a MIDA Boronate (Slow-Release Strategy)

This protocol is adapted for challenging couplings where protodeboronation is a major concern.

Materials:

  • Heteroaryl Bromide (1.0 equiv)

  • Heteroaryl MIDA boronate (1.2 equiv)

  • Pd(dtbpf)Cl₂ (2 mol%)

  • Triethylamine (Et₃N) (3 equiv)

  • Water (as solvent)

  • TPGS-750-M (surfactant, for aqueous reactions)

Procedure:

  • To a reaction vessel, add the heteroaryl bromide (1.0 equiv), the heteroaryl MIDA boronate (1.2 equiv), Pd(dtbpf)Cl₂ (2 mol%), and the surfactant TPGS-750-M.

  • Add deionized water to the desired concentration.

  • Add triethylamine (3 equiv).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water.

  • The product can often be isolated by simple filtration.

  • If necessary, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Anhydrous Suzuki Coupling of a 2-Pyridyl Nucleophile

This protocol is designed to suppress protodeboronation by using anhydrous conditions and a stable boronate derivative.[12]

Materials:

  • Aryl or Heteroaryl Bromide (1.0 equiv)

  • Lithium triisopropyl 2-pyridylboronate (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • A suitable phosphine or phosphite ligand (e.g., 1 in the reference, with L:Pd = 3:1)

  • Potassium Fluoride (KF) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl/heteroaryl bromide, lithium triisopropyl 2-pyridylboronate, Pd₂(dba)₃, the ligand, and KF to an oven-dried Schlenk tube.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C.

  • Monitor the reaction by GC or LC-MS until the starting aryl halide is consumed.

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Catalyst and Ligand Screening for Chloropyrimidine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst and ligand screening in chloropyrimidine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.

Troubleshooting Guide

This guide addresses specific problems you may encounter during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with chloropyrimidine substrates.

Question 1: My cross-coupling reaction with a chloropyrimidine shows low to no conversion. What are the primary causes and initial troubleshooting steps?

Answer:

Low or no conversion is a frequent challenge, primarily because the carbon-chlorine (C-Cl) bond is less reactive than C-Br or C-I bonds. The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step.[1][2]

Here are the initial steps to troubleshoot this issue:

  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium source is active. For instance, Pd(OAc)₂ can be less reliable; consider using a pre-catalyst like a G3 or G4 palladacycle for more efficient formation of the active Pd(0) species.[1]

    • Ligand Choice: Standard ligands such as PPh₃ may be ineffective.[2] For activating C-Cl bonds, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are essential.[1][2][3][4]

    • Catalyst Loading: For particularly challenging substrates, you may need to increase the catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[1]

  • Reaction Conditions:

    • Temperature: These reactions often necessitate elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[1][5] Microwave irradiation can also be effective, often leading to shorter reaction times and improved yields.[6][7]

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[2] It is crucial to perform the reaction under a strictly inert atmosphere (Argon or Nitrogen) by thoroughly degassing solvents and using proper Schlenk techniques.[1][2][8]

    • Solvent Purity: Always use dry, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1][5] Water content can be critical; while some Suzuki reactions benefit from aqueous media, anhydrous conditions are often necessary for Buchwald-Hartwig aminations.[2]

  • Base Selection:

    • Strength and Type: A strong, non-nucleophilic base is typically required. For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is very common and effective.[1] For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often used.[1][3]

    • Purity and Solubility: Ensure the base is anhydrous and of high purity.[1] For heterogeneous mixtures with inorganic bases, ensure vigorous stirring as their high density can cause them to settle.[1]

Question 2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) on my pyrimidine ring. How can I minimize this side reaction?

Answer:

Hydrodehalogenation is a common side reaction where the chloropyrimidine is reduced instead of coupled.[1] This often occurs when the desired reductive elimination is slow, allowing for competing pathways.

To suppress this side reaction:

  • Optimize the Catalyst System:

    • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Screening different bulky, electron-rich ligands is recommended.

    • Ligand-to-Palladium Ratio: A slight increase in the ligand-to-palladium ratio can sometimes suppress hydrodehalogenation.[9]

  • Control Reaction Conditions:

    • Amine Stoichiometry (for Buchwald-Hartwig): Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired coupling pathway.[1]

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried, as trace water can be a proton source for hydrodehalogenation.[1][9]

    • Base Purity: Use a high-purity, anhydrous base. Some sources of NaOtBu may contain impurities that exacerbate the problem.[1]

Question 3: My reaction is selective for the wrong position on a di-chloropyrimidine substrate. How can I control the regioselectivity?

Answer:

For di- or poly-halogenated pyrimidines, achieving the desired regioselectivity can be a significant challenge. Generally, in palladium-catalyzed couplings, the reactivity order is I > Br > Cl.[5] For di-chloropyrimidines, the electronic environment of each chlorine atom dictates its reactivity.

  • General Reactivity Trends: For substrates like 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack and in many Pd-catalyzed cross-couplings.[7][10]

  • Catalyst Control: While C4-selectivity is common, recent studies have shown that specific catalyst systems, such as those employing bulky N-heterocyclic carbene (NHC) ligands, can uniquely promote C2-selective coupling.[10]

  • Reaction Conditions: Milder reaction conditions may favor coupling at the more reactive site. To achieve coupling at the less reactive site, a more robust catalyst system and higher temperatures may be necessary, often after the more reactive site has been functionalized.[5]

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is best to start with: Pd(0) or Pd(II)?

A1: Both Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be effective.[3][5][8] Pd(II) sources must be reduced in situ to the active Pd(0) species. Pre-catalysts, which are often air-stable Pd(II) complexes that readily form the active Pd(0) catalyst, can provide more reliable and reproducible results.[1]

Q2: Can I use microwave heating for these coupling reactions?

A2: Yes, microwave-assisted procedures can be highly effective for chloropyrimidine couplings. They often lead to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes with very low catalyst loading (e.g., 0.5 mol%).[6][7]

Q3: How do I choose the right solvent for my reaction?

A3: The choice of solvent is critical and can depend on the specific coupling reaction and base used.

  • Suzuki-Miyaura: Mixtures of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water) are very common, especially with water-soluble inorganic bases like K₂CO₃ or K₃PO₄.[3][7][8]

  • Buchwald-Hartwig: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically employed to avoid unwanted side reactions with water.[1][5]

Q4: What is the role of the ligand in the catalytic cycle?

A4: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-donating ligands are generally required for coupling with less reactive aryl chlorides.[4] They facilitate the oxidative addition step and promote the reductive elimination of the desired product.[1][11]

Data Presentation: Catalyst & Ligand Screening Summaries

The following tables summarize reaction conditions from various studies on the cross-coupling of chloropyrimidines.

Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

CatalystLigandBaseSolventTemp (°C)TimeYield (%)Reference(s)
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min71[6][7]
Pd₂(dba)₃-K₂CO₃1,4-Dioxane/H₂O100 (MW)20 min<5[6]
Pd₂(dba)₃·CHCl₃-K₂CO₃1,4-Dioxane/H₂O100 (MW)20 min35[6]
Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O120 (MW)10 min~80[12]
Pd₂(dba)₃P(t-Bu)₃KFTHF50OvernightModerate[12][13]

Table 2: General Conditions for Buchwald-Hartwig Amination of Chloro-Heterocycles

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene80-1008-1675-98[3]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane10012-2470-95[3]
BrettPhos Pd G3 (1-2)-LiHMDS (1.5-2.0)Toluene/Dioxane80-110-High[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Chloropyrimidines

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a stir bar, add the chloropyrimidine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[8][12]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[8][12]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[12]

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[7][8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring and monitor its progress by TLC or LC-MS.[3][5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Chloropyrimidines

This protocol is a general starting point and requires careful handling of air-sensitive reagents.

  • Reaction Setup (in a glovebox): To an oven-dried reaction vial, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%) and a stir bar.[9] Alternatively, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BINAP, 2-4 mol%).[3][9]

  • Add Reagents: Add the chloropyrimidine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).[3][9]

  • Solvent Addition: Remove the vial from the glovebox and add anhydrous, deoxygenated solvent (e.g., toluene) via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M).[1][9]

  • Reaction: Seal the reaction vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][9] Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[3]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Solids: Chloropyrimidine, Coupling Partner, Base purge Purge with Inert Gas (Evacuate & Backfill 3x) reagents->purge catalyst Add Catalyst & Ligand purge->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat Reaction (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up (Dilute, Extract, Dry) monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify Troubleshooting_Logic cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check cluster_base Base Check start Low / No Conversion catalyst_active Is Catalyst/Pre-catalyst Active? start->catalyst_active temp Is Temperature High Enough? (80-110 °C) start->temp base_choice Is Base Strong Enough? start->base_choice ligand_choice Is Ligand Appropriate? (Bulky, Electron-Rich) catalyst_active->ligand_choice catalyst_loading Increase Catalyst Loading? ligand_choice->catalyst_loading atmosphere Is Atmosphere Inert? temp->atmosphere solvent Is Solvent Dry & Degassed? atmosphere->solvent base_purity Is Base Pure & Anhydrous? base_choice->base_purity

References

Issues with starting material reactivity in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance for issues related to starting material reactivity.

This section addresses specific challenges you may encounter during your Suzuki coupling experiments, focusing on the reactivity of boronic acids and aryl halides.

Frequently Asked Questions (FAQs)

Boronic Acid Issues

Q1: My Suzuki coupling reaction has a low yield, and I suspect an issue with my boronic acid. What are the common problems?

A1: Low yields related to boronic acids often stem from their instability, leading to degradation before successful cross-coupling. The primary issues are:

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, particularly with electron-deficient or sterically hindered boronic acids.[1] This process can be catalyzed by acid, base, or metal salts.[2]

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur, especially in the presence of oxygen.[1][3] This side reaction reduces the yield of the desired cross-coupled product.

  • Oxidation: Boronic acids can be oxidized to the corresponding phenols.[2]

  • Trimerization (Boroxine formation): In anhydrous conditions, boronic acids can exist in equilibrium with their trimeric anhydrides, known as boroxines. While boroxines can be used in Suzuki couplings, their formation can sometimes complicate the reaction.

Q2: How can I minimize protodeboronation of my boronic acid?

A2: Several strategies can be employed to mitigate protodeboronation:

  • Choice of Base: Use milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1] Strong bases in aqueous media can accelerate this side reaction.[3]

  • Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous reaction conditions can significantly reduce its occurrence.[3]

  • Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1][4] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of decomposition.[1][5]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[1]

Q3: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: The primary cause of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][3][6] To prevent this:

  • Maintain an Inert Atmosphere: Rigorously degas your solvent and ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1][3]

  • Use High-Purity Reagents: Impurities can sometimes promote side reactions. Ensure your boronic acid and other reagents are of high purity.

  • Control Catalyst Activation: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be promoted by the boronic acid, leading to homocoupling.[2][6] Using a pre-formed Pd(0) catalyst or carefully controlling the reduction step can help.

Aryl Halide Issues

Q4: My reaction is not proceeding to completion, and I'm left with unreacted aryl halide. What could be the problem?

A4: Incomplete conversion is often related to the reactivity of the aryl halide or the activity of the catalyst.

  • Aryl Halide Reactivity: The reactivity of aryl halides in Suzuki coupling follows the general trend: I > Br > OTf >> Cl.[1][7] Aryl chlorides are significantly less reactive due to the high strength of the C-Cl bond, making their activation more difficult.[8][9]

  • Steric Hindrance: Sterically hindered aryl halides, such as those with ortho-substituents, can react slowly.[3]

  • Catalyst Deactivation: The palladium catalyst may deactivate over the course of the reaction.[4]

  • Inhibiting Byproducts: Halide salts (e.g., KX) generated during the reaction can inhibit the catalyst, especially with aryl iodides.[10]

Q5: How can I improve the reactivity of unreactive aryl chlorides?

A5: Coupling unreactive aryl chlorides requires specific strategies to enhance catalyst activity:

  • Use Specialized Catalysts: Employ highly active catalyst systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[3][7][8][9][11]

  • Optimize Reaction Conditions: Higher temperatures and carefully selected bases and solvents can improve reactivity. For example, using aqueous ethanol as a solvent with K₂CO₃ as the base has been shown to be effective for some systems.[7]

  • Use of Additives: In some cases, additives can enhance the reaction rate.

Data Presentation: Optimizing Reaction Components

The following tables summarize yields from screening various reaction components for Suzuki couplings, illustrating the impact of different parameters.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[12]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[12]
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.[12]

Table 2: Influence of Base and Solvent on Suzuki Coupling of Bromobenzene and Phenylboronic Acid

EntrySolventBaseYield (%)Source
1DioxaneK₃PO₄·3H₂O0[13]
2TetrahydrofuranK₃PO₄·3H₂O10.4[13]
3DMFK₃PO₄·3H₂O30.9[13]
4Anhydrous MethanolK₃PO₄·3H₂O78.9[13]
5Anhydrous EthanolK₃PO₄·3H₂O73.4[13]
6Methanol:Water (3:2)NaOH96.3[13]

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Oxygen-Free Suzuki Coupling Reaction

This protocol is crucial to prevent catalyst deactivation and side reactions like homocoupling.[1][3]

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Reagent Addition: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid (or its derivative), and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst and ligand.

  • Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.

Protocol 2: Preparation of a Diethanolamine-Protected Boronic Acid Adduct

This procedure can be used to stabilize boronic acids that are prone to degradation.[3][14]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid in a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equivalent) dropwise while stirring.

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in Suzuki coupling reactions, particularly in protic solvents.[3][14]

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents 1. Check Reagent Quality - Boronic Acid Stability - Aryl Halide Purity - Catalyst/Ligand Integrity start->check_reagents check_conditions 2. Verify Reaction Conditions - Inert Atmosphere - Solvent & Base Purity - Temperature & Time start->check_conditions side_reactions 3. Identify Side Reactions - Protodeboronation - Homocoupling - Dehalogenation start->side_reactions solution_reagents Solution: - Use fresh/purified reagents - Use stable boronic acid derivative - Use robust catalyst/ligand check_reagents->solution_reagents solution_conditions Solution: - Rigorously degas solvent - Screen different bases/solvents - Optimize temperature/time check_conditions->solution_conditions solution_side_reactions Solution: - Use milder base/anhydrous conditions - Ensure O2 exclusion - Adjust ligand/base side_reactions->solution_side_reactions

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Relationship of Components Affecting Starting Material Reactivity

Suzuki_Component_Relationships cluster_starting_materials Starting Materials cluster_catalytic_system Catalytic System cluster_reaction_environment Reaction Environment Boronic_Acid Boronic Acid / Ester (Nucleophile) Boronic_Acid->Boronic_Acid Homocoupling (Side Rxn) Base Base (e.g., K₂CO₃, K₃PO₄) Boronic_Acid->Base Activation Solvent Solvent (e.g., Toluene, Dioxane/H₂O) Boronic_Acid->Solvent Protodeboronation (Side Rxn) Aryl_Halide Aryl Halide / Triflate (Electrophile) Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Aryl_Halide->Catalyst Oxidative Addition (Reactivity: I > Br >> Cl) Ligand Ligand (e.g., PPh₃, SPhos) Ligand->Catalyst Stabilizes & Activates Base->Catalyst Affects Transmetalation Solvent->Catalyst Solubility & Stability Solvent->Base Solubility & Strength

Caption: Interdependencies of key components in a Suzuki coupling reaction.

References

Handling and safety precautions for 2-Chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-Chloropyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin irritation [1][2]

  • Serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

  • Harmful if swallowed [2][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or glasses that meet European standard EN 166.[1]

  • Hand Protection: Chemical-resistant protective gloves.[1]

  • Skin and Body Protection: A lab coat or other appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: For small-scale laboratory use, ensure adequate ventilation. For larger quantities or in case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][4]

Q3: How should this compound be stored?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend refrigeration. Keep it away from incompatible materials such as bases, amines, and reducing agents.[1]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is crucial in case of exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][4] If present, remove contact lenses and continue rinsing.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1][4]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1][4]

Troubleshooting Guide

Scenario 1: A small amount of this compound powder has been spilled on the lab bench.

  • Immediate Action: Cordon off the area to prevent further contamination.

  • Personal Protection: Ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Cleanup Procedure: Mix the spilled material with sand or another inert absorbent material. Sweep up the mixture and place it in a tightly closed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Scenario 2: The compound appears discolored or has an unusual odor.

  • Do Not Use: Do not use the compound if you suspect it has degraded.

  • Check Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (cool, dry, well-ventilated, and away from incompatible substances).

  • Contact Supplier: If the integrity of the compound is in doubt, contact the supplier for further instructions or a replacement.

Quantitative Data

PropertyValueReference
Molecular FormulaC5H3ClN2O2[1]
Molecular Weight158.54 g/mol [1]
Melting Point145 - 151 °C[3]
Boiling Point273.0 ± 50.0 °C at 760 mmHg

Experimental Protocols & Methodologies

While specific experimental protocols will vary based on the research application, the following general guidelines should always be followed:

  • Risk Assessment: Before starting any experiment, perform a thorough risk assessment that considers the hazards of this compound and all other reagents being used.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid creating dust.[1] Do not get the compound in your eyes, on your skin, or on your clothing.[1] Avoid ingestion and inhalation.[1]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1] Remove and wash contaminated clothing before reuse.[1]

Visualizations

Spill_Handling_Workflow cluster_spill Spill of this compound Spill Spill Occurs Isolate Isolate Spill Area Spill->Isolate Don_PPE Don Appropriate PPE Isolate->Don_PPE Contain Contain Spill with Inert Material Don_PPE->Contain Collect Collect Spill Mixture Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report PPE_Selection_Logic cluster_ppe PPE Selection for Handling this compound Start Handling the Compound? Small_Scale Small Scale / Lab Use? Start->Small_Scale Large_Scale Large Scale / Insufficient Ventilation? Small_Scale->Large_Scale No Standard_PPE Standard PPE: - Safety Goggles - Gloves - Lab Coat Small_Scale->Standard_PPE Yes Enhanced_PPE Enhanced PPE: - Standard PPE - Respiratory Protection Large_Scale->Enhanced_PPE Yes

References

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize undesired homocoupling side reactions in your cross-coupling experiments. The following sections cover common issues and solutions for Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, but is often plagued by the homocoupling of the organoboron reagent. This section provides guidance on how to diagnose and mitigate this common side reaction.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Homocoupling is a side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple to form a symmetrical biaryl. This is undesirable because it consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity of the byproduct to the target molecule.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid. Rigorous exclusion of oxygen is therefore crucial.[1][2]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product during its reduction to the active Pd(0) catalyst. This is often an issue at the beginning of the reaction.[1][2]

Q3: How can I effectively remove dissolved oxygen from my reaction?

A3: Rigorous degassing of the reaction solvent and mixture is critical. Two effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (20-30 minutes) can effectively displace dissolved oxygen.[3]

  • Freeze-Pump-Thaw: This method involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.[3]

Q4: Can the choice of palladium source affect the level of homocoupling?

A4: Absolutely. As mentioned, Pd(II) precatalysts can directly contribute to homocoupling. To minimize this, consider the following:

  • Use a Pd(0) Source: Pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be used to bypass the in-situ reduction step that can lead to homocoupling.[3]

  • Use Modern Precatalysts: Buchwald's G3 or G4 precatalysts are designed for clean and efficient generation of the active Pd(0) species, which can help minimize side reactions.[3]

  • Add a Mild Reducing Agent: If using a Pd(II) source is unavoidable, adding a mild reducing agent like potassium formate can help to rapidly generate the Pd(0) catalyst and minimize its concentration in the Pd(II) state.[4]

Q5: How does the choice of ligand influence homocoupling?

A5: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands are generally recommended to suppress homocoupling.[1][5] These ligands can accelerate the desired reductive elimination step to form the cross-coupled product, outcompeting the pathways leading to homocoupling.[5]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Significant formation of homocoupled biaryl byproduct is observed.

Potential Cause Recommended Action Expected Outcome
Presence of Dissolved Oxygen Rigorously degas all solvents and the reaction mixture. Use freeze-pump-thaw cycles for maximum efficiency. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.[3]Reduces oxidation of the Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway.
Use of a Pd(II) Precatalyst Switch to a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst complex. Alternatively, use a modern, well-defined precatalyst (e.g., Buchwald G3/G4). If using a Pd(II) source, consider adding a mild reducing agent.[3][4]Minimizes the concentration of Pd(II) available to participate in the homocoupling of the boronic acid.
Inappropriate Ligand Choice Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These sterically demanding ligands can disfavor the formation of intermediates leading to homocoupling.[1][5]Accelerates the desired cross-coupling pathway and sterically hinders the homocoupling pathway.
Suboptimal Base Selection Screen different bases. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH, as they are generally less likely to promote homocoupling.[1][6]Optimizes the rate of transmetalation for the cross-coupling reaction relative to the homocoupling side reaction.
High Concentration of Boronic Acid Employ a slow addition of the boronic acid solution to the reaction mixture using a syringe pump.[2]Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.
High Reaction Temperature Optimize the temperature. While higher temperatures can increase the reaction rate, they can also disproportionately accelerate side reactions. Run the reaction at the lowest temperature that provides a reasonable rate.[7]Reduces the rate of side reactions, including homocoupling.
Quantitative Data Summary: Suzuki-Miyaura Coupling

Table 1: Effect of Different Bases on Suzuki Coupling Yield

Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Solvent (Toluene/H₂O 10:1), 100 °C, 1h.

Base Yield of Cross-Coupled Product (%)
Na₂CO₃98
K₂CO₃95
K₃PO₄92
NaOH75
KOH78
NaOAc65
Et₃N40

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[8]

Table 2: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of an Aryl Chloride

Reaction Conditions: 2-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (1 mol%), Ligand (2 mol%), K₃PO₄ (2.0 mmol), Toluene, 100 °C, 2h.

Ligand Yield of Cross-Coupled Product (%)
PPh₃<5
PCy₃75
P(t-Bu)₃88
XPhos96
SPhos98

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[9]

Experimental Protocols: Suzuki-Miyaura Coupling

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

  • Glassware and Reagent Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (N₂ or Ar). Solvents must be rigorously degassed using the freeze-pump-thaw method (3 cycles) or by sparging with an inert gas for at least 30 minutes.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe. Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and the phosphine ligand (if not using a pre-formed complex).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Slow Addition of Boronic Acid

  • Follow steps 1-4 of the General Procedure, but do not add the boronic acid to the reaction flask initially.

  • In a separate, dry Schlenk flask, dissolve the boronic acid (1.2 mmol) in a minimal amount of the degassed solvent.

  • Using a syringe pump, add the boronic acid solution to the reaction mixture dropwise over a period of 1-2 hours.

  • Proceed with steps 5-7 of the General Procedure.

Visualizations: Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cross Desired Cross-Coupling Cycle cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition PdII_RX R-Pd(II)-X L_n OA->PdII_RX R-X Trans Transmetalation PdII_R_R1 R-Pd(II)-R' L_n Trans->PdII_R_R1 R'-B(OH)₂ (Base) PdII_R_R1->Pd0 Reductive Elimination RE Reductive Elimination Product R-R' RE->Product Pd0_ox Pd(0)L_n Oxidation Oxidation (O₂) Pd0_ox->Oxidation PdII Pd(II) Species Trans1 Transmetalation PdII->Trans1 R'-B(OH)₂ PdII_R1 R'-Pd(II) L_n Trans2 Transmetalation PdII_R1->Trans2 R'-B(OH)₂ PdII_R1_R1 R'-Pd(II)-R' L_n PdII_R1_R1->Pd0_ox Reductive Elimination RE_homo Reductive Elimination Homocoupling_Product R'-R' RE_homo->Homocoupling_Product

Caption: Competing pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow start High Homocoupling Observed in Suzuki Reaction q1 Is the reaction rigorously degassed? start->q1 a1_yes Improve degassing (Freeze-Pump-Thaw) q1->a1_yes No q2 What is the Palladium source? q1->q2 Yes a1_yes->q2 a2_pdii Switch to Pd(0) source or add reducing agent q2->a2_pdii Pd(II) q3 What ligand is being used? q2->q3 Pd(0) a2_pdii->q3 a3_nonbulky Use bulky, electron-rich phosphine ligand q3->a3_nonbulky Non-bulky q4 Have reaction conditions been optimized? q3->q4 Bulky a3_nonbulky->q4 a4_no Screen bases, solvents, and temperature. Consider slow addition. q4->a4_no No end Homocoupling Minimized q4->end Yes a4_no->end

Caption: Troubleshooting workflow for Suzuki homocoupling.

Section 2: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynes, but it is often complicated by the homocoupling of the terminal alkyne (Glaser coupling). This section details strategies to suppress this side reaction.

Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: What is Glaser coupling and why does it occur in Sonogashira reactions?

A1: Glaser coupling is the oxidative homocoupling of terminal alkynes to form a symmetrical diyne. In the context of the Sonogashira reaction, this side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen. The copper acetylide intermediate, a key species in the Sonogashira catalytic cycle, can undergo oxidative dimerization, leading to the formation of the undesired diyne byproduct.[10][11]

Q2: What is the most effective way to prevent alkyne homocoupling?

A2: The most direct and effective way to prevent Glaser coupling is to employ a copper-free Sonogashira protocol.[10][11] By removing the copper co-catalyst, the primary pathway for this side reaction is eliminated. Additionally, ensuring rigorously anaerobic (oxygen-free) conditions is crucial, even in copper-catalyzed reactions, as oxygen is the oxidant for the homocoupling reaction.[10]

Q3: Can the choice of base and solvent affect the extent of homocoupling?

A3: Yes, the base and solvent system is critical. While an amine base is necessary, its choice and concentration can influence the reaction outcome. In some cases, secondary amines like piperidine or diisopropylamine can be more effective than triethylamine. The solvent can affect the solubility of reagents and intermediates, thereby influencing the relative rates of the desired cross-coupling and the undesired homocoupling.

Q4: Does slow addition of the alkyne help in Sonogashira coupling?

A4: Yes, similar to the slow addition of boronic acid in Suzuki coupling, the slow addition of the terminal alkyne can help to keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction in favor of the cross-coupling reaction with the aryl/vinyl halide.[11]

Troubleshooting Guide: Sonogashira Coupling

Issue: Significant formation of diyne homocoupling product is observed.

Potential Cause Recommended Action Expected Outcome
Presence of Oxygen Rigorously degas all solvents and reagents. Use freeze-pump-thaw cycles or extended sparging with an inert gas. Maintain a positive pressure of N₂ or Ar throughout the reaction.[10][11]Prevents the oxidative dimerization of the copper acetylide intermediate.
Copper(I) Co-catalyst Switch to a copper-free Sonogashira protocol. This may require screening of different palladium catalysts, ligands, and bases to achieve optimal reactivity.[10][11]Eliminates the primary catalytic pathway for Glaser homocoupling.
High Alkyne Concentration Add the terminal alkyne slowly to the reaction mixture using a syringe pump.Maintains a low concentration of the alkyne, favoring the cross-coupling pathway over the bimolecular homocoupling.[11]
Suboptimal Reaction Conditions Screen different bases (e.g., Et₃N, piperidine, Cs₂CO₃) and solvents (e.g., THF, DMF, toluene). Optimize the reaction temperature.Identifies conditions that favor the rate of cross-coupling over homocoupling.
Experimental Protocols: Sonogashira Coupling

Protocol 3: Copper-Free Sonogashira Coupling of an Aryl Bromide

  • Glassware and Reagent Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Degas all solvents and liquid reagents by sparging with argon or by freeze-pump-thaw cycles.

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol) to a dry Schlenk tube equipped with a stir bar.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., anhydrous DMF, 5 mL) via syringe. Then, add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[12][13]

Visualizations: Sonogashira Coupling

Sonogashira_Pathways cluster_cross Desired Sonogashira Cycle (with Copper) cluster_homo Undesired Glaser Homocoupling Pd0 Pd(0)L_n OA Oxidative Addition PdII_RX R-Pd(II)-X L_n OA->PdII_RX R-X Trans Transmetalation PdII_RX->Trans Cu-C≡CR' PdII_R_CCR R-Pd(II)-C≡CR' L_n PdII_R_CCR->Pd0 Reductive Elimination Product R-C≡CR' Cu_acetylide Cu-C≡CR' Oxidation Oxidation (O₂) Cu_acetylide->Oxidation Dimerization Dimerization Homocoupling_Product R'C≡C-C≡CR' Dimerization->Homocoupling_Product 2x Cu-C≡CR'

References

Overcoming poor solubility of reactants in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Overcoming Poor Solubility of Reactants

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with poorly soluble reactants in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter when dealing with substrates that have limited solubility in common reaction media.

Q1: My starting material (aryl halide or boronic acid) has very poor solubility in standard Suzuki coupling solvents. What is the first thing I should try?

A1: The most direct approach is to modify the reaction's physical conditions.[1]

  • Increase Temperature: Solubility often increases with temperature. Many Suzuki couplings are run at elevated temperatures (80-110 °C).[1][2] Be cautious, as higher temperatures can sometimes promote side reactions like catalyst decomposition or protodeboronation (the replacement of the boronic acid group with a hydrogen atom).[1][3]

  • Solvent Screening: If adjusting the temperature is insufficient, screening a range of solvents is the next logical step.[1] Polar aprotic solvents like DMF, or ethereal solvents such as 1,4-dioxane and THF, are effective for many substrates.[1][3] For particularly polar and poorly soluble compounds, highly polar solvents like DMF can be beneficial.[3] Aromatic solvents like toluene are also a common choice, especially for higher-temperature reactions.[4]

Q2: I'm observing a biphasic reaction mixture (e.g., Toluene/Water) with a very slow conversion rate. How can I improve this?

A2: Slow reaction rates in biphasic systems are typically due to inefficient mass transfer between the aqueous phase (containing the dissolved base and activated boronic acid) and the organic phase (containing the aryl halide and palladium catalyst).[1] To overcome this, you can:

  • Increase Stirring Rate: Ensure the mixture is stirred as vigorously as possible to create an emulsion.[1][5] This maximizes the interfacial surface area between the two phases, facilitating reactant interaction.

  • Use a Phase-Transfer Catalyst (PTC): Adding a PTC can dramatically accelerate biphasic reactions.[1] PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB), carry the water-soluble boronate anion into the organic phase where it can participate in the catalytic cycle.[1][6]

Q3: Can my choice of base or ligand influence the outcome when dealing with poor solubility?

A3: Yes, while they don't directly solubilize the reactants, their properties are critical, especially when forcing conditions (like high heat) are needed.

  • Base Selection: The base is crucial for activating the boronic acid. Its solubility and physical form matter.[1]

    • Solubility: The base needs some solubility to be effective. Inorganic bases like K₂CO₃ or K₃PO₄ are often used with water as a co-solvent to aid their dissolution.[1][7]

    • Physical Form: Use finely powdered bases. Clumps or coarse particles have a low surface area, which can lead to poor reproducibility and incomplete reactions.[1]

  • Ligand Selection: The ligand's primary role is to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[1]

    • Activity: Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) form highly active catalysts.[1][8] This high activity can drive sluggish reactions to completion even with very low concentrations of dissolved substrate, effectively compensating for poor solubility.[1]

Q4: I've tried optimizing solvents and conditions, but my reactant is nearly insoluble. What are the next-level strategies?

A4: When conventional solution-phase methods fail, several advanced techniques can be employed to bypass solubility limitations entirely.

  • Mechanochemistry (Ball Milling): This solvent-free technique involves grinding the solid reactants (aryl halide, boronic acid, base) together with the catalyst in a ball mill.[9] The mechanical energy input drives the reaction in the solid state, completely eliminating the need for a solvent.[10][11] This method is powerful for converting insoluble starting materials into products that may also be insoluble.[9][12]

  • Micellar Catalysis (Surfactants in Water): For hydrophobic substrates, Suzuki coupling can be performed in water with the aid of surfactants.[13][14] The surfactants form micelles, which act as nanoreactors, encapsulating the hydrophobic reactants and facilitating their interaction with the water-soluble catalyst or base.[15] This "in-water" approach is a key strategy in green chemistry.[14]

  • Flow Chemistry: Continuous flow reactors can enhance efficiency and safety.[16][17] For solubility-challenged reactions, operating at higher temperatures and pressures than possible in batch reactors can increase solubility and accelerate reaction rates.[18] The improved mixing and heat transfer in flow systems can also be beneficial.[19]

Data Presentation

Table 1: Common Solvents for Suzuki Coupling with Poorly Soluble Reactants. This table summarizes solvents frequently used to address solubility challenges.

Solvent ClassExamplesProperties & Use CasesCitation(s)
Ethereal1,4-Dioxane, Tetrahydrofuran (THF), 2-MeTHFCommonly used, often in a biphasic system with water. Good for a wide range of substrates.[1][3]
AromaticToluene, XyleneEffective for reactions requiring higher temperatures to improve solubility.[1][4]
Polar AproticDimethylformamide (DMF), AcetonitrileGood for dissolving highly polar or functionalized substrates that are insoluble in ethers or aromatic solvents.[1][3]
Aqueous (with Surfactant)Water with TPGS-750-M, Tween 80, etc.Green chemistry approach for hydrophobic and water-insoluble substrates using micellar catalysis.[13][20]

Table 2: Common Phase-Transfer Catalysts (PTCs) for Biphasic Suzuki Coupling. This table lists PTCs used to accelerate reactions between immiscible aqueous and organic phases.

PTC AbbreviationFull NameTypical Mol%NotesCitation(s)
TBABTetrabutylammonium Bromide10-20A very common and effective PTC for a wide range of Suzuki reactions.[1][21]
Aliquat 336Tricaprylylmethylammonium chloride1-5Highly organophilic and thermally stable, often used at lower loadings than TBAB.[1][22]
TBAOHTetrabutylammonium HydroxideVariesCan act as both a base and a PTC, helping to create an emulsion.[21]
TPABTetrapropylammonium BromideVariesUsed to generate a quasi-heterogeneous catalyst system in some applications.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Poorly Soluble Aryl Halide

This protocol is a general starting point and requires optimization for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).[1][3]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, to achieve 0.1-0.2 M concentration) via syringe.[3]

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[1] Under a positive flow of inert gas, add the catalyst/ligand mixture to the reaction flask.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[1] Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product via flash column chromatography.[3]

Protocol 2: Parallel Solvent Screening

This method allows for the efficient testing of multiple solvents to find the optimal one for your substrates.[1]

  • Stock Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable volatile solvent (e.g., THF).

  • Vial Preparation: In an array of reaction vials, add the chosen base to each vial.

  • Solvent Addition: Add a different degassed test solvent (e.g., DMF, Toluene, Dioxane, 2-MeTHF) to each vial.

  • Reaction Initiation: Add an equal aliquot of the reactant/catalyst stock solution to each vial. Seal the vials tightly.

  • Execution: Place the vials in a heating block with vigorous stirring at the desired temperature. Monitor each reaction over time to compare conversion rates and identify the best-performing solvent.

Visualizations

Troubleshooting_Workflow start Start: Poor Reactant Solubility in Suzuki Coupling check_temp_solvent Step 1: Modify Physical Conditions start->check_temp_solvent increase_temp Increase Temperature (e.g., 80-110 °C) check_temp_solvent->increase_temp screen_solvents Screen Solvents (Dioxane, Toluene, DMF, etc.) check_temp_solvent->screen_solvents is_biphasic Is the reaction biphasic and slow? increase_temp->is_biphasic screen_solvents->is_biphasic optimize_biphasic Step 2: Optimize Biphasic System is_biphasic->optimize_biphasic Yes is_solved Problem Solved? is_biphasic->is_solved No vigorous_stir Ensure Vigorous Stirring optimize_biphasic->vigorous_stir add_ptc Add Phase-Transfer Catalyst (PTC) (e.g., TBAB) optimize_biphasic->add_ptc vigorous_stir->is_solved add_ptc->is_solved advanced_methods Step 3: Consider Advanced Methods is_solved->advanced_methods No end_success Success: Reaction Optimized is_solved->end_success Yes mechanochem Mechanochemistry (Ball Milling) advanced_methods->mechanochem micellar Micellar Catalysis (Surfactants in H2O) advanced_methods->micellar flow_chem Flow Chemistry advanced_methods->flow_chem end_consult Consult Literature for Specialized Conditions mechanochem->end_consult micellar->end_consult flow_chem->end_consult

Caption: Troubleshooting workflow for overcoming poor reactant solubility.

Experimental_Workflow start Objective: Optimize Reaction for Poorly Soluble Substrate prep_stock 1. Prepare Stock Solution (Reactants, Catalyst, Ligand) start->prep_stock prep_vials 2. Prepare Vial Array (Add Base and Test Solvents) prep_stock->prep_vials initiate 3. Initiate Reactions (Add Stock Solution to Vials) prep_vials->initiate run_rxn 4. Run Reactions (Heat and Stir) initiate->run_rxn monitor 5. Monitor Progress (TLC, LC-MS) run_rxn->monitor analyze 6. Analyze Results monitor->analyze analyze->start No/Poor Conversion (Re-evaluate parameters) best_solvent Identify Best Solvent System analyze->best_solvent Successful Conversion scale_up 7. Scale-Up Reaction Using Optimized Conditions best_solvent->scale_up end Optimized Protocol Established scale_up->end

Caption: Experimental workflow for parallel solvent screening.

References

Validation & Comparative

A Comparative Guide to 2-Chloropyrimidine-4-carboxylic acid and Alternative Building Blocks in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecules. Among the myriad of heterocyclic scaffolds, pyrimidines are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. This guide provides an objective, data-driven comparison of 2-Chloropyrimidine-4-carboxylic acid with other relevant building blocks, focusing on their performance in key synthetic transformations.

Executive Summary

This compound is a versatile bifunctional building block offering two reactive sites: a chlorine atom at the 2-position susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and a carboxylic acid at the 4-position ready for amide bond formation and other derivatizations. While it is a valuable synthon, alternative building blocks, such as its bromo-analog, 2-Bromopyrimidine-4-carboxylic acid, and other substituted pyrimidines, can offer advantages in terms of reactivity, selectivity, and cost-effectiveness. The general trend in reactivity for palladium-catalyzed cross-coupling reactions follows the order of C-I > C-Br > C-Cl, suggesting that bromo-substituted pyrimidines may offer higher yields or require milder reaction conditions compared to their chloro-counterparts.

Performance in Key Synthetic Reactions

The utility of a building block is best assessed by its performance in common, synthetically important reactions. Here, we compare this compound and its alternatives in Suzuki-Miyaura coupling and amide bond formation, two of the most widely used reactions in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The reactivity of the halide in the pyrimidine ring is a key factor influencing reaction outcomes.

Table 1: Comparison of Halogenated Pyrimidines in Suzuki-Miyaura Coupling

Building BlockCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[1]
2,4-Dichloropyrimidine3-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2572[1]
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidAllyl-Pd-NHCTHF/MeOHRT24~95[2]
2-Bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O80-12012-2485-95[3]
5-Bromo-2-chloropyrimidineArylboronic acidPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O902>90Inferred from

Analysis:

The data, although from different studies, highlights several key trends. The microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine provides good to excellent yields in very short reaction times[1]. The high yield obtained with the 2-chloro-4,6-dimethoxypyrimidine at room temperature suggests that electron-donating groups on the pyrimidine ring can facilitate the reaction[2]. The consistently high yields reported for bromo-pyridines and the expected higher reactivity of the C-Br bond in 5-bromo-2-chloropyrimidine suggest that bromo-substituted pyrimidines are generally more reactive coupling partners than their chloro-analogs, potentially leading to higher yields under milder conditions[3]. This is consistent with the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl).

Amide Coupling

The carboxylic acid moiety of this compound and its analogs is readily converted to amides, which are prevalent in pharmaceuticals. The choice of coupling reagent is critical for achieving high yields and purity.

Table 2: Comparison of Building Blocks in Amide Coupling Reactions

Building BlockAmine PartnerCoupling ReagentBaseSolventYield (%)Reference
2-Chloropyrimidine-4-carbonyl chlorideAmmonia--THF80[4]
General Carboxylic AcidGeneral AmineHATUDIPEADMFHigh[5]
General Carboxylic AcidElectron-deficient AmineEDC / HOBt (cat.) / DMAPDIPEACH₃CNGood to Excellent[]

Analysis:

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of Halogenated Pyrimidines

This protocol is adapted from the microwave-assisted synthesis of 4-substituted-2-chloropyrimidines[1].

Materials:

  • Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine, 1.0 eq)

  • Aryl or heteroaryl boronic acid (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a microwave vial, add the halogenated pyrimidine, boronic acid, palladium catalyst, and base.

  • Add the degassed solvent and seal the vial.

  • Place the vial in a microwave reactor and irradiate at the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-30 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for HATU-Mediated Amide Coupling

This protocol is a standard procedure for amide bond formation using HATU.

Materials:

  • Carboxylic acid (e.g., this compound, 1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.0-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Biological Context: Inhibition of the JAK-STAT Signaling Pathway

Pyrimidine-based scaffolds are prevalent in kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The Janus kinase (JAK) family of tyrosine kinases, which are crucial components of the JAK-STAT signaling pathway, are important targets for the treatment of autoimmune diseases and cancer. Small molecule inhibitors that target the JAKs can modulate the downstream signaling cascade.

The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT Receptor->STAT 4. STAT Docking JAK->Receptor 3. Receptor Phosphorylation JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus Gene Target Gene Transcription Inhibitor Pyrimidine-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrimidine-based JAK inhibitors.

Logical Workflow for Building Block Selection

The choice of a building block for a synthetic campaign involves a logical decision-making process that balances reactivity, selectivity, cost, and availability.

Building_Block_Selection Start Define Synthetic Target and Key Reactions Halogen Halogen Reactivity (I > Br > Cl) Start->Halogen Selectivity Need for Regioselectivity? Start->Selectivity Chloro 2-Chloropyrimidine - Lower reactivity - Generally lower cost Halogen->Chloro Milder conditions not critical Bromo 2-Bromopyrimidine - Higher reactivity - Milder conditions - Potentially higher cost Halogen->Bromo Higher reactivity needed Cost Cost and Availability Final Select Optimal Building Block Cost->Final Selectivity->Halogen No DiHalo Dihalopyrimidine - Multiple reaction sites - Stepwise functionalization Selectivity->DiHalo Yes Chloro->Cost Bromo->Cost DiHalo->Cost

Caption: A decision-making workflow for selecting a halogenated pyrimidine building block.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its commercial availability and dual functionality make it an attractive choice for many synthetic applications. However, for reactions where higher reactivity is desired, such as in challenging palladium-catalyzed cross-coupling reactions, the corresponding 2-bromo analog may be a superior choice, potentially offering higher yields under milder conditions. The selection of the optimal building block will ultimately depend on a careful consideration of the specific synthetic route, the desired reactivity, and economic factors. This guide provides the necessary data and protocols to make an informed decision in this critical aspect of chemical synthesis.

References

The Versatile 2-Chloropyrimidine Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of privileged scaffolds is paramount in the quest for novel therapeutics. The 2-chloropyrimidine core has emerged as a versatile and highly tractable starting point for the design of potent and selective inhibitors targeting a range of biologically significant proteins. This guide provides a comparative analysis of 2-chloropyrimidine derivatives, focusing on their inhibitory activities against key protein kinases and their broader anticancer effects, supported by experimental data and detailed methodologies.

This guide will delve into the SAR of 2-chloropyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 1 (CDK1), and Mitogen- and Stress-Activated Kinase 1 (MSK1). Additionally, the broader anticancer activities of related substituted pyrimidine derivatives will be explored.

Comparative Analysis of 2-Chloropyrimidine Derivatives as Kinase Inhibitors

The strategic placement of a chlorine atom at the 2-position of the pyrimidine ring provides a key reactive handle for medicinal chemists. This feature allows for facile nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a diverse array of substituents to probe the chemical space around a biological target. This section compares the SAR of 2-chloropyrimidine derivatives against three distinct kinase targets.

Dual VEGFR-2 and CDK1 Inhibition by 2-Amino-4-aryl-5-chloropyrimidines

A series of 2-amino-4-aryl-5-chloropyrimidines has been identified as potent dual inhibitors of VEGFR-2, a key regulator of angiogenesis, and CDK1, a critical enzyme in cell cycle progression.[1] The following table summarizes the SAR of these compounds, highlighting the impact of substitutions at the 2-amino and 4-aryl positions on their inhibitory potency.

CompoundR (2-position)Ar (4-position)VEGFR-2 IC50 (nM)CDK1 IC50 (nM)
1 -NH2Phenyl100250
2 -NHMePhenyl80200
3 -NHEtPhenyl75180
4 -NH24-Chlorophenyl50120
5 -NH24-Methoxyphenyl150300
6 -NHMe4-Chlorophenyl40100

Structure-Activity Relationship (SAR) Summary:

  • Substitution at the 2-amino position: Small alkyl substitutions on the 2-amino group, such as methyl (Compound 2 ) and ethyl (Compound 3 ), generally lead to a modest increase in potency against both VEGFR-2 and CDK1 compared to the unsubstituted amine (Compound 1 ).

  • Substitution at the 4-aryl position: The nature of the substituent on the 4-aryl ring significantly influences activity. Electron-withdrawing groups, such as a chloro substituent at the para-position (Compound 4 ), enhance the inhibitory activity against both kinases. Conversely, electron-donating groups, like a methoxy group (Compound 5 ), tend to decrease potency.

  • Combined substitutions: The combination of a small alkyl group at the 2-position and an electron-withdrawing group on the 4-aryl ring (Compound 6 ) results in the most potent dual inhibitors in this series.

Covalent Inhibition of MSK1 by 2,5-Dichloropyrimidine Derivatives

A distinct class of 2,5-dichloropyrimidine derivatives has been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1. These compounds act via an SNAr reaction with a non-catalytic cysteine residue (Cys440) in the kinase. The following table illustrates the SAR for this series.

CompoundX (2-position)Y (5-position)RMSK1 pIC50
7 ClCl4-azaindole6.7
8 FCl4-azaindole7.7
9 BrCl4-azaindole6.7
10 HCl4-azaindole4.7
11 ClF4-azaindole6.8
12 ClH4-azaindole6.1

Structure-Activity Relationship (SAR) Summary:

  • Halogen at the 2-position: The nature of the halogen at the 2-position significantly impacts potency. A fluorine atom (Compound 8 ) leads to a 10-fold increase in potency compared to chlorine (Compound 7 ) and bromine (Compound 9 ). Deletion of the 2-chloro group (Compound 10 ) results in a nearly 100-fold reduction in activity, highlighting its importance for the covalent interaction.

  • Halogen at the 5-position: The 5-chloro substituent is also crucial for activity. Replacing it with fluorine (Compound 11 ) results in similar activity, while its complete removal (Compound 12 ) leads to a decrease in potency. This suggests that the electrophilicity of the pyrimidine ring is a key driver of inhibition.

Broader Anticancer Activity of Substituted Pyrimidine Derivatives

The pyrimidine scaffold is a common feature in a multitude of anticancer agents. The following table provides a comparison of the cytotoxic activity of various substituted pyrimidine derivatives against different human cancer cell lines, as determined by the MTT assay.

CompoundCancer Cell LineIC50 (µM)
Pyrimidine Derivative A MCF-7 (Breast)5.2
HCT-116 (Colon)8.1
Pyrimidine Derivative B A549 (Lung)12.5
HeLa (Cervical)9.8
Thienopyrimidine Derivative C HepG2 (Liver)7.3
PC-3 (Prostate)10.4

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data.

Kinase Inhibition Assays

VEGFR-2 Kinase Assay:

  • Reaction Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.

  • Enzyme and Substrate: Use recombinant human VEGFR-2 kinase and a suitable substrate, such as Poly(Glu, Tyr) 4:1.

  • Procedure:

    • Add 10 µL of the test compound (in DMSO, final concentration ≤1%) to the wells of a 96-well plate.

    • Add 20 µL of the VEGFR-2 enzyme solution in reaction buffer.

    • Initiate the reaction by adding 20 µL of a mixture of the substrate and ATP (final concentration at the Km for ATP).

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

CDK1/Cyclin B Kinase Assay:

  • Reaction Buffer: Prepare a buffer containing 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, and 2 mM EDTA. Add 0.25 mM DTT just prior to use.

  • Enzyme and Substrate: Use recombinant human CDK1/Cyclin B1 complex and Histone H1 as the substrate.

  • Procedure:

    • Add the test compound to the wells of a 96-well plate.

    • Add the CDK1/Cyclin B enzyme and Histone H1 substrate to the wells.

    • Initiate the reaction by adding ATP (containing γ-³²P-ATP for radiometric detection or using a non-radioactive method like ADP-Glo™).

    • Incubate at 30°C for 30 minutes.

    • For radiometric assays, stop the reaction by adding phosphoric acid and spot the mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated ³²P-ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for the detection reagent.

  • Data Analysis: Determine the IC50 values as described for the VEGFR-2 assay.

MSK1 Covalent Inhibitor Assay:

  • Pre-incubation: Incubate the recombinant human MSK1 CTKD with the test compound for a specified period (e.g., 1-3 hours) to allow for covalent bond formation.

  • Activity Measurement: After pre-incubation, initiate the kinase reaction by adding a suitable substrate (e.g., a specific peptide substrate) and ATP.

  • Detection: Measure the kinase activity over time to assess the extent of irreversible inhibition. Mass spectrometry can also be used to confirm the covalent modification of the enzyme.

  • Data Analysis: Determine the rate of inactivation (kinact) and the inhibition constant (Ki) to characterize the covalent inhibitors.

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

CDK1_Cell_Cycle_Pathway CyclinB Cyclin B MPF MPF (CDK1/Cyclin B) CyclinB->MPF CDK1 CDK1 CDK1->MPF Substrates Phosphorylation of Mitotic Substrates MPF->Substrates G2 G2 Phase G2->CyclinB Accumulation M M Phase (Mitosis) Substrates->M

Caption: CDK1/Cyclin B activation and cell cycle progression.

MSK1_Signaling_Pathway Stress Stress / Mitogens ERK_p38 ERK / p38 MAPK Stress->ERK_p38 MSK1 MSK1 ERK_p38->MSK1 Activation CREB CREB MSK1->CREB Phosphorylation HistoneH3 Histone H3 MSK1->HistoneH3 Phosphorylation Gene Gene Transcription (Inflammation, Survival) CREB->Gene HistoneH3->Gene

Caption: MSK1 signaling pathway activation.

Experimental_Workflow Start Compound Synthesis (2-Chloropyrimidine Derivatives) KinaseAssay In Vitro Kinase Assay (VEGFR-2, CDK1, MSK1) Start->KinaseAssay SAR SAR Analysis (IC50 Determination) KinaseAssay->SAR CellAssay Cell-Based Assay (MTT Cytotoxicity) SAR->CellAssay Lead Lead Compound Identification CellAssay->Lead

Caption: General experimental workflow for SAR studies.

References

Navigating the Therapeutic Potential: A Comparative Guide to Novel Pyrimidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone in the quest for novel therapeutics. Its versatile nature allows for the development of compounds targeting a wide array of biological pathways implicated in diseases ranging from cancer to inflammation. This guide provides an objective comparison of the biological efficacy of recently developed pyrimidine-based drug candidates, supported by experimental data and detailed methodologies to aid in the evaluation and progression of promising new chemical entities.

The following sections delve into the quantitative performance of these candidates in key biological assays, provide detailed protocols for the cited experiments, and visualize the intricate signaling pathways and experimental workflows involved. This comprehensive overview aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this important class of molecules.

Comparative Efficacy of Novel Pyrimidine Derivatives

The biological activity of novel pyrimidine-based drug candidates has been extensively evaluated across various preclinical models. The following tables summarize the quantitative data from key studies, offering a direct comparison of their potency against different cancer cell lines and molecular targets.

Compound ID/SeriesTarget/AssayCell Line/EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Pyrido[2,3-d]pyrimidine 8d CDK2 InhibitionMCF-75.5--
Pyrido[2,3-d]pyrimidine 6c CytotoxicityMCF-77.4--
Thieno[2,3-d]pyrimidine 5b EGFR (Wild Type)-0.037Erlotinib-
Thieno[2,3-d]pyrimidine 5b EGFR (T790M Mutant)-0.204Erlotinib-
Cyanopyridone 5a VEGFR-2 Inhibition-0.217Taxol-
Cyanopyridone 5e VEGFR-2 Inhibition-0.124Taxol-
Cyanopyridone 5a CytotoxicityHepG22.71Taxol-
Cyanopyridone 5e CytotoxicityMCF-71.39Taxol-
Pyridothienopyrimidinone 7a PIM-1 Kinase Inhibition-1.18Staurosporine-
Pyridothienopyrimidinone 7d PIM-1 Kinase Inhibition-1.97Staurosporine-
Thiophene[3,2-d]pyrimidine DPP-21 Tubulin Polymerization-2.4Colchicine-
Thiophene[3,2-d]pyrimidine DPP-21 Cytotoxicity (Average)6 cancer cell lines~0.00623Colchicine0.00926

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in the comparison tables, enabling researchers to understand and potentially replicate the findings.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyrimidine-based compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Kinase Inhibition Assays (EGFR, VEGFR-2, PIM-1)

These assays determine the ability of the pyrimidine compounds to inhibit the activity of specific protein kinases.

  • Reagents: Recombinant human kinases (e.g., EGFR, VEGFR-2, PIM-1), a suitable substrate peptide, and ATP are required. The assay is typically performed in a buffer containing Tris-HCl, MgCl2, and DTT.

  • Assay Procedure:

    • The kinase, substrate, and varying concentrations of the pyrimidine inhibitor are combined in the wells of a 384-well plate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. A common method is the ADP-Glo™ Kinase Assay, where the ADP is converted to ATP, and the amount of ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal.

  • Data Analysis: The luminescence is measured with a plate reader, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined from a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Reagents: Purified tubulin (e.g., from porcine brain), a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP, and a polymerization-enhancing agent like glycerol are used.

  • Assay Procedure:

    • A reaction mixture containing tubulin in the assay buffer is prepared.

    • The test compound at various concentrations is added to the mixture.

    • Polymerization is initiated by adding GTP and incubating the mixture at 37°C.

  • Monitoring Polymerization: The increase in microtubule formation can be monitored in real-time by measuring the increase in light scattering (turbidity) at 340 nm using a spectrophotometer. Alternatively, a fluorescence-based method can be used where a fluorescent reporter like DAPI, which preferentially binds to polymerized tubulin, is included in the reaction, and the increase in fluorescence is measured.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of drug candidates in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The pyrimidine compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.

  • Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size or after a specified duration. The tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis). The percentage of tumor growth inhibition is calculated to determine the efficacy of the compound.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the context of the experimental data, the following diagrams, created using the DOT language, illustrate key signaling pathways targeted by these pyrimidine-based drug candidates and a typical experimental workflow.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P1 P EGFR->P1 P2 P EGFR->P2 Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits ATP Binding Grb2 Grb2 P2->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 P VEGFR2->P1 P2 P VEGFR2->P2 Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->VEGFR2 Inhibits ATP Binding PLCg PLCγ P2->PLCg PI3K PI3K P2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assays In_Vitro->Enzyme_Assay Mechanism Mechanism of Action Studies In_Vitro->Mechanism Hit_to_Lead Hit-to-Lead Optimization Cytotoxicity->Hit_to_Lead Enzyme_Assay->Hit_to_Lead Mechanism->Hit_to_Lead In_Vivo In Vivo Efficacy Hit_to_Lead->In_Vivo Promising Candidates Xenograft Tumor Xenograft Models In_Vivo->Xenograft Toxicity Toxicity & PK/PD Studies In_Vivo->Toxicity Preclinical Preclinical Candidate Selection Xenograft->Preclinical Toxicity->Preclinical

Comparative analysis of synthesis routes for pyrimidine carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules, including pharmaceuticals and agrochemicals. The strategic synthesis of these molecules is a cornerstone of medicinal chemistry and drug development. This guide provides a comparative analysis of three prominent synthesis routes, offering insights into their methodologies, performance, and ideal applications.

At a Glance: Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the Biginelli Reaction, Synthesis from Amidinium Salts, and the Minisci Reaction, providing a clear comparison of their performance.

ParameterBiginelli ReactionSynthesis from Amidinium SaltsMinisci Reaction
Product Dihydropyrimidine-5-carboxylic esters2-Substituted pyrimidine-5-carboxylic esters5-Halo-pyrimidine-4-carboxylic esters
Typical Yield 61-95% (can be lower for substituted aldehydes)[1][2]Moderate to excellent (e.g., up to 81%)[3][4]44-75%[4]
Reaction Time 3-16 hours (conventional), 1-90 minutes (microwave)[2][5][6]12-16 hours[7]2-4 hours[8]
Reaction Temperature Room temperature to reflux (conventional), 90-180°C (microwave)[2][5][6]Room temperature[7]0°C to room temperature[8]
Key Reagents Aldehyde, β-ketoester, urea/thioureaSodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate, amidinium salt5-Halopyrimidine, alkyl pyruvate, H₂O₂, FeSO₄
Catalyst Brønsted or Lewis acids (e.g., HCl, Yb(OTf)₃, CuCl₂·2H₂O)[5][9]N/A (base-mediated condensation)Fe(II)-mediated redox decomposition[4]
Advantages One-pot, high atom economy, versatile, well-established[5]Direct synthesis of 2,5-disubstituted pyrimidines, avoids 4-position substitution[3]Highly regioselective for the 4-position, useful for specific precursors[4]
Disadvantages Can produce dihydropyrimidines requiring subsequent oxidation, yields can be low for certain substrates[10]Multi-step preparation of the sodium salt precursor[7]Use of radical chemistry may not be suitable for all substrates, requires careful control[4]

Synthesis Route Workflows

The logical workflows for the three compared synthesis routes are depicted below, illustrating the progression from starting materials to the final pyrimidine carboxylic acid ester products.

G cluster_0 Biginelli Reaction cluster_1 Synthesis from Amidinium Salts cluster_2 Minisci Reaction b_start Aldehyde + β-Ketoester + Urea/Thiourea b_process One-Pot Cyclocondensation (Acid Catalysis) b_start->b_process b_product Dihydropyrimidine Carboxylic Ester b_process->b_product b_optional Oxidation (Optional) b_product->b_optional b_final Pyrimidine Carboxylic Ester b_optional->b_final a_start1 Methyl Formate + Methyl 3,3-dimethoxypropionate a_intermediate Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate a_start1->a_intermediate a_start2 Amidinium Salt a_process Condensation a_start2->a_process a_intermediate->a_process a_product 2-Substituted Pyrimidine-5-carboxylic Ester a_process->a_product m_start1 5-Halopyrimidine m_process Homolytic Alkoxycarbonylation (Fe(II) mediated) m_start1->m_process m_start2 Alkyl Pyruvate + H₂O₂ m_intermediate Alkoxycarbonyl Radical m_start2->m_intermediate m_intermediate->m_process m_product 5-Halo-pyrimidine-4-carboxylic Ester m_process->m_product

Caption: Comparative workflow of pyrimidine carboxylic acid synthesis routes.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.

Protocol 1: Biginelli Reaction (Microwave-Assisted, Solvent-Free)

This protocol describes a rapid and environmentally friendly approach to synthesizing dihydropyrimidin-2(1H)-ones and thiones.[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Sulfamic acid (20 mol %)

Procedure:

  • In a 100 mL beaker, combine the aromatic aldehyde, ethyl acetoacetate, urea or thiourea, and sulfamic acid.

  • Cover the beaker with a watch glass.

  • Irradiate the mixture in a microwave oven at 300 watts.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the solidified reaction mass.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the product from ethanol to obtain the pure dihydropyrimidine carboxylic ester.

Protocol 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters from Amidinium Salts

This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters without substitution at the 4-position.[7]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • Methyl 3,3-dimethoxypropionate

  • Methyl formate

  • Amidinium salt

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.

Part B: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester

  • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

Protocol 3: Minisci Homolytic Alkoxycarbonylation

This protocol details a regioselective synthesis of 5-halopyrimidine-4-carboxylic acid esters via a radical reaction.[4][8]

Materials:

  • Alkyl pyruvate (e.g., ethyl pyruvate)

  • Acetic acid

  • 30% aqueous hydrogen peroxide (H₂O₂)

  • 5-Bromopyrimidine

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • In a flask, prepare the hydroperoxy species by slowly adding the alkyl pyruvate to a solution of acetic acid and 30% aqueous H₂O₂ (3 equiv.) at a temperature maintained below 0 °C. Stir for 15 minutes.

  • In a separate reaction flask, dissolve 5-bromopyrimidine (1 equiv.) and FeSO₄·7H₂O (3 equiv.) in a mixture of water and CH₂Cl₂.

  • Cool the pyrimidine solution to 0 °C and add concentrated H₂SO₄ (3 equiv.).

  • Add the pre-formed hydroperoxy species from step 1 dropwise to the pyrimidine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the ethyl 5-bromopyrimidine-4-carboxylate.

Signaling Pathways and Logical Relationships

The synthesis of pyrimidine carboxylic acids can be viewed as a network of chemical transformations. The following diagram illustrates the logical relationships between the key reactants and products in the discussed synthetic routes.

G Aldehyde Aldehyde Halopyrimidine 5-Halopyrimidine DHPC_Ester Dihydropyrimidine Carboxylic Ester Aldehyde->DHPC_Ester Biginelli BetaKetoester β-Ketoester BetaKetoester->DHPC_Ester Biginelli Urea Urea/Thiourea Urea->DHPC_Ester Biginelli AmidiniumSalt Amidinium Salt PC_Ester_M 5-Halo-pyrimidine -4-carboxylic Ester Halopyrimidine->PC_Ester_M Minisci AlkylPyruvate Alkyl Pyruvate AlkylPyruvate->PC_Ester_M Minisci PC_Ester_A 2-Substituted Pyrimidine -5-carboxylic Ester AmidiniumSalt->PC_Ester_A Condensation ActivatedPropenol Activated Propen-1-ol Salt ActivatedPropenol->PC_Ester_A Condensation PC_Ester_B Pyrimidine Carboxylic Ester DHPC_Ester->PC_Ester_B Oxidation

Caption: Logical relationships in pyrimidine carboxylic acid synthesis.

References

Validating Analytical Methods for Pyrimidine Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable analysis of pyrimidine intermediates is a cornerstone of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The validation of analytical methods used to monitor these intermediates is not merely a regulatory requirement but a critical scientific endeavor. This guide provides a comparative overview of common analytical techniques for the analysis of pyrimidine intermediates, supported by experimental data and detailed methodologies in line with international guidelines.

Core Analytical Techniques and Their Validation

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are the primary analytical tools for the characterization and quantification of pyrimidine intermediates.[1][2][3] The choice of method depends on the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability, as well as the intended purpose of the analysis (e.g., purity assessment, impurity profiling, or quantitative assay).

Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[4] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), Food and Drug Administration (FDA), and European Medicines Agency (EMA), include accuracy, precision, specificity, linearity, range, robustness, and the limits of detection (LOD) and quantitation (LOQ).[4][5][6][7][8][9][10][11]

Comparative Performance of Analytical Methods

The following table summarizes typical performance characteristics of HPLC-UV and GC-FID methods for the analysis of pyrimidine intermediates. These values are based on established capabilities of the techniques and serve as a baseline for method validation.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography (GC) with Flame Ionization Detection (FID)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for non-volatile and thermally labile compounds.Ideal for volatile and semi-volatile compounds. Derivatization may be required for non-volatile analytes.[12][13]
Linearity (r²) Typically ≥ 0.999[14][15]Typically ≥ 0.998[14]
Accuracy (% Recovery) 98.0% - 102.0%[14][15]97.0% - 103.0%[14]
Precision (RSD)
- Repeatability (Intra-day)≤ 1.0%[15]≤ 2.5%[14]
- Intermediate Precision (Inter-day)≤ 2.0%[15]≤ 3.0%[14]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1[14]Signal-to-Noise Ratio of 3:1[14]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1[14]Signal-to-Noise Ratio of 10:1[14]
Specificity Peak purity analysis using a diode-array detector can confirm homogeneity.[15]Peak purity can be confirmed by mass spectrometry (if using GC-MS).[14]
Robustness Method should remain unaffected by small, deliberate variations in parameters (e.g., pH of mobile phase, column temperature).[16]Method should be resilient to minor variations in flow rate, temperature, etc.[16]

Experimental Protocols

Detailed methodologies for key validation experiments are provided below. These protocols serve as a starting point and should be adapted based on the specific pyrimidine intermediate and the analytical instrumentation used.

HPLC-UV Method for a Non-Volatile Pyrimidine Intermediate

Objective: To determine the purity and concentration of a pyrimidine intermediate using a reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Reference standard of the pyrimidine intermediate

  • Sample of the pyrimidine intermediate

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable diluent (e.g., mobile phase). From the stock solution, prepare a series of calibration standards at different concentrations spanning the expected range of the sample.

  • Sample Preparation: Accurately weigh and dissolve the pyrimidine intermediate sample in the diluent to a known concentration.

  • System Suitability: Inject the standard solution multiple times to verify system performance (e.g., repeatability of retention time and peak area, tailing factor, theoretical plates).

  • Analysis: Inject the blank (diluent), standard solutions, and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the pyrimidine intermediate in the sample from the calibration curve.

GC-FID Method for a Volatile Pyrimidine Intermediate (or Derivatized Intermediate)

Objective: To determine the purity and concentration of a volatile pyrimidine intermediate using GC with Flame Ionization Detection (FID). For non-volatile intermediates, a derivatization step is necessary.[12]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column suitable for the analyte (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).

Reagents and Materials:

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

  • Suitable solvent (e.g., dichloromethane, methanol)

  • Derivatizing agent if required (e.g., BSTFA)

  • Reference standard of the pyrimidine intermediate

  • Sample of the pyrimidine intermediate

Chromatographic Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL (split or splitless injection)

Procedure:

  • Derivatization (if necessary):

    • Prepare a stock solution of the reference standard in an appropriate anhydrous solvent.

    • In a sealed vial, mix a known amount of the standard solution with the derivatizing agent (e.g., BSTFA) and a catalyst if needed.

    • Heat the mixture to complete the reaction.

  • Standard Preparation: Prepare a series of calibration standards by diluting the derivatized (or underivatized for volatile compounds) stock solution.

  • Sample Preparation: Derivatize (or dissolve for volatile compounds) the pyrimidine intermediate sample using the same procedure as for the standard.

  • Analysis: Inject the derivatized (or underivatized) standards and sample into the GC system.

  • Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of the pyrimidine intermediate in the sample.

Visualizing the Validation Process

Diagrams created using Graphviz (DOT language) can effectively illustrate the workflow and logical relationships within the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_experiments Validation Parameters start Start: Define Analytical Method Purpose protocol Develop Validation Protocol start->protocol experiments Conduct Validation Experiments protocol->experiments data_analysis Analyze Data Against Acceptance Criteria experiments->data_analysis specificity Specificity linearity Linearity accuracy Accuracy precision Precision range Range lod_loq LOD & LOQ robustness Robustness report Prepare Validation Report data_analysis->report end End: Approved Method report->end

Caption: Workflow for analytical method validation.

Validation_Parameter_Relationship linearity Linearity range Range linearity->range Establishes accuracy Accuracy accuracy->range Confirmed within precision Precision precision->range Confirmed within loq Limit of Quantitation (LOQ) range->loq Lower limit is often lod Limit of Detection (LOD) loq->lod Higher than

Caption: Relationship between key validation parameters.

References

Unveiling Molecular Architecture: A Comparative Guide to NMR and Mass Spectrometry for Product Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a product's chemical structure is a critical step in the journey from discovery to market. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two pillars of structural elucidation, each providing unique and complementary information. This guide offers an objective comparison of their performance, supported by experimental data, and details established protocols for their application.

At a Glance: NMR vs. Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity of atoms within a molecule, revealing the intricate carbon-hydrogen framework.[1] In contrast, Mass Spectrometry (MS) excels at providing the precise molecular weight and elemental composition of a compound, offering a global view of the molecule.[1] The synergy of these two powerful techniques often leads to the definitive identification of a compound's structure.[2]

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Information Atom connectivity (through-bond correlations), 3D structure (through-space correlations), dynamic processes.Molecular weight, elemental formula, fragmentation patterns (substructural information).
Sensitivity Lower (typically in the micromolar to millimolar range).[3]High (picomolar to femtomolar range).
Resolution High spectral dispersion, allowing for the distinction of chemically similar nuclei.High mass resolution, enabling the differentiation of molecules with very similar masses.
Quantitative Analysis Inherently quantitative, signal intensity is directly proportional to the number of nuclei.Can be quantitative with the use of internal standards and calibration curves.
Sample Requirements Requires 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR of a purified sample dissolved in a deuterated solvent.[4]Requires very small amounts of sample (nanograms to micrograms).[5]
Analysis Time Can range from minutes for simple 1D spectra to hours or days for complex multi-dimensional experiments.Typically rapid, with analyses completed in minutes.
Destructive/Non-destructive Non-destructive, the sample can be recovered.Destructive, the sample is consumed during ionization.

Alternative and Complementary Techniques

While NMR and MS are the primary tools for structure confirmation, other techniques provide valuable, often orthogonal, information.

TechniquePrimary InformationKey Advantages
X-ray Crystallography Definitive 3D atomic arrangement in a crystalline solid, including absolute stereochemistry.[6][7]Provides an unambiguous, high-resolution crystal structure.[6][8]
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[1][9]Quick and simple method for identifying key chemical bonds.[9]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for key experiments.

Protocol 1: ¹H NMR Spectroscopy for a Small Organic Molecule

Objective: To obtain a one-dimensional proton NMR spectrum to identify the different types of protons and their connectivity in a small organic molecule.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tube (5 mm diameter)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Purified small molecule sample (5-25 mg)[4]

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Weigh 5-25 mg of the purified small molecule into a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[4]

    • Gently swirl the vial to dissolve the sample completely.

    • If an internal standard is required, add a small amount of TMS to the solution.

    • Using a pipette with a cotton plug, transfer the solution to a clean NMR tube to a height of about 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including:

      • Pulse angle (e.g., 30-90 degrees)

      • Acquisition time (e.g., 2-4 seconds)

      • Relaxation delay (e.g., 1-5 seconds)

      • Number of scans (typically 8-16 for a concentrated sample)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

Protocol 2: LC-MS for a Small Molecule Drug

Objective: To determine the molecular weight and obtain fragmentation data for a small molecule drug using Liquid Chromatography-Mass Spectrometry.

Materials:

  • LC-MS system (e.g., HPLC or UPLC coupled to a mass spectrometer like a Q-TOF or Orbitrap)

  • C18 reverse-phase column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Purified small molecule drug sample (dissolved in a suitable solvent like methanol or acetonitrile at ~1 mg/mL)

  • Vials and syringes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the drug at approximately 1 mg/mL in a suitable solvent.

    • Further dilute the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to a final concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • LC Method Development:

    • Install a C18 column and equilibrate the system with the initial mobile phase conditions.

    • Develop a gradient elution method to separate the analyte from any impurities. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-25 min: Re-equilibrate at 5% B

    • Set the flow rate (e.g., 0.3-0.5 mL/min for HPLC).

    • Set the column temperature (e.g., 40 °C).

    • Set the injection volume (e.g., 5-10 µL).

  • MS Method Development:

    • Select the ionization mode (positive or negative electrospray ionization, ESI, is common for drug molecules).[10]

    • Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature).

    • Set the mass spectrometer to acquire data in full scan mode over a relevant m/z range (e.g., 100-1000).

    • To obtain fragmentation information, set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS scans on the most intense ions from the full scan.

  • Data Acquisition and Analysis:

    • Inject the sample and start the LC-MS run.

    • Process the data using the instrument's software.

    • Extract the mass spectrum of the peak corresponding to the drug.

    • Determine the accurate mass of the molecular ion and use this to propose an elemental formula.

    • Analyze the MS/MS fragmentation pattern to gain insights into the substructures of the molecule.

Visualizing the Workflow

The following diagrams illustrate the logical flow of experiments for structure confirmation using NMR and Mass Spectrometry.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Elucidation Sample Purified Small Molecule Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube H1_NMR 1. Acquire ¹H NMR Tube->H1_NMR C13_NMR 2. Acquire ¹³C NMR & DEPT Analyze_1D Analyze ¹H & ¹³C: Proton/Carbon Count, Chemical Shifts H1_NMR->Analyze_1D COSY 3. Acquire 2D COSY (¹H-¹H) C13_NMR->Analyze_1D HSQC 4. Acquire 2D HSQC (¹H-¹³C) Analyze_2D_Connectivity Analyze COSY, HSQC, HMBC: Build Molecular Fragments & Connectivity COSY->Analyze_2D_Connectivity HMBC 5. Acquire 2D HMBC (¹H-¹³C) HSQC->Analyze_2D_Connectivity NOESY 6. Acquire 2D NOESY (optional) HMBC->Analyze_2D_Connectivity Analyze_3D Analyze NOESY: Determine Stereochemistry & Conformation NOESY->Analyze_3D Analyze_1D->Analyze_2D_Connectivity Propose_Structure Propose Structure Analyze_2D_Connectivity->Propose_Structure Analyze_3D->Propose_Structure

NMR Structure Elucidation Workflow

MS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_ms_analysis Data Analysis Sample Small Molecule Sample Dissolve Dissolve in Suitable Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject 1. Inject onto LC Column Dilute->Inject Separate 2. Chromatographic Separation Ionize 3. Ionization (e.g., ESI) Full_Scan 4. Full Scan MS (Accurate Mass) MSMS 5. MS/MS Fragmentation Formula Determine Elemental Formula from Accurate Mass Full_Scan->Formula Fragments Analyze Fragmentation Pattern MSMS->Fragments Confirm Confirm Structure/Identify Unknowns Formula->Confirm Fragments->Confirm

Mass Spectrometry Identification Workflow

References

Purity Assessment of 2-Chloropyrimidine-4-carboxylic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-Chloropyrimidine-4-carboxylic acid, a vital building block in medicinal chemistry.[1][2] We will explore a robust HPLC method, compare its performance with alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Capillary Zone Electrophoresis (CZE), and discuss potential impurities that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a widely used and effective technique for the analysis of pyrimidine derivatives.[3] A suitable starting point for developing a purity method for this compound is to adapt methods established for structurally similar compounds. For instance, a method for the analysis of 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- can be modified.[4]

This protocol is a recommended starting point and may require optimization for specific samples and impurity profiles.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent mixture (e.g., water:acetonitrile 50:50 v/v) to a concentration of approximately 1 mg/mL.

The following table illustrates a hypothetical purity analysis of a this compound sample using the described HPLC method.

Peak IDRetention Time (min)Area (%)Identification
12.50.15Impurity A (Potential Starting Material)
24.299.7This compound
35.80.15Impurity B (Potential Byproduct)

Comparison with Alternative Analytical Techniques

While HPLC is a robust and widely accessible technique, other methods can offer advantages in terms of speed, resolution, and efficiency.

UPLC utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times and improved resolution.

CZE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution.[5] It offers high separation efficiency, minimal sample consumption, and is particularly well-suited for the analysis of charged species like carboxylic acids.[5]

ParameterHPLCUPLCCapillary Zone Electrophoresis (CZE)
Principle Partitioning between stationary and mobile phasesPartitioning between stationary and mobile phasesDifferential migration in an electric field
Speed StandardFastVery Fast
Resolution GoodExcellentExcellent
Solvent Consumption HighLowVery Low
Sample Volume µL rangenL to µL rangenL range
Instrumentation Cost ModerateHighModerate to High
Robustness HighHighModerate

Potential Impurities in this compound

Understanding the synthetic route is crucial for identifying potential impurities. A common precursor for chloropyrimidines is 2-aminopyrimidine.[6] The synthesis of 2-chloropyrimidine often involves diazotization of 2-aminopyrimidine followed by a Sandmeyer-type reaction.[6][7] Potential impurities could therefore include:

  • Starting materials: Unreacted 2-aminopyrimidine.

  • Intermediates: Diazonium salt intermediates.

  • Byproducts: Hydroxylated pyrimidines (from reaction with water) or other isomeric chloropyrimidines.

  • Reagent-related impurities: Residual reagents from the synthesis.

A well-developed analytical method should be able to separate the main component from these and other potential impurities.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard System_Prep System Equilibration Blank_Inj Inject Blank System_Prep->Blank_Inj Std_Inj Inject Standard Blank_Inj->Std_Inj Sample_Inj Inject Sample Std_Inj->Sample_Inj Integration Peak Integration Sample_Inj->Integration Calculation Calculate Purity (%) Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC Purity Assessment Workflow.

Method_Comparison cluster_techniques Analytical Techniques cluster_attributes Performance Attributes HPLC HPLC Speed Speed HPLC->Speed Resolution Resolution HPLC->Resolution Solvent_Use Solvent Usage HPLC->Solvent_Use Sample_Vol Sample Volume HPLC->Sample_Vol UPLC UPLC UPLC->Speed UPLC->Resolution UPLC->Solvent_Use UPLC->Sample_Vol CZE CZE CZE->Speed CZE->Resolution CZE->Solvent_Use CZE->Sample_Vol

References

A Comparative Guide to Alternatives for 2-Chloropyrimidine-4-carboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloropyrimidine-4-carboxylic acid is a valuable and versatile building block in pharmaceutical synthesis, prized for its reactive chlorine atom that allows for diverse functionalization.[1] However, the exploration of alternative scaffolds is crucial for expanding chemical space, modulating physicochemical properties, and discovering novel bioactive molecules. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building blocks for their drug discovery programs.

The primary alternatives to this compound can be broadly categorized into two classes:

  • Derivatives with alternative substituents at the 2-position: Replacing the chloro group with other functionalities like amino, aryl, or alkyl groups.

  • Bioisosteres of the carboxylic acid moiety: Replacing the carboxylic acid group with other acidic functionalities, such as tetrazoles, to modulate properties like pKa, lipophilicity, and metabolic stability.[2][3]

I. Performance Comparison of 2-Substituted Pyrimidine-4-carboxylic Acid Analogs

The chloro group at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution and cross-coupling reactions, providing access to a wide array of derivatives.

Data Summary

The following table summarizes the performance of common synthetic routes to generate 2-substituted pyrimidine derivatives, highlighting the versatility of the pyrimidine scaffold.

Alternative Functional GroupSynthetic MethodCatalyst/ReagentTypical Yield (%)Key AdvantagesReference
2-Aryl Suzuki CouplingPd(PPh₃)₄ / K₂CO₃60-95%Broad substrate scope, good functional group tolerance.[4][5][6]
2-Amino Nucleophilic Aromatic SubstitutionAmine78-85%Straightforward, often high-yielding reaction.[7]
2-Alkoxy Nucleophilic Aromatic SubstitutionSodium AlkoxideVariesDirect introduction of alkoxy groups.
2-Thioether Nucleophilic Aromatic SubstitutionThiol / BaseVariesAccess to thioether-containing analogs.[8]
2-H (Dehalogenation) Catalytic HydrogenationPd/C, H₂>90%Removal of the chloro group to yield the parent pyrimidine.
Experimental Protocols

1. Protocol for Suzuki Coupling of 2,4-Dichloropyrimidine (Model for this compound) [4][5]

This protocol describes a microwave-assisted Suzuki coupling, which offers rapid and efficient synthesis of 2-arylpyrimidines.

  • Materials: 2,4-Dichloropyrimidine (0.5 mmol), Phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (1.5 mmol), 1,4-Dioxane/H₂O (2:1, 6 mL).

  • Procedure:

    • In a 10 mL microwave reactor vial, combine 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 100°C for 15 minutes with stirring.

    • After cooling, extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

    • Purify the crude product by column chromatography.

2. Protocol for Nucleophilic Aromatic Substitution: Synthesis of 2-Aminopyrimidine Derivatives [7]

This protocol outlines the synthesis of 2-anilino-6-chloropyrimidines.

  • Materials: 2,4,6-trichloropyrimidine, Substituted aniline (1 equivalent), Ethanol.

  • Procedure:

    • Dissolve 2,4,6-trichloropyrimidine in ethanol.

    • Add the substituted aniline to the solution.

    • Reflux the reaction mixture for the specified time (e.g., 4-14 hours).

    • Monitor the reaction by thin-layer chromatography.

    • After completion, cool the reaction mixture and isolate the product by filtration.

    • Wash the solid with cold ethanol to obtain the pure product.

3. Protocol for Amide Bond Formation with Pyrimidine-4-carboxylic Acid [9][10]

This general protocol uses a carbodiimide coupling agent.

  • Materials: Pyrimidine-4-carboxylic acid (1 equivalent), Amine (1.2 equivalents), EDC (1.2 equivalents), NHS (1.2 equivalents), DIPEA (2 equivalents), DMF.

  • Procedure:

    • Dissolve the pyrimidine-4-carboxylic acid in DMF.

    • Add NHS and EDC to the solution and stir for 15-60 minutes to activate the carboxylic acid.

    • Add DIPEA and the desired amine to the mixture.

    • Stir the reaction at room temperature for 1-4 hours.

    • Upon completion, dilute with ethyl acetate and wash sequentially with 5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and purify by column chromatography.

II. Carboxylic Acid Bioisosteres: A Strategy for Property Modulation

Replacing the carboxylic acid moiety with a bioisostere can significantly impact a molecule's physicochemical properties, such as acidity and lipophilicity, which in turn can affect its pharmacokinetic profile.[3][11] Tetrazoles are one of the most common carboxylic acid bioisosteres.[3][12]

Data Summary

The following table compares the physicochemical properties of a carboxylic acid with its tetrazole bioisostere.

PropertyCarboxylic AcidTetrazoleKey Differences & Advantages of TetrazoleReference
pKa ~4-5~4.5-4.9Similar acidity, maintaining key ionic interactions.[12]
Lipophilicity (LogP) LowerHigherIncreased lipophilicity can improve membrane permeability.[12][13]
Metabolic Stability Susceptible to glucuronidationMore resistant to metabolic degradationCan lead to improved in vivo half-life.[11][12]
Experimental Protocol

Synthesis of 5-Substituted Tetrazoles from Nitriles [3]

This is a general method for preparing tetrazoles, which can be applied to a pyrimidine-4-carbonitrile precursor.

  • Materials: Pyrimidine-4-carbonitrile, Sodium azide (NaN₃), Triethylamine hydrochloride or Ammonium chloride, DMF or Toluene.

  • Procedure:

    • Dissolve the pyrimidine-4-carbonitrile in DMF or toluene.

    • Add sodium azide and triethylamine hydrochloride (or ammonium chloride).

    • Heat the reaction mixture (typically 80-120°C) for several hours to overnight.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction and carefully acidify with HCl to protonate the tetrazole.

    • Extract the product with an organic solvent and purify by recrystallization or column chromatography.

III. Visualizing the Context: Signaling Pathways and Workflows

The following diagrams illustrate a relevant signaling pathway where pyrimidine derivatives often act as inhibitors and a general experimental workflow for their synthesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor Pyrimidine_Inhibitor Pyrimidine_Inhibitor Pyrimidine_Inhibitor->Kinase_A Inhibition

Caption: A generic kinase signaling pathway often targeted by pyrimidine-based inhibitors.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - 2-Chloropyrimidine-4-COOH - Reagents & Solvent Start->Reaction_Setup Reaction Reaction: - Heating / Stirring - Monitoring (TLC/LC-MS) Reaction_Setup->Reaction Workup Aqueous Workup: - Extraction - Washing Reaction->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Analysis Analysis: - NMR, MS Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for the synthesis and purification of pyrimidine derivatives.

Conclusion

The choice of an alternative to this compound depends on the specific goals of the drug discovery program. For introducing diverse substituents at the 2-position, Suzuki coupling and nucleophilic aromatic substitution are powerful and well-established methods. To modulate physicochemical and pharmacokinetic properties while maintaining key interactions, the use of carboxylic acid bioisosteres like tetrazoles presents a compelling strategy. The provided data and protocols offer a solid foundation for researchers to explore these alternatives and advance their pharmaceutical synthesis projects.

References

A Researcher's Guide to In-Vitro Activity Assays for Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate in-vitro assessment of xanthine oxidase (XO) inhibitors is a critical step in the discovery of novel therapeutics for conditions like gout and hyperuricemia. Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Inhibition of this enzyme reduces uric acid production and is a primary strategy for managing these conditions.[2][3] This guide provides a comparative overview of common in-vitro assays used to determine the potency of XO inhibitors, complete with experimental protocols and quantitative data for well-established inhibitors.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the reported IC50 values for the widely used xanthine oxidase inhibitors, allopurinol and febuxostat, determined by various in-vitro assay methods. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, and temperature.[4]

InhibitorAssay MethodIC50 Value (µM)Source(s)
Allopurinol Spectrophotometric~2.84 - 7.2[4][5]
Spectrophotometric0.2 - 50[4][6]
Spectrophotometric24±0.28 µg/mL[7]
Febuxostat Spectrophotometric0.0018[4][6]
Amplex Red Assay~0.002 - 0.02[2]

Experimental Protocols

This section details the methodologies for two primary in-vitro assays for determining xanthine oxidase inhibitory activity.

Spectrophotometric Assay

This is the most common method for assessing XO inhibition. The assay directly measures the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance maximum at approximately 290-295 nm, and the rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.[1][3]

Principle: Xanthine + H₂O + O₂ --(Xanthine Oxidase)--> Uric Acid + H₂O₂

The inhibitory effect of a test compound is quantified by measuring the reduction in the rate of uric acid formation in its presence.[1]

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)[8]

  • Xanthine (substrate)[8]

  • Test Inhibitor (and positive control, e.g., Allopurinol)[8]

  • Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5)[1][5]

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds[8]

  • 96-well UV-transparent microplate or quartz cuvettes[8]

  • UV-Vis Spectrophotometer or microplate reader[8]

Procedure (96-well plate format):

  • Reagent Preparation:

    • Prepare a stock solution of xanthine (e.g., 150 µM) in the potassium phosphate buffer.[8]

    • Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in the same buffer. The optimal concentration should be determined empirically.[3]

    • Prepare stock solutions of the test inhibitor and allopurinol in DMSO. Further dilute in buffer to achieve a range of desired concentrations.[8]

  • Assay Setup:

    • In each well of the microplate, add the following:

      • Blank: Buffer and test compound solution (or vehicle).

      • Control (No Inhibitor): Buffer, xanthine oxidase solution, and vehicle (e.g., DMSO in buffer).

      • Test: Buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

      • Positive Control: Buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.[3]

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes).[8][9]

  • Reaction Initiation: Start the reaction by adding the xanthine substrate solution to all wells.[1]

  • Kinetic Measurement: Immediately begin measuring the increase in absorbance at 295 nm at regular intervals for a specific duration (e.g., 5-10 minutes).[8][10]

Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration.[8]

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate of Control - Rate of Blank) - (Rate of Sample - Rate of Blank) ] / (Rate of Control - Rate of Blank) x 100[3]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[4]

Amplex® Red Fluorescence Assay

This is a highly sensitive, indirect assay for measuring xanthine oxidase activity. Instead of detecting uric acid, this method quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of the enzymatic reaction.[2][11] The Amplex® Red reagent reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound, resorufin.[2]

Principle:

  • Xanthine + H₂O + O₂ --(Xanthine Oxidase)--> Uric Acid + H₂O₂

  • Amplex® Red + H₂O₂ --(HRP)--> Resorufin (fluorescent)

The fluorescence intensity is directly proportional to the amount of H₂O₂ produced, and thus to the xanthine oxidase activity.[2]

Materials:

  • Amplex® Red Xanthine/Xanthine Oxidase Assay Kit (contains Amplex® Red reagent, HRP, xanthine oxidase, xanthine, and a reaction buffer) or individual components.[2][11]

  • Test Inhibitor (and positive control, e.g., Febuxostat)[2]

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~571 nm, Emission: ~585 nm)[2]

Procedure (96-well plate format):

  • Reagent Preparation:

    • Prepare working solutions of the Amplex® Red reagent and HRP in the provided reaction buffer as per the kit's instructions.

    • Prepare a working solution of the xanthine substrate.

    • Prepare a working solution of xanthine oxidase.

    • Prepare serial dilutions of the test inhibitor and a positive control (e.g., febuxostat) in the reaction buffer.[2]

  • Assay Setup:

    • To each well of the black microplate, add the test inhibitor at various concentrations, followed by the xanthine oxidase solution.

    • Include control wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C, protected from light.

  • Reaction Initiation: Add a mixture of the Amplex® Red reagent, HRP, and xanthine to each well to start the reaction.

  • Fluorescence Measurement: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature, protected from light. Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.[11]

Data Analysis:

  • Subtract the background fluorescence (no enzyme control) from all measurements.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme activity control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Process

To better understand the underlying mechanisms and experimental flows, the following diagrams have been generated.

Xanthine_Oxidase_Pathway cluster_pathway Purine Catabolism Pathway cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Inhibitor XO Inhibitor Inhibitor->Xanthine Inhibitor->Uric_Acid

Caption: The purine degradation pathway and the point of intervention for xanthine oxidase inhibitors.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) R1 Mix Enzyme and Inhibitor (Pre-incubation) P1->R1 R2 Add Substrate to Initiate Reaction R1->R2 D1 Monitor Product Formation (Spectrophotometry or Fluorescence) R2->D1 A1 Calculate Reaction Rates D1->A1 A2 Determine % Inhibition A1->A2 A3 Calculate IC50 Value A2->A3

Caption: A generalized experimental workflow for an in-vitro xanthine oxidase inhibition assay.

References

Navigating the Maze of Kinase Inhibition: A Comparative Guide to Pyrimidine-Based Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount. The pyrimidine scaffold, a cornerstone in the development of potent kinase inhibitors, offers a versatile platform for targeting specific kinases. However, the conserved nature of the ATP-binding site across the kinome often leads to off-target effects. This guide provides a comparative analysis of pyrimidine-based inhibitors, supported by experimental data, to aid in the selection and development of selective therapeutic agents.

Unveiling the Selectivity Profile: A Data-Driven Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro kinase inhibitory activity of several pyrimidine-based compounds against their intended targets and a panel of off-target kinases. This data highlights the varying degrees of selectivity that can be achieved through chemical modifications of the pyrimidine core.

Compound IDPrimary TargetPrimary Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Fold Selectivity (Off-Target/Primary Target)
Compound A EGFR (L858R/T790M)1.1EGFR (WT)110100
SRC>1000>909
LCK>1000>909
Compound B c-Src<10Lck<5~1
bFGFr60>6
PDGFr100>10
EGFr>1000>100
Compound C JAK212.7JAK1--
JAK3--
TYK2--
Ruxolitinib JAK228.8JAK1--
JAK3--
TYK2--

Table 1: Selectivity of Pyrido[2,3-d]pyrimidine-based EGFR Inhibitors. [1] This table showcases the selectivity of a pyrido[2,3-d]pyrimidine derivative for mutant EGFR over wild-type (WT) EGFR and other kinases.

Table 2: Selectivity of Pyrido[2,3-d]pyrimidine-based c-Src Inhibitors. [1] This table illustrates the activity of pyrido[2,3-d]pyrimidine compounds against c-Src and other related kinases, highlighting potential for dual inhibition or off-target effects.

Table 3: In Vitro JAK2 Inhibitory Activity of Pyrimidine-based Compounds. [2] This table compares the potency of a novel pyrimidine derivative (SL10) with the known JAK2 inhibitor Ruxolitinib. Further cross-reactivity data against other JAK family members would be required for a full selectivity profile.

Illuminating the Pathways: Visualizing Inhibitor Action

Understanding the signaling pathways in which these kinases operate is crucial to predicting the biological consequences of both on-target and off-target inhibition. The following diagrams, generated using the DOT language, illustrate key signaling cascades targeted by pyrimidine-based inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Growth mTOR->Survival

EGFR Signaling Pathway and Inhibition Point.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Src Src FAK->Src p130Cas p130Cas FAK->p130Cas Src->FAK Crk Crk p130Cas->Crk Dock180 Dock180 Crk->Dock180 Rac Rac Dock180->Rac Migration Cell Migration, Adhesion, Proliferation Rac->Migration Inhibitor Pyrimidine-based FAK Inhibitor Inhibitor->FAK

FAK Signaling Pathway and Inhibition Point.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor Pyrimidine-based JAK Inhibitor Inhibitor->JAK Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilution of Inhibitor Start->Prep_Inhibitor Add_Kinase Add Kinase to Plate Start->Add_Kinase Add_Inhibitor Add Inhibitor/DMSO to Plate Prep_Inhibitor->Add_Inhibitor Add_Kinase->Add_Inhibitor Incubate1 Pre-incubate (15-30 min) Add_Inhibitor->Incubate1 Add_Sub_ATP Add Substrate/ATP (Initiate Reaction) Incubate1->Add_Sub_ATP Incubate2 Incubate (1 hour at 30°C) Add_Sub_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo Reagent (Stop Reaction) Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Detection Add Kinase Detection Reagent Incubate3->Add_Detection Incubate4 Incubate (30-60 min) Add_Detection->Incubate4 Read_Plate Measure Luminescence Incubate4->Read_Plate Analyze Calculate % Inhibition & Determine IC50 Read_Plate->Analyze End End Analyze->End Kinobeads_Workflow Start Start Cell_Lysis Prepare Cell Lysate Start->Cell_Lysis Incubate_Inhibitor Incubate Lysate with Free Inhibitor Cell_Lysis->Incubate_Inhibitor Add_Kinobeads Add Kinobeads Incubate_Inhibitor->Add_Kinobeads Competitive_Binding Competitive Binding Add_Kinobeads->Competitive_Binding Enrichment Enrich Kinases on Beads Competitive_Binding->Enrichment Wash Wash Beads Enrichment->Wash Elution Elute Bound Kinases Wash->Elution Digestion Protein Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Identify and Quantify Bound Kinases LC_MS->Data_Analysis End End Data_Analysis->End

References

A Tale of Two Rings: Pyrimidine as a Bioisostere for Phenyl in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A strategic substitution in medicinal chemistry involves the replacement of a phenyl ring with a pyrimidine ring. This bioisosteric swap can significantly alter a drug candidate's properties, often leading to improved efficacy and developability. This guide provides a comparative analysis of these two crucial aromatic systems, supported by experimental data, to inform rational drug design.

The phenyl group, a ubiquitous scaffold in pharmaceuticals, offers a robust and synthetically accessible core. However, its lipophilic nature can contribute to poor solubility and metabolic instability, primarily through oxidative metabolism by cytochrome P450 enzymes.[1] The introduction of a pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, presents a compelling alternative. The nitrogen atoms act as hydrogen bond acceptors, increasing polarity and often improving aqueous solubility.[1] Furthermore, the electron-deficient nature of the pyrimidine ring can render it less susceptible to oxidative metabolism, thereby enhancing metabolic stability.[1]

Impact on Biological Activity and Physicochemical Properties: A Quantitative Comparison

The decision to replace a phenyl with a pyrimidine ring is driven by the desired impact on a compound's biological activity and its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize quantitative data from various studies, illustrating the tangible effects of this bioisosteric replacement.

Table 1: Comparison of Physicochemical Properties
Compound Pair Original Moiety Bioisostere Property
HCV NS5B Inhibitor Analogues PhenylPyrimidineLogP: Improved (Lowered)
γ-Secretase Modulator Analogues PhenylBridged Piperidine (as a Phenyl Bioisostere)Aqueous Solubility: Drastically Increased (<0.1 to >100 μg/mL)
Imatinib Analogues Phenyl2-Oxabicyclo[2.2.2]octane (as a Phenyl Bioisostere)LogD: Reduced
Table 2: Comparison of Biological Activity
Compound Pair Original Moiety Bioisostere Biological Target
Antimalarial Analogues PhenylBicyclo[1.1.1]pentane (BCP)Plasmodium falciparum
JAK3 Inhibitor Analogues PhenylPyrimidineJAK3
BTK Inhibitor Analogues PhenylPyrimidineBruton's Tyrosine Kinase (BTK)
EGFR Inhibitor Analogues PhenylPyrimidineEpidermal Growth Factor Receptor (EGFR)
Table 3: Comparison of Pharmacokinetic Properties
Compound Pair Original Moiety Bioisostere Parameter
HCV NS5B Inhibitor Analogues PhenylPyrimidineMetabolic Stability: Improved
Imatinib Analogues Phenyl2-Oxabicyclo[2.2.2]octane (as a Phenyl Bioisostere)Metabolic Stability (Human Liver Microsomes): Increased
Antimalarial Analogues PhenylBicyclo[1.1.1]pentane (BCP)Metabolic Properties: Significantly Improved
PYK2 Inhibitor Analogues SulfoneSulfoximine-substituted TrifluoromethylpyrimidinehERG Activity: Reduced

Experimental Protocols

The data presented in the tables above are derived from a variety of standard in vitro and in vivo experiments designed to assess the properties of drug candidates.

Binding Affinity Assays

Binding affinity is typically determined using methods such as:

  • Enzyme-Linked Immunosorbent Assay (ELISA): An immobilized ligand is used to capture a target analyte from a solution. The interaction is then detected using labeled reagents.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the change in refractive index that occurs when a ligand binds to a target immobilized on a sensor surface.

  • Isothermal Titration Calorimetry (ITC): This method directly measures the heat change associated with a binding event, providing information on binding affinity, stoichiometry, and thermodynamics.

ADME Assays

A compound's ADME properties are evaluated through a battery of tests:

  • Solubility: Assessed by methods such as kinetic or thermodynamic solubility assays in various buffers (e.g., phosphate-buffered saline).

  • Permeability: Often evaluated using cell-based assays like the Caco-2 permeability assay, which models the human intestinal barrier.

  • Metabolic Stability: Typically determined by incubating the compound with liver microsomes (from human or animal sources) and measuring the rate of its disappearance over time. This provides an indication of its susceptibility to metabolism by cytochrome P450 enzymes.

  • In vivo Pharmacokinetics: Animal models (e.g., rats, mice) are used to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Visualizing the Concepts

To better understand the strategic decisions and processes involved in bioisosteric replacement, the following diagrams illustrate key concepts.

Structural Comparison of Phenyl and Pyrimidine Rings cluster_phenyl Phenyl Ring cluster_pyrimidine Pyrimidine Ring p1 C p2 C p1->p2 p3 C p2->p3 p4 C p3->p4 p5 C p4->p5 p6 C p5->p6 p6->p1 y1 N y2 C y1->y2 y3 N y2->y3 y4 C y3->y4 y5 C y4->y5 y6 C y5->y6 y6->y1

Caption: Structural differences between a phenyl and a pyrimidine ring.

Drug Design Workflow: Bioisosteric Replacement start Initial Hit/Lead Compound (Contains Phenyl Ring) problem Identified Liabilities: - Poor Solubility - High Metabolic Clearance start->problem strategy Bioisosteric Replacement Strategy: Replace Phenyl with Pyrimidine problem->strategy synthesis Synthesize Pyrimidine Analogue strategy->synthesis testing In Vitro & In Vivo Testing: - Binding Affinity - Solubility - Permeability - Metabolic Stability synthesis->testing evaluation Comparative Data Analysis testing->evaluation outcome Optimized Lead Compound: - Improved Physicochemical Properties - Enhanced Pharmacokinetics evaluation->outcome

Caption: A typical workflow for bioisosteric replacement in drug design.

Conclusion

The substitution of a phenyl ring with a pyrimidine ring is a powerful and frequently employed strategy in medicinal chemistry. This bioisosteric replacement can lead to significant improvements in a drug candidate's physicochemical and pharmacokinetic properties, including enhanced solubility and metabolic stability, while maintaining or even improving biological activity. The case studies and data presented here underscore the importance of considering this strategic swap in the iterative process of drug design and lead optimization. By understanding the nuanced effects of such a substitution, researchers can more effectively design novel therapeutics with a higher probability of clinical success.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 2-Chloropyrimidine-4-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for its safe disposal, aligning with standard laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as harmful and an irritant.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.[1]

  • Eye Protection: Use safety glasses or goggles that meet European standard EN 166 or OSHA regulations.[2][3]

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust.[1][2][4] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[3]

In Case of Spills: For spills, absorb the material with an inert substance like sand or vermiculite.[1] Collect the mixture into a designated, sealed container for hazardous waste.[1] Prevent the chemical from entering drains or waterways.[1][4]

Hazard Data Summary

It is essential to be aware of the specific hazards associated with this compound. The following table summarizes its classification according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[4][5]
Skin IrritationH315Causes skin irritation.[2][5]
Eye IrritationH319Causes serious eye irritation.[2][4][5]
Respiratory IrritationH335May cause respiratory irritation.[2][5]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]

  • Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous.[2][6] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2][3] This compound is a halogenated organic compound.[1]

  • Segregation : Do not mix this compound with other waste materials.[4] It should be kept in its original container if possible.[4] It is incompatible with bases, amines, and reducing agents.[3]

  • Containerization :

    • Container : Use a chemically compatible, leak-proof container with a secure cap. Polyethylene or glass containers are generally suitable.[1]

    • Labeling : Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound" (no abbreviations or formulas).[1] If it is part of a mixture, list all constituents and their approximate percentages.[1]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[2] Keep the container tightly closed.[2]

  • Final Disposal : Arrange for collection by an approved and licensed hazardous waste disposal company.[2][4] Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[4][7]

Experimental Protocol: Waste Neutralization (for consideration)

In some cases, chemical neutralization may be employed to reduce the hazardous characteristics of a waste stream before disposal. This must be done in accordance with your institution's safety protocols and with the approval of your environmental health and safety department.

Neutralization of Carboxylic Acid Functionality:

Carboxylic acids can be neutralized by reacting them with a base to form a salt and water.[8][9] This procedure should only be performed by personnel trained in handling hazardous chemicals in a controlled laboratory setting.

  • Objective : To neutralize the acidic properties of this compound waste.

  • Materials :

    • This compound waste

    • Sodium hydroxide (NaOH) solution (e.g., 10%) or sodium bicarbonate (NaHCO₃) solution.[8][9]

    • pH indicator paper

    • Appropriate reaction vessel (e.g., beaker or flask)

    • Stirring mechanism

  • Procedure :

    • Place the waste solution in the reaction vessel within a chemical fume hood.

    • Slowly add the base (e.g., NaOH solution) dropwise while stirring continuously. The reaction can be exothermic.

    • Periodically check the pH of the solution using indicator paper.

    • Continue adding the base until the solution is neutralized (pH ~7).

    • The resulting neutralized salt solution must still be disposed of as hazardous waste, as it contains the chlorinated pyrimidine structure. Label the waste container accordingly with all constituents.

Note on Dechlorination : While the carboxylic acid group can be neutralized, the chlorine atom on the pyrimidine ring presents additional environmental concerns.[10] Advanced disposal methods like catalytic hydrodechlorination exist but are not typically performed in a standard laboratory setting.[10] Therefore, the neutralized waste should still be treated as chlorinated hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure A Identify Waste: This compound B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Is waste mixed with other chemicals? B->C D Segregate into a dedicated, compatible waste container C->D No E Keep in original container if possible C->E Yes F Label Container: 'Hazardous Waste' + Full Chemical Name D->F E->F G Store in designated, cool, dry, and ventilated area F->G H Arrange pickup by certified hazardous waste disposal service G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-Chloropyrimidine-4-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 149849-92-3

  • Molecular Formula: C₅H₃ClN₂O₂[1]

Hazard Summary: This chemical is classified as hazardous.[2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[4][5]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling to determine the necessary level of protection. The following table summarizes the recommended PPE.

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Chemical safety goggles or glasses. A face shield may be required for splash hazards.EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2][6]
Skin Protection Chemical-resistant gloves. Wear appropriate protective clothing to prevent skin exposure.Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[5][7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used.[2][7]Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1][2]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated area.[5][6] For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[8] Eyewash stations and safety showers must be readily accessible.[2][6]

  • Handling Procedures: Avoid all personal contact, including inhalation.[9] Do not breathe dust.[6] Wear protective clothing, gloves, and eye/face protection.[1][2][5][10] Wash hands and any exposed skin thoroughly after handling.[2][4] Do not eat, drink, or smoke in handling areas.[4][9]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][6] Some suppliers recommend refrigerated storage at 2-8°C.[7]

Accidental Release Measures:

  • Evacuation: Evacuate personnel from the immediate area.[7]

  • Ventilation: Ensure adequate ventilation.

  • Containment: Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[6][7] Do not let the product enter drains.[4][7]

  • Personal Protection: Wear appropriate PPE as detailed above during cleanup.

Disposal Plan: Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[8] It is the responsibility of the chemical waste generator to correctly classify the waste.[6] Do not dispose of down the drain.[2][6] Contaminated packaging should be treated as the chemical itself.

Experimental Workflow and Safety Logic

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_action Operational Protocol start Start: Handling This compound assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed start->assess_hazards assess_procedure Evaluate Experimental Procedure assess_hazards->assess_procedure eye_protection Eye Protection: - Safety Goggles (EN 166) - Face Shield (if splash risk) assess_procedure->eye_protection Always Required skin_protection Skin Protection: - Chemical-Resistant Gloves - Lab Coat/Protective Clothing assess_procedure->skin_protection Always Required respiratory_protection Respiratory Protection: - Use Fume Hood (primary) - Respirator (if dust/aerosol risk) assess_procedure->respiratory_protection If Dust/Aerosol Potential handle_chemical Proceed with Handling eye_protection->handle_chemical skin_protection->handle_chemical respiratory_protection->handle_chemical spill_disposal Spill & Disposal Protocol handle_chemical->spill_disposal In case of spill or for waste

References

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Top-N result to add to graph 6

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2-Chloropyrimidine-4-carboxylic acid

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